AMP-PNP
Description
Properties
IUPAC Name |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKSNHVPLWYQGJ-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N6O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180289 | |
| Record name | Adenylyl imidodiphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25612-73-1, 114661-04-0 | |
| Record name | 5′-Adenylic acid, anhydride with imidodiphosphoric acid (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25612-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenylyl imidodiphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formycin A 5'-(betagamma-imido)triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114661040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenylyl imidodiphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of AMP-PNP Inhibition: A Technical Guide for Researchers
An In-depth Examination of a Non-Hydrolyzable ATP Analog and its Applications in Research and Drug Development
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a widely utilized, non-hydrolyzable analog of adenosine triphosphate (ATP). Its unique structural stability, where an imido group (-NH-) replaces the cleavable oxygen atom between the β and γ phosphates, renders it resistant to enzymatic hydrolysis by ATPases and kinases. This property makes this compound an invaluable tool for researchers in biochemistry, molecular biology, and drug development. By binding to the ATP-binding site of enzymes without being consumed, this compound effectively "freezes" them in an ATP-bound conformational state. This allows for the detailed study of ATP-dependent processes, including enzyme kinetics, protein-nucleotide interactions, and the conformational changes that drive cellular functions. This technical guide provides a comprehensive overview of the mechanism of this compound inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of its application in studying signaling pathways.
The Molecular Mechanism of Inhibition
The primary mechanism of this compound's inhibitory action lies in its ability to function as a competitive or, in some cases, non-competitive inhibitor of ATP-dependent enzymes.
-
Competitive Inhibition: In the majority of cases, this compound acts as a competitive inhibitor. It directly competes with the natural substrate, ATP, for binding to the enzyme's active site.[1][2][3][][5] The structural similarity between this compound and ATP allows it to occupy the same binding pocket. However, due to the non-hydrolyzable nature of its β-γ phosphate (B84403) linkage, the catalytic cycle is arrested. The enzyme remains locked in a state that mimics the pre-hydrolysis or ATP-bound state, preventing the subsequent steps of the reaction, such as product formation and release. The inhibitory effect of a competitive inhibitor like this compound can be overcome by increasing the concentration of the substrate (ATP).
-
Non-Competitive Inhibition: In some instances, this compound has been reported to exhibit non-competitive inhibition.[6] In this mode of inhibition, this compound binds to a site on the enzyme that is distinct from the ATP-binding site (an allosteric site).[5] This binding event induces a conformational change in the enzyme that reduces its catalytic activity, even when ATP is bound to the active site. Unlike competitive inhibition, the effects of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration. The distinction between competitive and non-competitive inhibition is crucial for understanding the regulatory mechanisms of an enzyme.
The mode of inhibition by this compound can be influenced by the specific enzyme, the presence of co-factors (like Mg²⁺), and the experimental conditions.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound is quantified by various parameters, including the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values are critical for designing experiments and interpreting results. A lower value for these constants indicates a higher affinity of this compound for the enzyme and thus more potent inhibition.[7][8]
| Enzyme/Protein Family | Specific Enzyme | Organism/System | Inhibition/Binding Constant | Method |
| Motor Proteins | Kinesin-1 | - | IC50 ≈ 400 µM | In vitro motility assay[9] |
| Dynein | Sea urchin sperm | Ki ≈ 8.1 mM (competitive) | Motility assay[10] | |
| ATPases | KATP channel | - | Ki ≈ 12.3 µM | Electrophysiology[11] |
| P4 hexameric ATPase | Bacteriophage | Non-competitive inhibitor | Steady-state kinetics[6] | |
| Kinases | MEK1 (non-phosphorylated) | - | Kd ≈ 2 µM | Isothermal Titration Calorimetry[12] |
| MEK1 (phosphorylated) | - | Kd ≈ 2 µM | Isothermal Titration Calorimetry[12] |
Note: The presented values are indicative and can vary depending on the specific experimental conditions such as buffer composition, temperature, and the presence of other molecules.
Experimental Protocols
The use of this compound as an inhibitor is central to many experimental techniques aimed at elucidating the function of ATP-dependent enzymes. Below are detailed methodologies for key experiments.
ATPase Activity Assay
This protocol describes a colorimetric method to measure the ATPase activity of a purified enzyme and its inhibition by this compound. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[13][14][15]
Materials:
-
Purified ATPase enzyme
-
ATP solution (e.g., 100 mM)
-
This compound solution (e.g., 100 mM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
Malachite Green reagent for phosphate detection
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve: Serially dilute the phosphate standard solution in the assay buffer to create a range of known concentrations.
-
Set up the reaction: In a 96-well plate, prepare the following reaction mixtures:
-
Control (No enzyme): Assay buffer + ATP
-
Enzyme activity (No inhibitor): Assay buffer + ATP + purified ATPase
-
Inhibition: Assay buffer + ATP + purified ATPase + varying concentrations of this compound
-
-
Initiate the reaction: Add ATP to all wells to start the reaction. The final volume in each well should be the same.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Stop the reaction and detect phosphate: Add the Malachite Green reagent to each well to stop the reaction and develop the color.
-
Measure absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data analysis:
-
Subtract the absorbance of the "Control (No enzyme)" from all other readings.
-
Use the phosphate standard curve to determine the amount of Pi produced in each reaction.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "Enzyme activity (No inhibitor)" control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Kinesin Motility Assay
This protocol outlines an in vitro assay to observe the movement of microtubules propelled by surface-adsorbed kinesin motors and the inhibitory effect of this compound.[9][16][17]
Materials:
-
Purified kinesin motor proteins
-
Taxol-stabilized, fluorescently labeled microtubules
-
ATP solution
-
This compound solution
-
Motility Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 10 µM Taxol)
-
Casein solution (for blocking the surface)
-
Microscope slides and coverslips
-
Fluorescence microscope with a camera for time-lapse imaging
Procedure:
-
Prepare a flow cell: Create a small chamber by attaching a coverslip to a microscope slide with double-sided tape.
-
Adsorb kinesin: Introduce the kinesin solution into the flow cell and incubate for a few minutes to allow the motors to bind to the glass surface.
-
Block the surface: Wash out the unbound kinesin and introduce a casein solution to block the remaining surface and prevent non-specific binding of microtubules.
-
Introduce microtubules and ATP: Wash out the casein and introduce the fluorescently labeled microtubules along with ATP in the motility buffer.
-
Observe motility: Place the slide on the fluorescence microscope and record the movement of the microtubules.
-
Introduce this compound: To observe inhibition, introduce a solution containing both ATP and this compound into the flow cell.
-
Analyze data:
-
Track the movement of individual microtubules to determine their velocity.
-
Compare the velocities in the presence and absence of this compound to quantify the inhibitory effect.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding of this compound to a protein.[12][18][19][20][21]
Materials:
-
Purified protein of interest
-
This compound solution
-
Dialysis buffer (ensure the protein and this compound are in the exact same buffer)
-
Isothermal titration calorimeter
Procedure:
-
Sample preparation:
-
Dialyze the purified protein and dissolve the this compound in the same buffer to minimize heats of dilution.
-
Degas both the protein and this compound solutions to prevent air bubbles.
-
Accurately determine the concentrations of the protein and this compound.
-
-
Set up the ITC instrument:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
-
Perform the titration: The instrument will automatically inject small aliquots of the this compound solution into the protein solution and measure the heat change associated with each injection.
-
Data analysis:
-
The raw data (heat pulses) are integrated to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
X-ray Crystallography
Co-crystallization of a protein with this compound allows for the determination of its three-dimensional structure in the ATP-bound state, providing insights into the mechanism of action at an atomic level.[22][23][24][25][26]
Materials:
-
Highly purified and concentrated protein of interest
-
This compound solution
-
Crystallization screens (a variety of buffer conditions)
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates)
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Complex formation: Incubate the purified protein with a molar excess of this compound and MgCl₂ to ensure the formation of the protein-AMP-PNP complex.
-
Crystallization screening: Set up crystallization trials by mixing the protein-AMP-PNP complex with a wide range of crystallization solutions. The vapor diffusion method is commonly used.
-
Crystal optimization: Optimize the conditions that produced initial crystals to obtain large, well-diffracting crystals.
-
Data collection: Mount a cryo-cooled crystal in an X-ray beam and collect diffraction data.
-
Structure determination: Process the diffraction data and use computational methods (e.g., molecular replacement) to solve the three-dimensional structure of the protein-AMP-PNP complex.
-
Structural analysis: Analyze the structure to understand the specific interactions between the protein and this compound in the active site.
Visualization of Signaling Pathways and Experimental Workflows
Graphviz diagrams are provided to illustrate the application of this compound in studying signaling pathways and to visualize experimental workflows.
This compound in the Study of the Insulin (B600854) Signaling Pathway
This compound is used to investigate the role of ATP-dependent kinases in the insulin signaling cascade. For instance, it can be used to study the autophosphorylation of the insulin receptor, an ATP-dependent process.[27][28][29][30][31]
Experimental Workflow for ATPase Inhibition Assay
The following diagram illustrates the logical flow of an ATPase inhibition assay using this compound.
Logical Relationship of Competitive Inhibition
This diagram illustrates the core principle of competitive inhibition by this compound.
Conclusion
This compound remains a cornerstone tool in the study of ATP-dependent enzymes. Its ability to act as a stable analog of ATP provides a unique window into the molecular mechanisms that underpin a vast array of cellular processes. By understanding the principles of its inhibitory action and employing the appropriate experimental techniques, researchers can effectively dissect complex biological systems. The quantitative data, detailed protocols, and visual aids provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and effectively utilize this compound in their research endeavors, ultimately contributing to a deeper understanding of cellular function and the development of novel therapeutics.
References
- 1. What are the differences between competitive and non-competitive inhibition? [synapse.patsnap.com]
- 2. knyamed.com [knyamed.com]
- 3. varsitytutors.com [varsitytutors.com]
- 5. jackwestin.com [jackwestin.com]
- 6. researchgate.net [researchgate.net]
- 7. Dissociation constant - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of adenylyl imidodiphosphate, a nonhydrolyzable adenosine triphosphate analog, on reactivated and rigor wave sea urchin sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KATP channel inhibition by ATP requires distinct functional domains of the cytoplasmic C terminus of the pore-forming subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The ATPase Activity of Escherichia coli Expressed AAA+-ATPase Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Single Fungal Kinesin Motor Molecules Move Processively along Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. osti.gov [osti.gov]
- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 22. benchchem.com [benchchem.com]
- 23. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. phys.libretexts.org [phys.libretexts.org]
- 25. m.youtube.com [m.youtube.com]
- 26. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 27. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. AMP-activated protein kinase in metabolic control and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Phosphorylation of the insulin receptor by AMP-activated protein kinase (AMPK) promotes ligand-independent activation of the insulin signalling pathway in rodent muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
AMP-PNP: A Comprehensive Technical Guide to a Non-Hydrolyzable ATP Analog for Researchers and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a widely utilized, non-hydrolyzable analog of adenosine triphosphate (ATP). Its unique chemical structure, in which an imido group (-NH-) replaces the bridging oxygen atom between the β and γ phosphates, confers resistance to enzymatic cleavage by most ATPases and kinases.[1][2] This property makes this compound an invaluable tool for researchers and drug development professionals, enabling the stabilization and study of ATP-dependent enzymes and processes. By binding to the ATP pocket without being hydrolyzed, this compound effectively traps enzymes in a pre-hydrolysis, substrate-bound state, providing a snapshot of this transient conformation.[1][3] This guide offers an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its interactions with various proteins, detailed experimental protocols, and visualizations of its effects on key signaling pathways.
Mechanism of Action
The core of this compound's utility lies in its resistance to hydrolysis. The phosphorus-nitrogen (P-N) imido bond is significantly more stable against nucleophilic attack compared to the phosphoanhydride (P-O-P) bond in ATP.[2] This stability allows this compound to act as a competitive inhibitor for many ATP-dependent enzymes.[1] It occupies the ATP binding site, inducing the conformational changes associated with ATP binding, but stalls the enzymatic cycle before the hydrolysis step. This "frozen" state is particularly advantageous for structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), as it facilitates the determination of the three-dimensional structure of the enzyme in its active, ATP-bound conformation.[3][4]
While this compound is generally considered non-hydrolyzable, some enzymes, particularly certain kinesin-related proteins, have been shown to slowly hydrolyze it.[5] This highlights the importance of validating the nucleotide state in experimental systems.
Quantitative Data
The binding affinity and inhibitory effects of this compound are highly dependent on the specific protein and the experimental conditions. The following tables summarize key quantitative data for this compound from various studies.
Table 1: Dissociation Constants (Kd) of this compound for Various Proteins
| Protein | Organism/Tissue | Kd | Technique | Conditions | Reference(s) |
| (Na+ + K+)-dependent ATPase | Canine Kidney | 4.2 µM | Centrifugation | Absence of MgCl2 | [6][7] |
| (Na+ + K+)-dependent ATPase | Canine Kidney | 2.2 µM | Centrifugation | 50 µM MgCl2 | [6][7] |
| (Na+ + K+)-dependent ATPase | Canine Kidney | 6 µM | Centrifugation | 2 mM MgCl2 | [6][7] |
| Uncoating ATPase (Hsc70) | Bovine Brain | ~1 mM | Not Specified | Not Specified | [8][9] |
| KdpFABC complex | Escherichia coli | ~1.4 mM | Not Specified | Not Specified | [10] |
Table 2: Inhibition Constants (Ki) of this compound
| Enzyme | Substrate | Ki | Inhibition Type | Reference(s) |
| Human NPP1 | pnp-TMP | 0.5-56 µM | Mixed (predominantly competitive) | [11] |
Table 3: Hydrolysis Rate of this compound by Motor Proteins
| Protein | Hydrolysis Rate (s⁻¹) | Comparison to ATP Hydrolysis | Conditions | Reference(s) |
| ncd motor domain | ~0.00004 | 1% of ATP turnover | Not stimulated by microtubules | [2][5] |
| Kinesin motor domain | Slower than ncd | Not Specified | Not Specified | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments where this compound is commonly used.
X-ray Crystallography of a Protein-AMP-PNP Complex
This protocol provides a general framework for obtaining crystals of a protein in complex with this compound.
Materials:
-
Highly purified protein of interest (>95%)
-
This compound stock solution (e.g., 100 mM)
-
MgCl₂ stock solution (e.g., 1 M)
-
Crystallization screening solutions
-
Vapor diffusion plates (sitting or hanging drop)
Procedure:
-
Complex Formation: Incubate the purified protein with a 5-10 fold molar excess of this compound and MgCl₂. A typical final concentration for this compound is 1-5 mM. The incubation should be carried out on ice for at least 30 minutes to ensure complete binding.
-
Crystallization Screening: Set up crystallization trials using the vapor diffusion method. Mix the protein-AMP-PNP complex solution with various crystallization screen solutions in different ratios (e.g., 1:1, 1:2, 2:1).
-
Crystal Optimization: Monitor the crystallization plates for crystal growth. Once initial crystals are obtained, optimize the conditions (e.g., precipitant concentration, pH, temperature) to improve crystal size and quality.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution before flash-cooling in liquid nitrogen. The cryo-protectant often contains components of the crystallization solution with an added cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer in an X-ray beamline and collect diffraction data.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model of the protein-AMP-PNP complex.
Cryo-Electron Microscopy (Cryo-EM) Sample Preparation
This protocol outlines the general steps for preparing vitrified samples of a protein-AMP-PNP complex for cryo-EM analysis.
Materials:
-
Purified protein-AMP-PNP complex (as prepared for crystallography)
-
Cryo-EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151)
Procedure:
-
Grid Preparation: Glow-discharge the cryo-EM grids to make the surface hydrophilic.
-
Sample Application: Apply a small volume (typically 3-4 µL) of the protein-AMP-PNP complex solution to the grid.
-
Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample. The blotting time is a critical parameter to optimize.
-
Plunge Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preventing the formation of ice crystals.
-
Grid Storage and Imaging: Store the vitrified grids in liquid nitrogen until they are loaded into the electron microscope for imaging.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified protein in a well-defined buffer
-
This compound dissolved in the identical buffer
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Dialyze the purified protein and dissolve the this compound in the same buffer to minimize heats of dilution. Degas both solutions before the experiment.
-
Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the this compound solution into the titration syringe.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of this compound to protein. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters. A control experiment titrating this compound into buffer alone should be performed to measure the heat of dilution.
ATPase Activity Inhibition Assay
This protocol measures the effect of this compound on the ATP hydrolysis activity of an enzyme.
Materials:
-
Purified ATPase
-
ATP stock solution
-
This compound stock solution
-
Reaction buffer
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures containing the purified ATPase, reaction buffer, and varying concentrations of this compound.
-
Initiate Reaction: Start the reaction by adding a fixed concentration of ATP to each mixture.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme for a defined period, ensuring the reaction remains in the linear range.
-
Stop Reaction and Detect Phosphate: Stop the reaction (e.g., by adding EDTA or SDS) and add a phosphate detection reagent to quantify the amount of inorganic phosphate released.
-
Data Analysis: Plot the rate of ATP hydrolysis as a function of the this compound concentration to determine the inhibitory effect and calculate parameters such as the IC₅₀ or Ki.
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows involving this compound.
Kinesin Mechanochemical Cycle
The motor protein kinesin moves along microtubules in a process tightly coupled to ATP hydrolysis. This compound has been instrumental in dissecting this cycle.
Caption: A simplified diagram of the kinesin mechanochemical cycle showing the point of arrest by this compound.
Purinergic Signaling Pathway
Extracellular ATP and its breakdown products act as signaling molecules by activating purinergic receptors. This compound, being resistant to ectonucleotidases, can be used to study P2X and P2Y receptor activation in the absence of downstream signaling from adenosine.
Caption: The purinergic signaling pathway, highlighting the role of this compound as a stable agonist for P2 receptors.
Experimental Workflow: Structural Biology
This diagram outlines a typical workflow for determining the structure of a protein in complex with this compound.
Caption: A generalized workflow for structural studies of protein-AMP-PNP complexes.
Conclusion
This compound remains a cornerstone tool in the study of ATP-dependent enzymes and systems. Its ability to mimic the pre-hydrolysis ATP-bound state provides an unparalleled window into the mechanisms of these crucial molecular machines. For researchers in basic science and drug development, a thorough understanding of its properties, combined with robust experimental design, is essential for leveraging its full potential. The data, protocols, and visualizations presented in this guide offer a comprehensive resource for the effective application of this compound in elucidating the intricate roles of ATP in biology and disease.
References
- 1. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Probing the kinesin reaction cycle with a 2D optical force clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 6. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of nucleotide-free uncoating ATPase and its binding to ATP, ADP, and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Application of Adenylyl-imidodiphosphate (AMP-PNP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenylyl-imidodiphosphate (AMP-PNP) is a synthetic, non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) that has become an indispensable tool in biochemistry, molecular biology, and drug discovery. Its unique structural feature—the substitution of an imido group (-NH-) for the oxygen atom bridging the β- and γ-phosphates—renders it resistant to cleavage by most ATPases. This property allows researchers to trap and study ATP-dependent enzymes and molecular motors in their ATP-bound conformational states. This guide provides a comprehensive overview of the structure of this compound, its biochemical properties, and its applications in studying various biological systems, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant signaling pathways.
Core Structure and Chemical Properties of Adenylyl-imidodiphosphate
Adenylyl-imidodiphosphate, also known as adenosine 5'-(β,γ-imido)triphosphate, is a structural mimic of ATP. The key distinction lies in the triphosphate chain, where a nitrogen atom replaces the oxygen atom between the β- and γ-phosphorus atoms. This P-N-P linkage is significantly more resistant to enzymatic hydrolysis than the P-O-P bond in ATP.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₇N₆O₁₂P₃ | |
| Molecular Weight | 506.20 g/mol (free acid basis) | |
| CAS Number | 25612-73-1 | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | |
| Synonyms | Adenosine 5'-(β,γ-imido)triphosphate, this compound, App(NH)p |
Biochemical Function and Mechanism of Action
This compound functions as a competitive inhibitor for the majority of ATP-dependent enzymes. It readily binds to the ATP-binding pocket of these proteins but, due to its non-hydrolyzable nature, it cannot be converted to ADP and inorganic phosphate (B84403) (Pi). This effectively "locks" the enzyme in an ATP-bound-like state, allowing for the detailed study of this conformation.
While generally considered non-hydrolyzable, it is important to note that some enzymes have been reported to exhibit very slow hydrolysis of this compound. For instance, the motor domain of the kinesin-related protein ncd was found to hydrolyze this compound at a rate of approximately 0.00004 s⁻¹, which is about 1% of its ATP turnover rate.
Quantitative Data: Inhibition Constants and Binding Affinities
The inhibitory potency of this compound varies depending on the specific enzyme. The following table summarizes known inhibition constants (Ki) and other relevant quantitative data for the interaction of this compound with various proteins.
| Enzyme/Protein | Organism/System | Ki Value | Experimental Conditions | Reference |
| Dynein ATPase | Sea urchin sperm | ~8.1 mM | Competitive inhibition of beat frequency | |
| DNA Gyrase | Escherichia coli | 2.9 µM (Kd) | Slow binding kinetics | |
| Kinesin-1 | Half-maximal velocity inhibition at 400 µM | Microtubule gliding assay |
Applications in Research and Drug Development
The unique properties of this compound have made it a cornerstone for investigating a wide array of ATP-dependent processes.
Structural Biology: X-ray Crystallography and Cryo-Electron Microscopy
This compound is extensively used to stabilize proteins in their ATP-bound conformation for structural determination. This provides a static snapshot of the pre-hydrolysis state, offering critical insights into the enzyme's mechanism.
Enzyme Kinetics and Inhibition Studies
As a competitive inhibitor, this compound is a valuable tool for elucidating the kinetics of ATP-dependent enzymes. By competing with ATP for the active site, it allows for the determination of binding affinities and the study of the catalytic mechanism.
Motor Proteins and Cytoskeletal Dynamics
This compound has been instrumental in understanding the mechanochemical cycle of motor proteins like myosin and kinesin. By binding to the motor domain, it induces a state that mimics the ATP-bound state, allowing researchers to study its interaction with cytoskeletal filaments (actin and microtubules) without the confounding factor of ATP hydrolysis. For example, in the presence of this compound, kinesin adopts a tightly bound state to microtubules.
Signal Transduction Pathways
This compound is used to dissect signaling pathways that involve ATP-dependent steps. A prime example is the G-protein coupled receptor (GPCR) signaling cascade that leads to the activation of adenylyl cyclase.
Experimental Protocols
Protocol for Co-crystallization of a Protein with this compound
This protocol provides a general framework for obtaining protein crystals in complex with this compound. Optimization will be required for each specific protein.
Materials:
-
Purified protein (5-10 mg/mL in a suitable buffer)
-
This compound solution (100 mM stock)
-
MgCl₂ solution (1 M stock)
-
Crystallization screens
-
Crystallization plates (sitting-drop or hanging-drop vapor diffusion)
Procedure:
-
Complex Formation:
-
To your purified protein solution, add this compound and MgCl₂ to final concentrations of 1-5 mM and 2-10 mM, respectively. The final concentrations should be optimized.
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
-
Crystallization Setup:
-
Set up crystallization trials using the vapor diffusion method.
-
Mix the protein-AMP-PNP complex solution with the reservoir solution from a crystallization screen in a 1:1 ratio (e.g., 1 µL of protein complex + 1 µL of reservoir solution).
-
Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Monitoring and Optimization:
-
Monitor the drops for crystal growth over several days to weeks.
-
If initial crystals are small or of poor quality, optimize the conditions by varying the protein concentration, this compound/MgCl₂ concentrations, pH, temperature, and the components of the reservoir solution.
-
Protocol for ATPase Activity Assay with this compound Inhibition
This protocol describes a colorimetric assay to measure the inhibition of ATPase activity by this compound. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified ATPase enzyme
-
ATP solution (e.g., 100 mM stock)
-
This compound solution (e.g., 100 mM stock)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer to test a range of inhibitor concentrations.
-
Prepare a reaction mixture containing the assay buffer, ATP (at a concentration near the Km of the enzyme, if known), and the ATPase enzyme.
-
-
Set up the Assay:
-
In a 96-well plate, add the desired volume of the this compound dilutions to the appropriate wells. Include a control with no this compound.
-
Initiate the reaction by adding the enzyme/ATP reaction mixture to all wells.
-
Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction and Detect Phosphate:
-
Stop the reaction by adding the phosphate detection reagent. This reagent is typically acidic and will denature the enzyme.
-
Allow the color to develop according to the manufacturer's instructions.
-
-
Measure Absorbance and Analyze Data:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Create a phosphate standard curve to determine the concentration of Pi released in each reaction.
-
Plot the enzyme activity (rate of Pi release) as a function of the this compound concentration to determine the IC₅₀ or Ki value.
-
Visualization of Signaling Pathways and Experimental Workflows
G-Protein Coupled Receptor (GPCR) Signaling Pathway
The following diagram illustrates a canonical G-protein coupled receptor signaling pathway leading to the activation of adenylyl cyclase. This compound can be used to study the activation of adenylyl cyclase by the Gαs subunit, as it can bind to the nucleotide-binding site of the enzyme without being hydrolyzed, thus locking it in an active-like state.
The Unblinking Eye: AMP-PNP as a Tool to Trap and Interrogate ATP-Dependent Enzymes
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate molecular ballet of the cell, ATP-dependent enzymes are the tireless choreographers, using the energy from ATP hydrolysis to drive a vast array of critical processes, from muscle contraction and DNA replication to intracellular transport and signal transduction. Understanding the precise mechanics of these enzymatic machines is paramount for basic research and for the development of novel therapeutics. However, the transient nature of the ATP-bound state presents a significant experimental hurdle. This is where Adenosine 5′-(β,γ-imido)triphosphate, commonly known as AMP-PNP, emerges as an indispensable tool. As a non-hydrolyzable analog of ATP, this compound binds to the active site of these enzymes, effectively freezing them in a pre-hydrolysis conformation. This guide provides an in-depth technical overview of the function and application of this compound in studying ATP-dependent enzymes, complete with quantitative data, detailed experimental protocols, and visual workflows to empower your research.
Core Mechanism: A Molecular Mimic
This compound’s utility stems from a subtle but critical structural difference from ATP. The oxygen atom that bridges the β and γ phosphates in ATP is replaced by an imido (-NH-) group in this compound. This substitution renders the terminal phosphate (B84403) bond resistant to the nucleophilic attack required for enzymatic hydrolysis.[1] Consequently, while this compound can effectively compete with ATP for binding to the active site, it cannot be broken down to release energy.[2] This allows it to act as a competitive inhibitor for most ATP-dependent systems, locking the enzyme in an ATP-bound-like state and enabling detailed structural and functional analysis of this otherwise fleeting intermediate.[2][3]
References
The Principle of AMP-PNP in Molecular Biology: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Principle: A Non-Hydrolyzable ATP Mimic
Adenosine (B11128) 5'-(β,γ-imido)triphosphate, commonly known as AMP-PNP, is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in molecular biology.[1] Its utility lies in its structural similarity to ATP, allowing it to bind to the active site of ATP-dependent enzymes. However, the substitution of the β-γ bridging oxygen atom with an imido (-NH-) group renders the terminal phosphate (B84403) bond highly resistant to enzymatic cleavage.[2] This key difference makes this compound a powerful tool to "freeze" enzymes in an ATP-bound, pre-hydrolysis state, enabling the detailed study of transient conformational changes and enzymatic mechanisms that are otherwise difficult to capture.[2][3]
The imido linkage in this compound is significantly more stable than the phosphoanhydride bond in ATP, preventing the nucleophilic attack required for hydrolysis.[3] While some ATPases have been reported to exhibit very slow hydrolysis of this compound, for most experimental purposes, it is considered a non-hydrolyzable analog.[4] This property allows researchers to trap and stabilize ATP-binding proteins, facilitating a range of biochemical and structural analyses.[5]
Applications in Molecular Biology
The ability of this compound to mimic ATP binding without being hydrolyzed has led to its widespread use in several key areas of molecular biology research:
-
Structural Biology: this compound is invaluable for determining the three-dimensional structures of ATP-dependent enzymes using techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).[5] By locking the enzyme in a specific conformational state, this compound facilitates the growth of high-quality crystals and the acquisition of stable single-particle images, providing snapshots of the enzyme's pre-hydrolysis conformation.[6]
-
Enzyme Kinetics: In enzyme kinetics studies, this compound is frequently used as a competitive or non-competitive inhibitor to probe the mechanism of ATP hydrolysis.[7][8] By analyzing the effect of this compound on the reaction rate at varying substrate concentrations, researchers can determine its binding affinity (Ki) and gain insights into the enzyme's catalytic cycle.
-
Motor Protein Research: Motor proteins, such as kinesins and myosins, convert the chemical energy from ATP hydrolysis into mechanical work.[9] this compound is used to study the mechanochemical coupling of these proteins by trapping them in a state of strong affinity for their cytoskeletal tracks (e.g., microtubules for kinesin), effectively stalling their movement and allowing for detailed biophysical characterization.[9][10]
Data Presentation: Quantitative Analysis of this compound Interactions
The binding affinity of this compound varies depending on the specific protein and the experimental conditions. The following tables summarize reported dissociation constants (Kd) and inhibition constants (Ki) for this compound with various ATP-dependent enzymes.
| Enzyme Family | Specific Enzyme | Organism | Ligand | Assay Method | Kd / Ki Value | Reference |
| ATPase | (Na+ + K+)-dependent ATPase | Canine Kidney | This compound | Centrifugation | 4.2 µM (without MgCl2), 2.2 µM (with 50 µM MgCl2) | [2] |
| Kinase | Fibroblast Growth Factor Receptor 2 (FGFR2) | Human | This compound | Intrinsic Tryptophan Fluorescence Quench | 2 µM (Kd) | [5] |
| Kinase | Phosphomevalonate Kinase | S. pneumoniae | This compound | Enzyme Kinetics | 1.8 mM (Ki) | [7] |
| Motor Protein | Kinesin | Bovine Brain | This compound | ATPase Assay | Submillimolar Inhibition | [10] |
| Motor Protein | One-headed Kinesin | N/A | This compound | Detachment Rate Assay | 0.019 s⁻¹ (detachment rate) | [11] |
Experimental Protocols
ATPase Inhibition Assay using this compound
This protocol outlines a general method for determining the inhibitory effect of this compound on an ATPase using a colorimetric assay that measures the release of inorganic phosphate (Pi).
Materials:
-
Purified ATPase enzyme
-
ATP solution (e.g., 10 mM stock)
-
This compound solution (e.g., 10 mM stock)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve: Prepare a series of dilutions of the phosphate standard solution in the assay buffer.
-
Set up the reactions: In a 96-well plate, prepare the following reactions in triplicate:
-
Control (No Inhibitor): Assay buffer, ATPase enzyme, and ATP.
-
Inhibitor: Assay buffer, ATPase enzyme, varying concentrations of this compound, and ATP.
-
Blank (No Enzyme): Assay buffer, ATP (and highest concentration of this compound for background control).
-
-
Pre-incubation: Pre-incubate the enzyme with this compound in the assay buffer for 5-10 minutes at the desired reaction temperature.
-
Initiate the reaction: Add ATP to each well to start the reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at the optimal temperature for the ATPase for a set period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and detect phosphate: Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Measure absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Use the phosphate standard curve to determine the amount of Pi produced in each reaction. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 or Ki value.
Kinase Inhibition Assay with this compound
This protocol describes a method to assess the inhibitory potential of this compound on a protein kinase using a fluorescence-based assay.
Materials:
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
ATP solution
-
This compound solution
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare reagents: Dilute the kinase, substrate, ATP, and this compound to the desired concentrations in the kinase assay buffer.
-
Set up the assay: In a 384-well plate, add the following components:
-
Kinase enzyme
-
Varying concentrations of this compound (or vehicle control)
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to the kinase.
-
Initiate the kinase reaction: Add a mixture of the kinase substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes (or an optimized time for the specific kinase).
-
ADP detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
-
Measure luminescence: Read the luminescence signal using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 or Ki value.
Kinesin Motility Assay with this compound Immobilization
This protocol outlines a single-molecule motility assay where this compound is used to attach kinesin motors to microtubules before observing their movement upon the addition of ATP.
Materials:
-
Purified, fluorescently labeled kinesin motors
-
Taxol-stabilized microtubules
-
Motility Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 2 mM MgCl2, 10 µM Taxol)
-
This compound solution (e.g., 1 mM stock)
-
ATP solution (e.g., 10 mM stock)
-
Oxygen scavenging system (e.g., glucose oxidase, catalase, glucose)
-
Microscope flow cell
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Prepare the flow cell: Coat the inside of the flow cell with an antibody against tubulin (e.g., anti-α-tubulin) to immobilize the microtubules.
-
Immobilize microtubules: Flow the taxol-stabilized microtubules into the flow cell and incubate for 5-10 minutes. Wash with motility buffer to remove unbound microtubules.
-
Block the surface: Flow in a blocking solution (e.g., 1% BSA in motility buffer) to prevent non-specific binding of the kinesin motors.
-
Introduce kinesin with this compound: In a separate tube, mix the fluorescently labeled kinesin with this compound (final concentration ~10-100 µM) in motility buffer. Flow this mixture into the flow cell and incubate for 5-10 minutes to allow the kinesin to bind to the microtubules in a rigor-like state.
-
Wash out unbound motors: Gently wash the flow cell with motility buffer to remove any unbound kinesin.
-
Initiate motility: Prepare a motility solution containing ATP (final concentration ~1-5 mM) and the oxygen scavenging system in motility buffer. Flow this solution into the chamber.
-
Image acquisition: Immediately begin acquiring images of the fluorescently labeled kinesin motors moving along the microtubules using a TIRF microscope.
-
Data Analysis: Track the movement of individual kinesin molecules to determine their velocity and processivity.
Visualizations
Caption: Mechanism of ATP hydrolysis versus this compound inhibition of an enzyme.
Caption: Experimental workflow for a kinase inhibition assay using this compound.
Caption: Role of this compound in stalling a motor protein on its track.
References
- 1. Allele-specific activators and inhibitors for kinesin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of F-actin-AMPPNP with myosin subfragment-1 and troponin-tropomyosin: influence of an extra phosphate at the nucleotide binding site in F-actin on its function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A critical evaluation of protein kinase regulation by activation loop autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cryo-EM structure of this compound-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) [mdpi.com]
- 9. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copurification of kinesin polypeptides with microtubule-stimulated Mg-ATPase activity and kinetic analysis of enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
The Indispensable Tool: A Technical Guide to Investigating Protein-Nucleotide Interactions with AMP-PNP
For researchers, scientists, and drug development professionals, understanding the intricate dance between proteins and nucleotides is paramount. Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of adenosine triphosphate (ATP), has emerged as a cornerstone tool in this endeavor. By mimicking ATP without being cleaved, this compound effectively "freezes" ATP-dependent enzymes and motor proteins in their active, ATP-bound state. This technical guide provides an in-depth exploration of this compound's application in elucidating protein-nucleotide interactions, complete with quantitative data, detailed experimental protocols, and visual workflows to empower your research.
Core Principles: The Power of a Non-Hydrolyzable Analog
This compound is structurally similar to ATP, with a critical substitution of an imido group (-NH-) for the oxygen atom linking the β and γ phosphates.[1] This seemingly minor change renders the terminal phosphate (B84403) bond resistant to enzymatic hydrolysis, making this compound a potent competitive inhibitor for many ATP-dependent enzymes.[2] This characteristic allows researchers to trap and stabilize transient conformational states that are crucial for function but are too fleeting to study with hydrolyzable ATP.[3]
The primary application of this compound lies in its ability to lock proteins in a pre-hydrolysis, substrate-bound conformation. This has proven invaluable for a range of biophysical and structural techniques, including X-ray crystallography and cryo-electron microscopy (cryo-EM), which provide high-resolution snapshots of these transient states.[4][5] Furthermore, this compound is extensively used in kinetic and mechanistic studies to dissect the individual steps of ATP-driven processes.[6]
Quantitative Data Summary
To facilitate comparison and experimental design, the following tables summarize key quantitative data for the interaction of this compound with various proteins. It is important to note that binding affinities and inhibition constants are highly dependent on the specific protein and experimental conditions.
| Protein/Enzyme | Organism/Source | Technique | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Reference |
| (Na+ + K+)-ATPase | Canine Kidney | Centrifugation | 4.2 µM (without MgCl2), 2.2 µM (with 50 µM MgCl2) | [7] | |
| Dynein | Sea Urchin Sperm | Enzyme Kinetics | ~8.1 mM | [8] | |
| Kinesin-1 | Ensemble Biochemistry | [9] | |||
| P4 hexameric ATPase | Steady-state kinetics | [10] |
Note: The available quantitative data for this compound is spread across numerous publications and is often context-dependent. This table represents a selection of reported values.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for key experiments utilizing this compound.
Protein Co-crystallization with this compound for X-ray Crystallography
This protocol outlines the general steps for obtaining protein-AMP-PNP complex crystals.
Materials:
-
Purified protein of interest at a suitable concentration for crystallization (typically 5-20 mg/mL).[11]
-
This compound stock solution (e.g., 100 mM).[12]
-
MgCl2 stock solution (e.g., 1 M).
-
Crystallization screens and plates (e.g., 24-well or 96-well).[11]
-
Cryoprotectant solution (may need to be optimized).
Procedure:
-
Complex Formation:
-
To your purified protein solution, add MgCl2 to a final concentration typically in slight excess of the this compound concentration (e.g., 1-5 mM). Many ATP-binding proteins require magnesium for nucleotide coordination.
-
Add this compound to the protein solution to a final concentration that is in molar excess of the protein concentration (a 5- to 10-fold molar excess is a common starting point).[4]
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.[13]
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).[11]
-
Mix the protein-AMP-PNP complex solution with the reservoir solution from a crystallization screen in various ratios (e.g., 1:1, 1:2, 2:1).[13]
-
Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C), monitoring for crystal growth.[13]
-
-
Crystal Harvesting and Cryo-protection:
-
Once crystals of suitable size are obtained, carefully transfer them to a cryoprotectant solution containing this compound and MgCl2 to prevent dissociation.
-
Flash-cool the crystals in liquid nitrogen for data collection.
-
Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)
This protocol describes the preparation of a vitrified sample of a protein-AMP-PNP complex for single-particle cryo-EM analysis.
Materials:
-
Purified protein of interest at an appropriate concentration for cryo-EM (typically 0.05 – 5 µM).[4]
-
This compound stock solution (e.g., 100 mM).
-
MgCl2 stock solution (e.g., 1 M).
-
Cryo-EM grids (e.g., holey carbon grids).[4]
-
Plunge-freezing apparatus (e.g., Vitrobot).[4]
-
Liquid ethane (B1197151) and liquid nitrogen.[4]
Procedure:
-
Complex Formation: Incubate the purified protein with a molar excess of this compound and MgCl2 on ice for a sufficient time to ensure binding.[4]
-
Grid Application: Apply a small volume (typically 3-4 µL) of the protein-AMP-PNP complex solution to a glow-discharged cryo-EM grid.
-
Blotting and Plunging: Blot the grid to remove excess liquid, leaving a thin film of the sample. Immediately plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[4]
-
Storage: Store the vitrified grids in liquid nitrogen until ready for imaging.
Enzyme Kinetics Assay to Determine Inhibition Constant (Ki)
This protocol describes a general approach to determine the Ki of this compound for an ATPase using a colorimetric phosphate detection assay.
Materials:
-
Purified enzyme.
-
ATP stock solution of known concentration.
-
This compound stock solution of known concentration.
-
Assay buffer appropriate for the enzyme.
-
Phosphate detection reagent (e.g., Malachite Green).[3]
-
96-well microplate and plate reader.
Procedure:
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate with a saturating ATP concentration over a defined time period.[3]
-
Assay Setup:
-
In a 96-well plate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of ATP.
-
For each ATP concentration, prepare a series of reactions with varying concentrations of this compound.
-
Include control reactions with no this compound and no enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reactions by adding ATP.
-
Incubate the plate at the optimal temperature for the enzyme for a fixed time, ensuring the reaction remains in the linear range.[3]
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.[3]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each condition.
-
Plot the data using a Michaelis-Menten plot (velocity vs. [ATP]) for each this compound concentration.
-
Determine the Ki by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using non-linear regression analysis or by using a Lineweaver-Burk plot.[3]
-
Visualizing Pathways and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Signaling Pathway: The Kinesin Mechanochemical Cycle
The following diagram illustrates the stepping mechanism of a kinesin motor protein along a microtubule, highlighting the state trapped by this compound.
Caption: The mechanochemical cycle of kinesin, showing the this compound trapped state.
Signaling Pathway: ABC Transporter Mechanism
This diagram illustrates the alternating access mechanism of an ABC transporter, showing how this compound can lock the transporter in an outward-facing conformation.
Caption: The alternating access mechanism of an ABC transporter, indicating the this compound trapped state.
Experimental Workflow: Structural Studies Using this compound
This diagram outlines a typical workflow for determining the structure of a protein-nucleotide complex using this compound.
Caption: A generalized workflow for structural studies of protein-AMP-PNP complexes.
By providing a stable mimic of the ATP-bound state, this compound continues to be an invaluable tool for dissecting the complex mechanisms of ATP-dependent proteins. This guide offers a foundational understanding and practical protocols to leverage the power of this compound in your research, paving the way for new discoveries in cellular function and drug development.
References
- 1. Cryo-EM structure of this compound-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Adenylyl-imidodiphosphate this compound [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New insights into the mechanochemical coupling mechanism of kinesin–microtubule complexes from their high-resolution structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 12. hypermol.com [hypermol.com]
- 13. benchchem.com [benchchem.com]
The Role of AMP-PNP in Enzyme Kinetics: A Technical Guide for Researchers
An In-depth Exploration of a Non-Hydrolyzable ATP Analog as a Tool in Enzymology and Drug Discovery
Introduction
In the intricate world of cellular biochemistry, adenosine (B11128) triphosphate (ATP) serves as the primary energy currency, fueling a vast array of enzymatic reactions essential for life. The study of ATP-dependent enzymes, however, is often complicated by the rapid hydrolysis of their substrate. To circumvent this, researchers have developed a powerful toolkit of ATP analogs that mimic the natural substrate but resist enzymatic cleavage. Among the most widely used and pivotal of these is Adenosine 5′-(β,γ-imido)triphosphate, commonly known as AMP-PNP.
This technical guide provides a comprehensive overview of the role of this compound in enzyme kinetics. It is designed for researchers, scientists, and drug development professionals who seek to leverage this invaluable tool to dissect enzymatic mechanisms, elucidate signaling pathways, and accelerate drug discovery efforts. We will delve into the core principles of this compound's mechanism of action, present quantitative data on its effects on various enzyme classes, provide detailed experimental protocols for its use, and visualize its application in key signaling pathways.
Core Principles: Mechanism of Action
This compound is a structural analog of ATP where the bridging oxygen atom between the β and γ phosphates is replaced by an imido (-NH-) group. This substitution renders the terminal phosphate (B84403) bond highly resistant to hydrolysis by most ATPases and kinases.[1] By binding to the ATP pocket of an enzyme without being consumed, this compound effectively acts as a competitive inhibitor, "freezing" the enzyme in a pre-hydrolysis, substrate-bound state.[1][2] This allows for the detailed investigation of conformational changes, enzyme-substrate interactions, and the individual steps of the catalytic cycle that are otherwise transient and difficult to study.[1]
While often referred to as "non-hydrolyzable," it is important to note that some enzymes, particularly certain motor proteins, have been shown to slowly hydrolyze this compound, a factor that must be considered in experimental design.[3]
Quantitative Data on Enzyme Inhibition by this compound
The inhibitory effect of this compound on ATP-dependent enzymes can be quantified through various kinetic parameters, including the inhibition constant (Kᵢ), the dissociation constant (KᏧ), and the half-maximal inhibitory concentration (IC₅₀). The impact on the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) further characterizes the nature of the inhibition. The following tables summarize the quantitative effects of this compound on several key classes of enzymes.
| Enzyme Class | Specific Enzyme | Organism/Source | This compound Kᵢ | This compound KᏧ | This compound IC₅₀ | Effect on Kₘ of ATP | Effect on Vₘₐₓ | Inhibition Type | Reference(s) |
| ATPases | (Na⁺ + K⁺)-dependent ATPase | Canine Kidney | - | 2.2 µM (with Mg²⁺) | - | - | - | Competitive | |
| P4 RNA Packaging Motor | Bacteriophage φ12 | - | - | - | Increased | Unchanged | Noncompetitive (in the absence of RNA) | ||
| Motor Proteins | Kinesin-1 (one-headed) | - | - | ~52.6 µM | - | - | - | Competitive | [4] |
| ncd (kinesin-related) | Drosophila | - | - | - | - | - | Competitive | [3] | |
| Kinases | VRK1 | Human | - | - | - | - | - | Competitive | [5] |
| Helicases | RecQ Helicase | E. coli | - | - | - | - | - | Competitive | [4] |
Note: The binding affinities and inhibitory constants of this compound can vary significantly depending on the specific protein, isoform, and experimental conditions (e.g., presence of divalent cations, pH, temperature).
Experimental Protocols
Detailed and robust experimental design is critical for obtaining reliable and reproducible data when using this compound. Below are methodologies for key experiments cited in the study of enzyme kinetics.
Steady-State Enzyme Kinetics Assay to Determine Inhibition Type and Kᵢ
This protocol describes a general method to determine the mode of inhibition and the inhibition constant (Kᵢ) of this compound for an ATP-dependent enzyme using a continuous spectrophotometric assay.
Materials:
-
Purified enzyme of interest
-
ATP stock solution
-
This compound stock solution
-
Substrate for the coupled enzyme assay (e.g., NADH, PEP)
-
Coupling enzymes (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme and Reagent Preparation: Prepare stock solutions of the enzyme, ATP, and this compound in the assay buffer. The final concentrations should be carefully determined based on the known or estimated Kₘ of the enzyme for ATP.
-
Assay Setup: In a microplate or cuvette, prepare a series of reaction mixtures. Each reaction should contain a fixed concentration of the enzyme and varying concentrations of ATP. For each ATP concentration, set up a series of reactions with increasing concentrations of this compound, including a zero-AMP-PNP control.
-
Initiation and Measurement: Initiate the reaction by adding the enzyme to the reaction mixture. Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH consumption) over time.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each reaction from the linear portion of the absorbance versus time plot.
-
Plot v₀ versus ATP concentration for each this compound concentration to generate a series of Michaelis-Menten plots.
-
To determine the mode of inhibition, create a Lineweaver-Burk plot (1/v₀ versus 1/[ATP]).
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Noncompetitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
-
The Kᵢ can be determined by replotting the slopes of the Lineweaver-Burk plot against the this compound concentration or by using non-linear regression fitting of the Michaelis-Menten equation modified for the specific type of inhibition.
-
Fluorescence Competition Assay to Determine Binding Affinity (KᏧ)
This protocol outlines a method to determine the dissociation constant (KᏧ) of this compound by measuring its ability to displace a fluorescent ATP analog from the enzyme's active site.
Materials:
-
Purified enzyme of interest
-
Fluorescent ATP analog (e.g., TNP-ATP, MANT-ATP)
-
This compound stock solution
-
Assay buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Determine Optimal Fluorescent Analog Concentration: Titrate the enzyme with the fluorescent ATP analog to determine the concentration that gives a significant and stable fluorescence signal upon binding. This is typically a concentration close to the KᏧ of the fluorescent analog.
-
Competition Assay Setup: Prepare a series of reaction mixtures, each containing a fixed concentration of the enzyme and the fluorescent ATP analog (determined in the previous step).
-
This compound Titration: To these reaction mixtures, add increasing concentrations of this compound. Include a control with no this compound.
-
Incubation and Measurement: Incubate the mixtures to allow binding to reach equilibrium. Measure the fluorescence intensity or fluorescence polarization of each sample.
-
Data Analysis:
-
As the concentration of this compound increases, it will displace the fluorescent analog, leading to a decrease in the fluorescence signal.
-
Plot the change in fluorescence against the concentration of this compound.
-
Fit the data to a competition binding equation to determine the IC₅₀ value.
-
The KᏧ of this compound can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the concentration and KᏧ of the fluorescent analog.[6]
-
Visualizing the Role of this compound in Cellular Processes
Graphviz diagrams are provided below to illustrate the application of this compound in understanding complex biological systems.
Signaling Pathways
This compound is instrumental in dissecting signaling cascades by allowing researchers to trap and study the ATP-bound state of key kinases and G-proteins.
Caption: G-Protein Coupled Receptor (GPCR) signaling pathway.
This diagram illustrates how this compound can be used to study G-protein signaling. By binding to the Gα subunit in place of GTP and resisting hydrolysis, this compound can lock the G-protein in its active state, allowing for the study of downstream effector activation, such as adenylyl cyclase, in a controlled manner.
Experimental Workflows
The following diagram outlines a typical experimental workflow for characterizing the inhibitory effects of this compound on an enzyme.
Caption: Workflow for enzyme inhibition studies using this compound.
This workflow provides a logical progression for researchers, from the initial planning and assay selection to data acquisition and final analysis to characterize the inhibitory properties of this compound.
Conclusion
This compound remains an indispensable tool in the arsenal (B13267) of biochemists and drug discovery scientists. Its ability to act as a stable mimic of the ATP-bound state provides a unique window into the intricate mechanisms of ATP-dependent enzymes. By carefully designing and executing experiments, researchers can leverage this compound to uncover fundamental principles of enzyme function, dissect complex signaling pathways, and ultimately, guide the development of novel therapeutics. This guide serves as a foundational resource to aid in these endeavors, providing both the theoretical framework and practical methodologies for the effective application of this compound in enzyme kinetics.
References
- 1. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
AMP-PNP as a Competitive Inhibitor of ATPase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as a powerful tool in the study of ATP-dependent enzymes, particularly ATPases. Its structural similarity to ATP allows it to bind to the ATP-binding site of many ATPases, but the substitution of an imido group for the oxygen atom between the β and γ phosphates renders the terminal phosphate (B84403) bond resistant to cleavage by the enzyme. This property makes this compound an effective competitive inhibitor, enabling researchers to trap ATPases in an ATP-bound-like state. This guide provides an in-depth technical overview of this compound's role as a competitive inhibitor of various ATPases, including quantitative data, detailed experimental protocols, and visualizations of relevant cellular pathways.
Mechanism of Competitive Inhibition
This compound mimics the binding of ATP to the catalytic site of an ATPase. In competitive inhibition, the inhibitor (this compound) and the substrate (ATP) compete for the same active site on the enzyme. The binding of this compound to the ATPase prevents the binding of ATP, thereby inhibiting the enzyme's hydrolytic activity. Because this inhibition is competitive, it can be overcome by increasing the concentration of the substrate, ATP. The enzyme-inhibitor complex is reversible, and the inhibitor does not alter the maximum velocity (Vmax) of the enzymatic reaction but increases the apparent Michaelis constant (Km), reflecting a lower affinity of the enzyme for its substrate in the presence of the inhibitor.
Quantitative Data: Inhibition of ATPases by this compound
The inhibitory potency of this compound varies among different ATPases and is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher affinity of the inhibitor for the enzyme and thus greater inhibitory potency. The dissociation constant (KD) is also used to characterize the affinity of this compound for the ATPase.
| ATPase Type | Enzyme Name | Organism/Tissue | Inhibition Parameter | Value | Reference(s) |
| P-type ATPase | (Na+ + K+)-dependent ATPase | Canine Kidney | KD | 4.2 µM (in the absence of MgCl2) | [1] |
| P-type ATPase | (Na+ + K+)-dependent ATPase | Canine Kidney | KD | 2.2 µM (in the presence of 50 µM MgCl2) | [1] |
| Motor Protein | Myosin | Rabbit Psoas Muscle | Ki | 5.1 mM | [2] |
| Motor Protein | Dynein (21S) | Tetrahymena Cilia | Half-maximal sensitivity | 470 µM | [3] |
Experimental Protocols
Determining the Inhibition Constant (Ki) of this compound for an ATPase using a Malachite Green Assay
This protocol outlines a method to determine the Ki of this compound for a generic ATPase by measuring the inhibition of ATP hydrolysis. The amount of inorganic phosphate (Pi) released is quantified using a colorimetric malachite green assay.
Materials:
-
Purified ATPase enzyme
-
ATP stock solution (e.g., 100 mM)
-
This compound stock solution (e.g., 100 mM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂)
-
Malachite Green Reagent
-
Phosphate Standard (e.g., 1 mM KH₂PO₄)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Enzyme Titration (Optimization):
-
Determine the optimal enzyme concentration by performing the assay with varying concentrations of the ATPase at a saturating ATP concentration (e.g., 1 mM).
-
Select an enzyme concentration that results in a linear rate of phosphate release over the desired reaction time (e.g., 20-30 minutes) and produces a signal within the linear range of the phosphate standard curve.
-
-
Phosphate Standard Curve:
-
Prepare a series of phosphate standards by diluting the Phosphate Standard solution in Assay Buffer to final concentrations ranging from 0 to 50 µM.
-
Add the Malachite Green Reagent to each standard.
-
Incubate for 15-30 minutes at room temperature to allow for color development.
-
Measure the absorbance at approximately 630 nm.
-
Plot absorbance versus phosphate concentration to generate a standard curve and determine the linear equation.
-
-
ATPase Inhibition Assay:
-
Set up a series of reactions in a 96-well plate. Each reaction should contain:
-
Assay Buffer
-
A fixed, optimal concentration of the ATPase enzyme.
-
Varying concentrations of ATP (e.g., ranging from 0.5x Km to 5x Km of the enzyme for ATP).
-
Varying concentrations of this compound (e.g., a range of concentrations around the expected Ki). Include a control with no this compound.
-
-
Pre-incubate the enzyme with this compound for a short period (e.g., 5-10 minutes) at the desired temperature.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at the optimal temperature for the pre-determined time.
-
Stop the reaction by adding the Malachite Green Reagent. This reagent is acidic and will stop the enzymatic reaction.
-
Incubate for 15-30 minutes for color development.
-
Measure the absorbance at ~630 nm.
-
-
Data Analysis:
-
Convert the absorbance values to the concentration of phosphate produced using the phosphate standard curve.
-
Calculate the initial reaction velocity (v) for each ATP and this compound concentration.
-
To determine the Ki, plot the data using a suitable method such as a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Dixon plot (1/v vs. [I]). For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect at the y-axis.
-
Alternatively, use non-linear regression analysis to fit the data to the competitive inhibition equation: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) where [S] is the ATP concentration and [I] is the this compound concentration.
-
Signaling Pathways and Experimental Workflows
This compound is instrumental in dissecting complex cellular processes that are dependent on ATPase activity. By inhibiting specific ATPases, researchers can elucidate their roles in signaling cascades and other cellular functions.
P-type ATPase Catalytic Cycle
P-type ATPases, such as the Na+/K+-ATPase and Ca2+-ATPase, undergo a series of conformational changes driven by ATP hydrolysis to transport ions across cellular membranes.[4][5][6] this compound can be used to trap the enzyme in an E1-ATP-like state, preventing the phosphorylation step and subsequent conformational changes.
Kinesin Mechanochemical Cycle
Kinesins are motor proteins that move along microtubules, a process fueled by ATP hydrolysis. This compound has been extensively used to study the kinesin mechanochemical cycle. It binds to the kinesin motor domain and locks it in a state that is tightly bound to the microtubule, mimicking the ATP-bound state and preventing the power stroke and subsequent detachment.[7][8]
Na+/K+-ATPase Signaling Pathway
Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signaling scaffold. Binding of cardiotonic steroids like ouabain (B1677812) to a specific site on the Na+/K+-ATPase can trigger intracellular signaling cascades, often involving the Src kinase.[9][10][11] While this compound primarily inhibits the pumping function by competing with ATP, this inhibition can indirectly affect signaling by altering the conformational state of the enzyme and its interaction with signaling partners.
Applications in Drug Development
The use of this compound as a research tool has significant implications for drug development. By providing a means to stabilize the ATP-bound conformation of ATPases, this compound facilitates structural studies, such as X-ray crystallography and cryo-electron microscopy. These structural insights are invaluable for the rational design of novel, specific inhibitors that target the ATP-binding pocket of ATPases implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions. Furthermore, understanding the mechanism of action of ATPases through studies with this compound can aid in the development of more effective therapeutic strategies.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals studying ATPases. Its ability to act as a non-hydrolyzable ATP analog and competitive inhibitor allows for the detailed investigation of enzyme kinetics, mechanism, and structure. The experimental protocols and pathway visualizations provided in this guide offer a framework for utilizing this compound to advance our understanding of these critical cellular enzymes and to facilitate the discovery of novel therapeutic agents.
References
- 1. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of muscle contraction by adenosine 5' (beta, gamma-imido) triphosphate and by pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of dynein 21 S ATPase to microtubules. Effects of ionic conditions and substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-type ATPase - Wikipedia [en.wikipedia.org]
- 5. Common patterns and unique features of P-type ATPases: a comparative view on the KdpFABC complex from Escherichia coli (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-type ATPases: Many more enigmas left to solve - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Renal Function and Structure by the Signaling Na/K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
The Foundational Role of AMP-PNP in Elucidating Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in cellular and molecular biology. By substituting the β-γ phosphoanhydride oxygen of ATP with an imido group, this compound can bind to the active sites of ATP-dependent enzymes without being hydrolyzed. This unique property allows researchers to "trap" enzymes in an ATP-bound conformational state, providing a static snapshot of a dynamic process. This technical guide delves into the foundational research on this compound, offering insights into its mechanism of action, quantitative interaction data with key cellular proteins, detailed experimental protocols for its application, and visualizations of its impact on critical signaling pathways.
Core Mechanism of Action
This compound competitively inhibits most ATP-dependent enzymes by binding to their ATP-binding pockets.[1] Unlike ATP, the P-N-P linkage is resistant to cleavage by nucleophilic attack, which is the catalytic step in ATP hydrolysis.[1] This resistance to hydrolysis locks the enzyme in a conformation that mimics the pre-hydrolysis or ATP-bound state.[2] This "frozen" state is invaluable for a variety of experimental applications, including structural biology studies (X-ray crystallography and cryo-electron microscopy), kinetic and thermodynamic analyses of protein-ligand interactions, and the elucidation of the mechanochemical cycles of motor proteins.
Quantitative Data on this compound Interactions
The following tables summarize key quantitative data from foundational studies on the interaction of this compound with various ATP-dependent enzymes. These values are critical for experimental design, providing guidance on the concentrations required to achieve enzyme saturation and inhibition.
Table 1: Motor Proteins
| Protein | Organism/System | Parameter | Value | Experimental Method |
| Myosin | Rabbit psoas muscle | Ki | 5.1 mM | Isotonic contraction velocity assay |
| Myosin | Rabbit psoas muscle | Effective Affinity Constant | ~2 x 102 M-1 | Isotonic contraction velocity analysis |
| Kinesin-1 | - | Km (for microtubule binding) | 0.08 µM | Ensemble microtubule binding assay |
| Kinesin-1 (KIF1A K-loop mutant) | - | Km (for microtubule binding) | 4.75 µM | Ensemble microtubule binding assay |
Table 2: ATPases
| Protein | Organism/System | Parameter | Value | Experimental Method |
| Na+/K+-ATPase | - | Kt (inhibition constant) | 43.4 µM | Steady-state kinetics |
Key Cellular Processes Investigated with this compound
Motor Proteins: Kinesin and Myosin
This compound has been instrumental in dissecting the mechanochemical cycles of motor proteins. For kinesin, this compound binding induces a state of tight binding to microtubules without promoting the power stroke, effectively pausing the motor's "walking" motion along the microtubule.[3] This has allowed for detailed structural and single-molecule studies of the kinesin-microtubule interaction. In the case of myosin, this compound acts as a competitive inhibitor of muscle contraction, providing insights into the energetics of the actin-myosin cross-bridge cycle.[4][5]
ATPases
The function of various ATPases has been clarified using this compound. For instance, in the Na+/K+-ATPase, this compound has been used to study the kinetics of the enzyme and differentiate between its multiple ATP binding sites and their roles in the ion transport cycle.[6]
Signaling Pathways: Kinases
This compound is a valuable tool for studying protein kinases. By binding to the kinase's active site, it can lock the enzyme in an "on" or "off" conformation, depending on the specific kinase and its regulatory mechanisms. This allows for the study of kinase-substrate interactions and the structural basis of kinase activation and inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Competitive Binding Assay using Fluorescence Polarization (FP)
This protocol is designed to determine the binding affinity of a test compound against an ATP-binding protein in the presence of this compound as a competitor.
Materials:
-
Purified ATP-binding protein (e.g., a kinase)
-
Fluorescently labeled ATP tracer (e.g., ATP-poly-γ-S-((5-(3-aminoprop-1-yn-1-yl)-2-nitrophenyl)ethynyl)-6-((6-((acryloyl)amino)hexanoyl)amino)hexanamide)
-
This compound
-
Test compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase in the assay buffer.
-
Prepare a 4X solution of the fluorescent ATP tracer in the assay buffer.
-
Prepare a 4X serial dilution of the test compound and this compound (as a positive control) in the assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 4X test compound or this compound dilution to the wells of the 384-well plate.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Gently mix the plate and incubate for 60 minutes at room temperature to allow for binding equilibration.
-
Initiate the reaction by adding 5 µL of the 4X fluorescent ATP tracer to all wells.
-
-
Data Acquisition:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor (test compound or this compound) concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
This protocol measures the heat changes associated with the binding of this compound to a target protein, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2)
-
This compound dissolved in the same buffer
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and this compound solutions extensively against the same buffer to minimize heat of dilution effects.
-
Determine the accurate concentrations of the protein and this compound solutions.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
-
Titration:
-
Initiate the titration, injecting small aliquots of the this compound solution into the protein solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Protocol 3: X-ray Crystallography for Structural Determination
This protocol outlines the general steps for obtaining a crystal structure of a protein in complex with this compound.
Materials:
-
Highly purified and concentrated protein of interest
-
This compound
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Complex Formation:
-
Incubate the purified protein with a molar excess of this compound and MgCl2 to ensure saturation of the ATP-binding site.
-
-
Crystallization:
-
Set up crystallization trials using various techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Screen a wide range of precipitant conditions (e.g., different polymers, salts, and pH) to find conditions that yield well-diffracting crystals of the protein-AMP-PNP complex.
-
-
Data Collection:
-
Cryo-protect the crystals and mount them for X-ray diffraction.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the crystal structure using molecular replacement if a homologous structure is available, or by other phasing methods.
-
Build the atomic model of the protein-AMP-PNP complex into the electron density map and refine the structure to obtain a high-resolution model.
-
Visualization of Cellular Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.
Conclusion
This compound remains a cornerstone of biochemical and biophysical research into ATP-dependent cellular machinery. Its ability to mimic the ATP-bound state without undergoing hydrolysis provides an unparalleled window into the transient intermediate states of enzymes. The quantitative data, detailed protocols, and pathway visualizations provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their investigations, ultimately fostering a deeper understanding of fundamental cellular processes and paving the way for novel therapeutic interventions.
References
- 1. This compound Adenylyl-imidodiphosphate this compound [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of muscle contraction by adenosine 5' (beta, gamma-imido) triphosphate and by pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibition of muscle contraction by adenosine 5' (beta, gamma-imido) triphosphate and by pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steady-state kinetic analysis of the Na+/K+-ATPase. The effects of adenosine 5'-[beta, gamma-methylene] triphosphate on substrate kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Non-Hydrolyzable ATP Analog AMP-PNP: A Technical Guide to its Discovery and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in the study of ATP-dependent enzymes and processes. Its discovery and initial applications paved the way for a deeper understanding of the mechanisms of motor proteins, the conformational changes of transporters, and the kinetics of a vast array of ATPases. This technical guide provides an in-depth overview of this compound, including its discovery, quantitative binding data, detailed experimental protocols for its use, and visualizations of its application in key biological pathways.
Discovery and Synthesis
This compound was first synthesized to provide a tool for studying ATP-binding proteins without the confounding effects of ATP hydrolysis. The key feature of this compound is the replacement of the oxygen atom bridging the β and γ phosphates of ATP with an imido (-NH-) group. This substitution creates a phosphoroamidate bond that is resistant to cleavage by most ATPases.
The synthesis of adenylyl-imidodiphosphate typically involves the reaction of adenosine 5'-monophosphate (AMP) with imidodiphosphate in the presence of a coupling agent. A common method is an adaptation of the Michelson synthesis of ATP. While the overall yield can be modest, this chemical synthesis provides a crucial reagent for biochemical and structural studies.
Core Applications and Mechanism of Action
This compound serves as a competitive inhibitor for most ATP-dependent enzymes, binding to the ATP pocket but stalling the enzymatic cycle in a pre-hydrolysis or ATP-bound state. This "trapped" state allows researchers to investigate the structural and functional consequences of ATP binding, independent of subsequent hydrolysis and product release. This property is particularly valuable in:
-
Structural Biology (X-ray Crystallography and Cryo-EM): Stabilizing proteins in a specific conformation for high-resolution structural determination.
-
Enzyme Kinetics: Determining the binding affinity of ATP and understanding the competitive inhibition of ATP-dependent enzymes.
-
Mechanistic Studies of Motor Proteins: Elucidating the steps of the mechanochemical cycle of motors like kinesin, myosin, and dynein.
-
Investigation of Transporters: Trapping ATP-binding cassette (ABC) transporters in specific conformational states to understand their transport cycle.
Quantitative Data: Binding Affinities and Inhibition Constants
The utility of this compound is underscored by its varying affinities for different ATP-binding proteins. The following tables summarize key quantitative data for the interaction of this compound with a selection of proteins.
| Protein Family | Specific Enzyme/Protein | Ligand | Kᵢ (Inhibition Constant) | KᏧ (Dissociation Constant) | Assay Method |
| Motor Protein | Myosin (Rabbit Myofibrils) | This compound | 5 mM | - | ATPase Assay |
| Myosin (Frog Myofibrils) | This compound | 2.5 mM | - | ATPase Assay | |
| Kinesin-1 | This compound | - | ~52.6 µM | TIRF Microscopy | |
| ATPase | Na+/K+-ATPase | DNPH-AMP (an ATP analog) | 1.6 mM (in presence of K+) | - | Enzyme Inactivation Assay[1] |
| p97/VCP | This compound | - | - | ATPase Assay | |
| Chaperone | GroEL | This compound | - | - | Folding Assay[1] |
Note: Kᵢ and KᏧ values are highly dependent on experimental conditions such as temperature, pH, and ionic strength. The data presented here is for comparative purposes.
Experimental Protocols
X-ray Crystallography: Trapping an ATP-Bound Conformation
This protocol outlines the general steps for using this compound to determine the crystal structure of an ATP-binding protein in its pre-hydrolysis state.
Materials:
-
Purified protein of interest
-
This compound stock solution (e.g., 100 mM in water, pH 7.4)
-
MgCl₂ stock solution (e.g., 1 M)
-
Crystallization buffer
-
Cryo-protectant solution
-
X-ray diffraction equipment
Procedure:
-
Complex Formation: Incubate the purified protein with a 5-10 fold molar excess of this compound and an equimolar concentration of MgCl₂ to the this compound. This incubation is typically performed on ice for 30-60 minutes to ensure complete binding.
-
Crystallization Screening: Set up crystallization trials using standard methods such as vapor diffusion (sitting or hanging drop). The protein-AMP-PNP complex is mixed with various crystallization screen solutions.
-
Crystal Optimization: Optimize the conditions that produce initial crystals to obtain diffraction-quality crystals.
-
Crystal Soaking (Alternative Method): If crystals of the apo-protein are already available, they can be soaked in a solution containing this compound and MgCl₂ to form the complex within the crystal lattice.
-
Data Collection and Structure Determination: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected, and the structure is solved using standard crystallographic software.
Enzyme Kinetics: Determining the Inhibition Constant (Kᵢ)
This protocol describes a colorimetric assay to determine the Kᵢ of this compound for a generic ATPase.
Materials:
-
Purified ATPase
-
ATP stock solution
-
This compound stock solution
-
Assay buffer (e.g., containing Tris-HCl, NaCl, KCl, MgCl₂)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Enzyme Titration: Determine the optimal enzyme concentration that produces a linear rate of phosphate release with a saturating concentration of ATP.
-
Kₘ Determination for ATP: Measure the initial reaction velocity at various ATP concentrations to determine the Michaelis-Menten constant (Kₘ) for ATP.
-
Inhibition Assay:
-
Prepare a series of dilutions of this compound.
-
In a microplate, set up reactions containing the optimized enzyme concentration, a fixed concentration of ATP (typically around the Kₘ value), and varying concentrations of this compound.
-
Initiate the reaction by adding the enzyme.
-
Incubate for a fixed time, ensuring the reaction remains in the linear range.
-
Stop the reaction and measure the amount of inorganic phosphate produced using the Malachite Green reagent.
-
-
Data Analysis: Plot the reaction velocity against the this compound concentration. The data can be fitted to the appropriate inhibition model (e.g., competitive inhibition) to determine the Kᵢ value.
Motor Protein Motility Assay: Investigating Kinesin Movement
This protocol describes a single-molecule motility assay using Total Internal Reflection Fluorescence (TIRF) microscopy to observe the effect of this compound on kinesin movement along microtubules.
Materials:
-
Purified, fluorescently labeled kinesin motors
-
Fluorescently labeled, taxol-stabilized microtubules
-
Motility buffer (containing buffer, ATP, an oxygen scavenger system, and casein)
-
This compound stock solution
-
TIRF microscope
Procedure:
-
Flow Cell Preparation: Construct a flow cell and coat the surface with kinesin motors. Block the surface with casein to prevent non-specific binding.
-
Microtubule Introduction: Introduce the fluorescently labeled microtubules into the flow cell and allow them to bind to the kinesin-coated surface.
-
Initiation of Motility: Flow in the motility buffer containing ATP to observe the gliding movement of microtubules.
-
This compound Inhibition: Introduce a solution containing both ATP and a desired concentration of this compound into the flow cell. Observe the effect on microtubule motility. To observe a "locked" state, introduce a solution containing only this compound.
-
Data Acquisition and Analysis: Record time-lapse movies of microtubule movement using the TIRF microscope. Analyze the velocity and processivity of the kinesin motors in the presence and absence of this compound.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key applications of this compound.
References
Methodological & Application
Application Notes and Protocols for AMP-PNP in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP, in in vitro kinase assays. This compound is an invaluable tool for elucidating kinase function, characterizing inhibitors, and for structural biology studies. By mimicking ATP binding without being susceptible to enzymatic cleavage, this compound can effectively lock a kinase in its ATP-bound state.[1] This document outlines the principles of its application, provides detailed experimental protocols, and summarizes key quantitative data for its use.
Principle of this compound in Kinase Assays
Protein kinases catalyze the transfer of the γ-phosphate from ATP to a substrate.[2] this compound, with an imido group substituting the oxygen between the β and γ phosphates, cannot be hydrolyzed by kinases, making it a potent competitive inhibitor of ATP binding.[2][3] This property is leveraged in two primary applications in in vitro kinase assays:
-
Competitive Binding Assays: this compound is used to determine the binding affinity of test compounds to the kinase active site. By competing with a fluorescently labeled ATP tracer, the displacement caused by this compound or a test compound can be measured, allowing for the calculation of binding constants such as the inhibitor constant (Ki).[2]
-
Negative Control in Activity Assays: In kinase activity assays that measure substrate phosphorylation, this compound serves as an essential negative control. Its inclusion in a reaction in place of ATP should abolish substrate phosphorylation, thereby confirming that the observed signal is indeed ATP-dependent kinase activity.[2]
Data Presentation
| Kinase | Ligand | Assay Type | Ki (µM) | Notes |
| Fibroblast Growth Factor Receptor 2 (FGFR2) | This compound | Intrinsic Tryptophan Fluorescence Quench | 2 | This value indicates the expected range of affinity for this kinase.[2] |
Experimental Protocols
Protocol 1: Competitive Kinase Binding Assay using Fluorescence Polarization (FP)
This protocol describes a method to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent ATP tracer in competition with this compound.[2]
Materials:
-
Purified protein kinase
-
Fluorescent ATP analog (e.g., TNP-ATP)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase solution in kinase assay buffer.
-
Prepare a 4X solution of the fluorescent ATP tracer in kinase assay buffer.
-
Prepare a 4X serial dilution of the test compound and this compound (as a positive control for displacement) in kinase assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 4X test compound or this compound dilution to the wells of the 384-well plate.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Gently mix the plate and incubate for 60 minutes at room temperature to allow for binding equilibration.
-
Initiate the reaction by adding 5 µL of the 4X fluorescent ATP tracer to all wells.
-
-
Data Acquisition:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: this compound as a Negative Control in a Radiometric Kinase Assay
This protocol outlines the use of this compound as a negative control to validate that substrate phosphorylation is ATP-dependent in a traditional radiometric kinase assay.[2]
Materials:
-
Purified protein kinase
-
Substrate (peptide or protein)
-
ATP and [γ-³²P]ATP
-
This compound
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reaction Mixes (on ice):
-
Positive Control: Kinase, substrate, and a mixture of "cold" ATP and [γ-³²P]ATP in kinase reaction buffer. The final ATP concentration should ideally be at the Km for the kinase.
-
Negative Control (No Enzyme): Substrate and the ATP/[γ-³²P]ATP mixture in kinase reaction buffer.
-
Negative Control (this compound): Kinase, substrate, and this compound in kinase reaction buffer. The concentration of this compound should be equivalent to the ATP concentration in the positive control.
-
-
Initiate Kinase Reaction:
-
Transfer the reaction tubes to a 30°C water bath to start the reaction.
-
Incubate for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.
-
-
Stop Reaction and Spot:
-
Terminate the reactions by adding the stop solution.
-
Spot a portion of each reaction mixture onto a labeled P81 phosphocellulose paper.
-
-
Wash and Count:
-
Wash the P81 papers to remove unincorporated [γ-³²P]ATP.
-
Dry the papers and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The positive control should show a high level of radioactivity, indicating substrate phosphorylation.
-
The "no enzyme" control should have very low counts, representing background noise.
-
The this compound negative control should also show background-level counts, confirming that the kinase cannot utilize this compound to phosphorylate the substrate and that the observed activity in the positive control is ATP-dependent.[2]
-
Visualizations
Caption: this compound competitively inhibits kinase activity.
Caption: Workflow of a competitive binding assay.
References
Application Notes and Protocols for Utilizing AMP-PNP in Fluorescence-Based Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is a fundamental molecule that powers a vast array of cellular processes by binding to and being hydrolyzed by a wide range of proteins, including kinases, ATPases, and motor proteins. Understanding the binding affinity and kinetics of ATP and its analogs to these proteins is crucial for basic research and drug discovery. Adenylyl-imidodiphosphate (AMP-PNP) is a non-hydrolyzable analog of ATP where an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates.[1][2][3] This modification makes this compound resistant to cleavage by ATPases, effectively "trapping" the protein in its ATP-bound conformational state.[1] This characteristic makes this compound an invaluable tool in fluorescence-based binding assays to study ATP-protein interactions without the confounding effects of hydrolysis.
These application notes provide detailed protocols and guidelines for using this compound in two common fluorescence-based binding assays: Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET).
Principles of the Assays
Fluorescence-based assays offer high sensitivity and are amenable to high-throughput screening (HTS) formats.[4] The use of this compound in these assays is typically in a competitive binding format, where this compound competes with a fluorescently labeled ATP analog for binding to the target protein.
Fluorescence Polarization (FP)
FP is a technique that measures the change in the rotational motion of a fluorescent molecule.[5] A small fluorescent ligand (tracer) tumbles rapidly in solution, resulting in low polarization of its emitted light.[6] When the tracer binds to a larger protein, its rotational motion is constrained, leading to a higher polarization value.[7] In a competitive FP assay, unlabeled ligands like this compound can displace the fluorescent tracer from the protein, causing a decrease in the polarization signal, which can be used to determine the binding affinity of the unlabeled ligand.[4][8]
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent physical process through which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) by means of intermolecular long-range dipole-dipole coupling.[9] The efficiency of FRET is highly dependent on the distance between the donor and acceptor molecules (typically 1-10 nm).[9][10] In the context of ATP-binding proteins, FRET can be used to monitor conformational changes upon ligand binding. For instance, a protein can be labeled with a FRET donor and acceptor pair at locations that are expected to change proximity upon ATP/AMP-PNP binding. The binding of this compound can induce a conformational change that either increases or decreases the FRET signal, providing a readout for binding.
Experimental Protocols
Protocol 1: Competitive Fluorescence Polarization (FP) Binding Assay
This protocol describes how to determine the binding affinity (IC50, and subsequently Ki) of this compound for an ATP-binding protein using a fluorescent ATP analog (e.g., TNP-ATP or a BODIPY-labeled ATP).[11][12]
Materials:
-
Purified ATP-binding protein
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Determine the Optimal Concentration of the Fluorescent ATP Analog:
-
Perform a saturation binding experiment by titrating the fluorescent ATP analog against a fixed concentration of the target protein.
-
Measure the FP signal at each concentration.
-
The optimal concentration for the competition assay is typically the Kd value or a concentration that gives a stable and robust FP signal.[11]
-
-
Prepare Reagents:
-
Prepare a 2X solution of the target protein in the assay buffer.
-
Prepare a 2X solution of the fluorescent ATP analog at the optimal concentration determined in step 1.
-
Prepare a 4X serial dilution of this compound in the assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 4X this compound serial dilutions to the wells of the 384-well plate.
-
Add 5 µL of assay buffer to the "no competitor" control wells.
-
Add 10 µL of the 2X target protein solution to all wells except the "no protein" control wells. Add 10 µL of assay buffer to the "no protein" wells.
-
Mix gently and incubate for 15-30 minutes at room temperature to allow for binding equilibration.
-
Initiate the competition by adding 5 µL of the 2X fluorescent ATP analog to all wells.
-
-
Data Acquisition:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Plot the FP signal as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the fluorescent ATP analog and Kd is its dissociation constant.
-
-
Protocol 2: FRET-Based Conformational Change Assay
This protocol describes how to monitor the binding of this compound to an ATP-binding protein by measuring a conformational change using FRET. This requires the protein to be labeled with a FRET donor and acceptor pair.
Materials:
-
Purified, FRET-labeled ATP-binding protein (e.g., labeled with CFP as the donor and YFP as the acceptor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
96-well or 384-well black plates
-
Fluorometer or plate reader with FRET capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of the FRET-labeled protein in the assay buffer.
-
Prepare a 2X serial dilution of this compound in the assay buffer.
-
-
Assay Assembly:
-
Add 50 µL of the 2X FRET-labeled protein solution to the wells.
-
Add 50 µL of the 2X this compound serial dilutions to the wells.
-
Include control wells with 50 µL of assay buffer instead of this compound.
-
-
Data Acquisition:
-
Incubate the plate at room temperature for a time sufficient to reach binding equilibrium (this should be determined empirically).
-
Measure the fluorescence emission of the donor (e.g., CFP at ~475 nm) and the acceptor (e.g., YFP at ~525 nm) upon excitation at the donor's excitation wavelength (e.g., ~430 nm for CFP).[14]
-
-
Data Analysis:
-
Calculate the FRET ratio for each well: FRET Ratio = Intensity_Acceptor / Intensity_Donor.
-
Plot the FRET ratio as a function of the this compound concentration.
-
Fit the data to a suitable binding isotherm (e.g., a hyperbolic or sigmoidal curve) to determine the dissociation constant (Kd) for this compound binding.
-
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Competitive FP Binding Assay Data Summary
| Compound | Target Protein | Fluorescent Probe | IC50 (µM) | Ki (µM) |
| This compound | Kinase A | TNP-ATP | 15.2 ± 1.8 | 7.5 ± 0.9 |
| This compound | Motor Protein B | BODIPY-FL-ATP | 25.6 ± 3.1 | 12.1 ± 1.5 |
| Control Inhibitor | Kinase A | TNP-ATP | 0.8 ± 0.1 | 0.4 ± 0.05 |
Table 2: FRET-Based Binding Assay Data Summary
| Ligand | FRET-Labeled Protein | Kd (µM) | Maximum FRET Change (%) |
| This compound | Labeled ATPase C | 18.5 ± 2.2 | 45 ± 3 |
| ATP (for comparison) | Labeled ATPase C | 12.3 ± 1.5 | 50 ± 4 |
Visualizations
Signaling Pathway
Caption: ATP-binding protein activation and inhibition by this compound.
Experimental Workflow
Caption: Workflow for a competitive fluorescence polarization assay.
Logical Relationships
Caption: Logical relationship of components in a competitive assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Adenylyl-imidodiphosphate this compound [sigmaaldrich.com]
- 3. This compound 100mM, pH 7.4 - Hypermol [hypermol.com]
- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence anisotropy - Wikipedia [en.wikipedia.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Assays with Detection of Fluorescence Anisotropy: Challenges and Possibilities for Characterizing Ligand Binding to GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Probes for Protein Kinases, Protein Phosphatases and Nucleotide-Binding Proteins—Section 17.3 | Thermo Fisher Scientific - AU [thermofisher.com]
- 14. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of AMP-PNP in Single-Molecule Kinesin Motility Assays
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin-1 is a motor protein crucial for intracellular transport, moving processively along microtubules by hydrolyzing ATP. Understanding the intricate details of its mechanochemical cycle is fundamental for both basic research and the development of therapeutic agents targeting kinesin-related pathologies. Single-molecule assays, particularly those employing Total Internal Reflection Fluorescence (TIRF) microscopy, have become a cornerstone for elucidating the stepping mechanism of individual kinesin motors.[1][2][3][4]
Adenylyl-imidodiphosphate (AMP-PNP), a non-hydrolyzable analog of ATP, serves as an invaluable tool in these studies. This compound binds to the nucleotide-binding pocket of kinesin and mimics the ATP-bound state, but it is not hydrolyzed. This property effectively locks the kinesin head in a state of strong affinity for the microtubule, preventing its detachment.[5][6][7] This characteristic allows researchers to precisely control and investigate specific steps of the kinesin cycle, such as the transition from a weakly bound to a strongly bound state and the coordination between the two motor domains.
This document provides detailed protocols for the application of this compound in single-molecule kinesin motility assays and presents quantitative data on its effects.
Data Presentation
The binding of this compound to kinesin significantly alters its motile properties. In the presence of both ATP and this compound, kinesin molecules exhibit a characteristic behavior of processive runs interrupted by prolonged pauses.[5] The duration and frequency of these pauses are dependent on the concentration of this compound.
| Parameter | Condition | Value | Reference |
| Mean Run Length | 0.5 mM ATP + 0.2 mM this compound | 558 ± 39 nm | [5] |
| 0.5 mM ATP + 3.0 mM this compound | 62 ± 7 nm | [5] | |
| Kinesin-Microtubule Binding | In the presence of this compound | Stabilizes a tightly bound complex | [5] |
| Unbinding Force | Two-headed kinesin in this compound | Bimodal distribution (single- and double-headed binding) | [6] |
| Motor Velocity | 1 mM ATPγS (slowly hydrolyzable analog) | 13.6 ± 1.0 nm/s | [8] |
| Kinesin-1 Gliding Velocity Inhibition | This compound | Half-maximal velocity at 400 μM | [7] |
| mantADP off-rate from front head in this compound locked state | Drosophila kinesin-1 | 357 s⁻¹ | [9] |
Experimental Protocols
Single-Molecule TIRF Motility Assay with this compound
This protocol outlines the steps for observing the effect of this compound on the motility of single kinesin molecules using TIRF microscopy.
1. Preparation of Reagents and Materials:
-
Buffers:
-
Microtubules: Polymerized from fluorescently labeled and unlabeled tubulin, stabilized with taxol.
-
Kinesin Motor Construct: Purified and fluorescently labeled (e.g., with GFP or a quantum dot).
-
Nucleotides: ATP and this compound stock solutions.
-
Oxygen Scavenger System: To reduce photobleaching.
-
Flow Chamber: Constructed from a microscope slide and a coverslip.
2. Experimental Procedure:
-
Flow Chamber Preparation:
-
Microtubule Immobilization:
-
Introduce taxol-stabilized, fluorescently labeled microtubules into the flow chamber and allow them to adhere to the surface.
-
Wash with buffer to remove unbound microtubules.
-
-
Introduction of Kinesin and Nucleotides:
-
Prepare a motility mix containing the fluorescently labeled kinesin motor, ATP, this compound at the desired concentrations, and an oxygen scavenger system in the appropriate buffer.
-
For experiments observing this compound induced pausing, a mixture of ATP and this compound is used.[5]
-
To study the tightly bound state, this compound can be used in the absence of ATP.[12]
-
Introduce the motility mix into the flow chamber.
-
-
Data Acquisition:
-
Mount the flow chamber on a TIRF microscope.
-
Excite the fluorophores on the kinesin and microtubules using the appropriate laser lines.
-
Record time-lapse image sequences of single kinesin molecules moving along the microtubules.
-
-
Data Analysis:
-
Track the position of individual kinesin molecules over time to determine their velocity, run length, and pause durations.
-
Analyze the distribution of run lengths and pause times to quantify the effect of this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for a single-molecule kinesin motility assay with this compound.
Mechanism of this compound Action on Kinesin
Caption: this compound locks kinesin in a strong microtubule-bound state.
Conclusion
The use of this compound in single-molecule kinesin motility assays is a powerful approach to dissect the motor's mechanochemical cycle. By inducing a stable, strongly-bound state, this compound allows for detailed investigation of the kinetic and mechanical properties of kinesin that are otherwise transient. This methodology is essential for fundamental research into the mechanisms of molecular motors and for the screening and characterization of drugs that modulate kinesin activity.
References
- 1. Novel Ways to Determine Kinesin-1's Run Length and Randomness Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Total Internal Reflection Fluorescence (TIRF) Single-Molecule Assay to Analyze the Motility of Kinesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The Kinesin-1 Chemomechanical Cycle: Stepping Toward a Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Tracking Single Kinesin Molecules in the Cytoplasm of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-molecule investigation of the interference between kinesin, tau and MAP2c - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Preparation of AMP-PNP Stock Solutions: A Detailed Guide for Researchers
Introduction
Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) crucial for studying ATP-dependent enzymes and processes.[1][2][3] By mimicking ATP in binding to enzyme active sites without being broken down, this compound effectively locks enzymes in an ATP-bound state, allowing researchers to investigate the structural and functional consequences of this state.[1][2] This application note provides a detailed protocol for the preparation of this compound stock solutions, ensuring stability and optimal performance in various experimental settings.
Chemical Properties and Data
Proper preparation of this compound stock solutions requires an understanding of its key chemical properties. The tetralithium salt form is commonly used and its characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H13Li4N6O12P3 | [1] |
| Molecular Weight | 529.93 g/mol (anhydrous) | [1][4][5] |
| Appearance | White to off-white solid/powder | [1][6] |
| Solubility (in water) | ≥ 26.5 mg/mL (50 mM) | [1][5] |
| Storage (solid) | -20°C, sealed from moisture | [1][4] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution
This protocol outlines the steps to prepare a 100 mM aqueous stock solution of this compound. For applications requiring the presence of magnesium, an alternative protocol is also provided.
Materials:
-
This compound, tetralithium salt (or other form, adjusting for molecular weight)
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm syringe filter (optional, for sterilization)
-
(Optional) 1 M MgSO4 solution
Procedure:
-
Equilibrate this compound: Allow the container of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 100 mM solution, you would theoretically need 52.99 mg of the anhydrous tetralithium salt. However, it is often more practical to work with pre-aliquoted amounts or to prepare a slightly larger volume. For instance, one supplier provides a lyophilized powder that, when reconstituted with 50 µL of ultrapure water, yields a 100 mM stock solution.[2][3]
-
Dissolution: Add the appropriate volume of ultrapure water to the this compound powder. To aid dissolution, gentle vortexing can be applied. For concentrations at the higher end of the solubility limit, slight warming and ultrasonic treatment may be necessary.[1]
-
pH Adjustment (Optional but Recommended): this compound is unstable in acidic conditions and can hydrolyze.[4][6] For maximal stability, the pH of the solution should be maintained around 7.4. Some commercial preparations come buffered with HEPES to ensure pH stability.[2][3] If you are preparing the solution from powder without buffer, you may need to check and adjust the pH with a small amount of NaOH.
-
Sterilization (Optional): If the stock solution is to be used in cell-based assays or other sterile applications, it can be sterilized by passing it through a 0.22 µm filter.[1]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C.
Storage and Stability:
-
Solid form: Store at -20°C, sealed and protected from moisture.[1][4]
-
Stock solution:
-
At -20°C, the solution is stable for up to 1 month.[1]
-
At -70°C or -80°C, the solution can be stored for 3 to 6 months.[1][2][3][4][6] Some data suggests approximately 5% hydrolysis after 6 months at -70°C.[4]
-
Thawed aliquots should ideally be used within one week.[2][3]
-
Avoid repeated freeze-thaw cycles.[1]
-
Alternative Protocol: Preparation of 150 mM Mg-AMP-PNP
For experiments involving enzymes that require magnesium as a cofactor, a stock solution containing magnesium can be prepared.
-
In a suitable tube, combine 25 mg of this compound and 90 µL of 1 M MgSO4.
-
Add 225 µL of distilled water to bring the final volume to 315 µL.
-
Mix thoroughly until dissolved and store at -20°C.[7]
Visualizing the Workflow and Application
To further clarify the experimental process and the utility of this compound, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 100mM, pH 7.4 - Hypermol [hypermol.com]
- 3. hypermol.com [hypermol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. AMP PNP | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 6. Adenosine 5′-(β,γ-imido)triphosphate lithium salt hydrate | Krackeler Scientific, Inc. [krackeler.com]
- 7. 150 mM Mg this compound — The Open Lab Book v1.0 [theolb.readthedocs.io]
Application Notes and Protocols for Inhibiting Myosin ATPase with AMP-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as a competitive inhibitor of myosin ATPase. By binding to the ATP-binding pocket of the myosin head, this compound locks the myosin in a pre-hydrolysis state, effectively inhibiting its motor function. This property makes this compound an invaluable tool for studying the kinetics of the myosin ATPase cycle, trapping myosin in a specific conformational state for structural studies, and dissecting the role of myosin in various cellular processes. These application notes provide detailed protocols and quantitative data for the effective use of this compound in inhibiting myosin ATPase activity.
Data Presentation: Quantitative Inhibition of Myosin ATPase by this compound
The inhibitory potency of this compound on myosin ATPase activity is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximal inhibition. The following table summarizes the reported Kᵢ values for this compound against different myosin isoforms. It is important to note that the effective concentration can vary depending on the specific myosin isoform, the presence of other interacting proteins (like actin), and the experimental conditions.
| Myosin Isoform/Complex | Organism/Tissue | Inhibition Constant (Kᵢ) | Experimental Conditions |
| Myosin II (in myofibrils) | Rabbit Skeletal Muscle (psoas) | 5.1 mM | Not specified in abstract[1] |
| Myosin II (in myofibrils) | Frog Skeletal Muscle | 2.5 mM | 0.2 M ionic strength, pH 7, 0°C |
| Actomyosin Subfragment 1 (Acto-S1) | Rabbit Skeletal Muscle | 3.5 mM | 0.2 M ionic strength, pH 7, 15°C |
Experimental Protocols
Protocol 1: Preparation of Reagents
1.1 Myosin Stock Solution:
-
Prepare a stock solution of purified myosin (or myosin subfragment, e.g., S1 or heavy meromyosin) in a suitable buffer. A typical buffer is 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 4 mM MgCl₂, 1 mM DTT, and 10% (v/v) glycerol.
-
The concentration of the myosin stock should be determined using a standard protein assay (e.g., Bradford or BCA).
1.2 this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a buffer compatible with the ATPase assay (e.g., 25 mM Tris-HCl, pH 7.5).
-
Ensure the pH of the this compound solution is adjusted to the desired pH of the final assay buffer.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
1.3 ATP Stock Solution:
-
Prepare a stock solution of ATP (e.g., 100 mM) in a similar buffer.
-
The concentration and purity of the ATP stock should be verified spectrophotometrically.
1.4 ATPase Assay Buffer:
-
The composition of the assay buffer will depend on the specific myosin and the type of assay. A common buffer for a colorimetric assay is:
-
25 mM Tris-HCl (pH 7.5)
-
50 mM KCl
-
5 mM MgCl₂
-
1 mM DTT
-
(Optional) 1 mM EGTA if Ca²⁺ sensitivity is being studied.
-
Protocol 2: Determination of IC₅₀ for this compound using a Malachite Green-based ATPase Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a given myosin isoform.
2.1 Principle: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (B84403) (Pᵢ) released. The malachite green assay is a sensitive colorimetric method for detecting Pᵢ.
2.2 Procedure:
-
Prepare a series of this compound dilutions: From your stock solution, prepare a range of this compound concentrations in the ATPase assay buffer. A typical range would be from 10 µM to 10 mM, depending on the expected IC₅₀.
-
Set up the reaction: In a 96-well plate, set up the following reactions in triplicate for each this compound concentration:
-
Myosin + ATP + this compound: X µL of ATPase assay buffer, Y µL of myosin stock, Z µL of the respective this compound dilution.
-
Control (No this compound): X µL of ATPase assay buffer, Y µL of myosin stock, Z µL of buffer (instead of this compound).
-
Blank (No Myosin): (X+Y) µL of ATPase assay buffer, Z µL of the respective this compound dilution.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction: Add a fixed amount of ATP to each well to start the reaction. The final ATP concentration should be close to the Kₘ of the myosin for ATP, if known.
-
Incubate: Incubate the plate for a fixed period (e.g., 15-30 minutes) during which the reaction is linear.
-
Stop the reaction and detect Pᵢ:
-
Stop the reaction by adding a solution that will denature the enzyme and is compatible with the malachite green reagent (e.g., a solution of sodium citrate (B86180) and acetic acid).
-
Add the malachite green reagent to each well.
-
Incubate for 15-20 minutes at room temperature to allow color development.
-
-
Measure absorbance: Read the absorbance at a wavelength of ~620-650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from the corresponding sample and control absorbances.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Mechanism of Inhibition
Caption: Competitive inhibition of myosin ATPase by this compound.
Experimental Workflow
Caption: Workflow for IC50 determination of this compound.
References
Application Notes and Protocols for Crystallizing a Protein in Complex with AMP-PNP
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the co-crystallization of proteins with the non-hydrolyzable ATP analog, AMP-PNP. The protocols outlined below are based on established methodologies and successful case studies, offering a detailed framework from protein preparation to crystallization screening.
Introduction
Adenosine 5'-(β,γ-imido)triphosphate (this compound) is a non-hydrolyzable analog of ATP where a nitrogen atom replaces the bridging oxygen between the β and γ phosphates.[1] This modification makes the molecule resistant to cleavage by ATPases, effectively trapping the enzyme in an ATP-bound conformational state.[1] This "frozen" state is often more stable and amenable to crystallization, providing a high-resolution snapshot of the protein-ligand interactions crucial for understanding enzymatic mechanisms and for structure-based drug design.[1][2]
Co-crystallization, where the protein and this compound are pre-incubated to form a stable complex prior to setting up crystallization trials, is a commonly employed and often successful strategy.[3] This approach is particularly useful for ligands with low solubility or when the protein requires the ligand for stability.[4]
Key Considerations for Successful Crystallization
Protein Purity and Concentration:
-
Purity: The protein sample should be highly pure (>95%) and homogeneous.[5] Purity can be assessed by SDS-PAGE, while homogeneity can be determined by techniques such as native gel electrophoresis, dynamic light scattering (DLS), or size-exclusion chromatography (SEC).[5]
-
Concentration: A protein concentration in the range of 5-25 mg/mL is generally recommended for crystallization trials.[6][7] However, the optimal concentration is protein-dependent and may need to be determined empirically.
Ligand and Cofactor Preparation:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in a buffer at or near neutral pH to avoid precipitating the protein due to acidic conditions.[8]
-
Magnesium Chloride (MgCl₂): Many ATP-binding proteins require magnesium for nucleotide coordination.[2] A stock solution of 1 M MgCl₂ is typically used.
Complex Formation:
-
Molar Ratio: A molar excess of this compound to the protein is generally used to ensure saturation of the binding sites. A 10-fold molar excess is a good starting point, but this may need to be optimized.[4]
-
Incubation: The protein, this compound, and MgCl₂ are typically incubated on ice for 30 minutes to an hour to allow for complex formation before setting up crystallization trials.[3] For some proteins, incubation at room temperature may be more effective.[3]
Quantitative Data from Case Studies
The following table summarizes the quantitative data from successful co-crystallization experiments of various proteins with this compound.
| Protein | PDB ID | Protein Concentration | This compound Concentration | Other Components in Complex Formation | Crystallization Method | Reference |
| Pseudomonas sp. TACII18 Phosphoglycerate Kinase (PGK) | - | 10 mg/mL | 2.1 mM | 4.2 mM 3-PGA, 1 mM DTT, 10 mM Tris-HCl pH 7 | Hanging Drop Vapor Diffusion | [9] |
| Saccharomyces cerevisiae DEAD-box protein Mss116p | - | ~10 mg/mL | Not specified | U10 RNA oligonucleotide | Microbatch and Sitting Drop Vapor Diffusion | [10] |
| Human Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) | 1L6J | Not specified | Not specified | Mg²⁺ | Not specified | [11] |
| Human Akt/Protein Kinase B | 1O6K | Not specified | Not specified | GSK3-peptide, Mg²⁺ | Not specified | [3] |
| Methanococcus voltae RadA | 1T4G | Not specified | Not specified | Not specified | X-RAY DIFFRACTION | [5] |
Experimental Protocols
Protocol 1: General Co-crystallization with this compound
This protocol provides a general framework for the co-crystallization of a target protein with this compound using the vapor diffusion method.
Materials:
-
Purified protein of interest (5-25 mg/mL in a suitable buffer)
-
This compound sodium salt
-
Magnesium chloride (MgCl₂)
-
Crystallization screens (commercial or custom)
-
Crystallization plates (sitting or hanging drop)
Procedure:
-
Protein Preparation:
-
Ensure the protein is purified to >95% homogeneity and is in a buffer with low salt concentration (ideally < 200 mM NaCl) and a buffering agent concentration below 25 mM.[5] Avoid phosphate (B84403) buffers.[5]
-
Concentrate the protein to the desired concentration (e.g., 10 mg/mL).
-
Clarify the protein solution by centrifugation or filtration (0.22 µm filter) to remove any aggregates.
-
-
Complex Formation:
-
On ice, add MgCl₂ to the protein solution to a final concentration of 2-10 mM.
-
Add this compound to the protein-MgCl₂ mixture to the desired final molar excess (e.g., 10-fold).
-
Incubate the mixture on ice for 30-60 minutes.[3]
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[2]
-
In each well, mix the protein-AMP-PNP complex solution with the reservoir solution from a crystallization screen at various ratios (e.g., 1:1, 1:2, 2:1). The typical drop size is 100 nL to 2 µL.[2]
-
Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Optimization:
-
Monitor the plates regularly for crystal growth.
-
Once initial crystals ("hits") are identified, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, salt concentration, and temperature around the initial hit condition.
-
Troubleshooting Common Issues
-
Protein Precipitation upon Ligand Addition: If the protein precipitates upon addition of this compound and MgCl₂, try adding the components at a lower protein concentration and then re-concentrating the complex.[2] Dialysis to remove excess unbound ligand before concentration may also be beneficial.[2] Ensure the pH of the this compound stock solution is neutral.[8]
-
No Crystals or Poor-Quality Crystals: This is a common challenge. Systematically screen a wider range of crystallization conditions.[2] Consider trying different protein constructs or using alternative non-hydrolyzable ATP analogs.[2]
-
Low Ligand Occupancy in the Crystal Structure: If the electron density for this compound is weak, it may indicate low occupancy. For co-crystallization, try increasing the molar excess of this compound during complex formation.[2] For soaking experiments, increase the concentration of this compound in the soaking solution.[2]
Visualization of a Relevant Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular pathway involved in cell survival, growth, and proliferation. Both Akt (Protein Kinase B) and SGK1 (Serum and Glucocorticoid-Regulated Kinase 1) are key kinases in this pathway that are activated downstream of PI3K and have been successfully crystallized with this compound.[3][11]
Caption: PI3K/Akt Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for co-crystallizing a protein with this compound.
Caption: Co-crystallization Workflow.
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deprotonated imidodiphosphate in AMPPNP-containing protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Analysis of crystallization data in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystallization and preliminary X-ray diffraction of the DEAD-box protein Mss116p complexed with an RNA oligonucleotide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of the kinase domain of serum and glucocorticoid-regulated kinase 1 in complex with AMP–PNP - PMC [pmc.ncbi.nlm.nih.gov]
Application of AMP-PNP in Cryo-Electron Microscopy of ATPases: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine Triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of molecular machines known as ATPases. These enzymes harness the energy of ATP hydrolysis to perform critical cellular functions, including ion transport, protein folding and degradation, DNA replication, and muscle contraction. Understanding the precise structural mechanics of how ATPases function is paramount for basic research and for developing targeted therapeutics.
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of these dynamic complexes. A key challenge in studying ATPases is their inherent flexibility and the transient nature of their conformational states during the ATP hydrolysis cycle. To overcome this, researchers employ non-hydrolyzable ATP analogs to "trap" the enzyme in a specific, stable state that is amenable to structural analysis.
Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) is a widely used non-hydrolyzable ATP analog. By replacing the oxygen atom between the β and γ phosphates with an imido group (-NH-), this compound can bind to the nucleotide-binding domain (NBD) of an ATPase but is resistant to hydrolysis.[1] This effectively locks the ATPase in a pre-hydrolysis, ATP-bound conformation, allowing for the high-resolution visualization of this critical functional state.[1][2] This document provides detailed application notes and protocols for utilizing this compound in the cryo-EM study of ATPases.
Application Notes
Principle of Trapping ATPase States with this compound
The catalytic cycle of most ATPases involves a series of conformational changes driven by ATP binding, hydrolysis, and subsequent product (ADP and Pi) release.[3] For many ATPases, such as ABC transporters, ATP binding triggers a significant structural rearrangement, like the dimerization of NBDs, which shifts the transporter from an inward-facing to an outward-facing conformation.[2][3][4]
This compound mimics the ATP-bound state, stabilizing the enzyme in its pre-hydrolysis conformation.[1] For example, in studies of the mycobacterial ABC transporter Rv1217c–1218c, this compound binding induced a closed conformation of the NBDs, leading to the collapse of the outer leaflet cavity and the opening of a periplasmic gate, providing insights into substrate export.[2] Similarly, in the human mitochondrial ABC transporter ABCB7, this compound was used to determine the structure of the inward-facing open conformation at 3.3 Å resolution.[5][6]
Advantages of Using this compound:
-
Stabilization of Pre-Hydrolysis State: It allows for the structural determination of the ATP-bound state, which is often transient and difficult to capture.
-
Mechanistic Insights: By comparing the this compound-bound structure with apo (nucleotide-free) or ADP-bound structures, researchers can deduce the conformational changes that drive the enzyme's function.[2]
-
Homogeneous Sample: It promotes conformational homogeneity in the sample, which is crucial for high-resolution reconstruction in single-particle cryo-EM.
Limitations and Alternatives:
-
Imperfect Mimic: The P-N-P bond angle and charge distribution in this compound differ slightly from the P-O-P bond in ATP, which can sometimes lead to conformations that do not perfectly represent the true ATP-bound state.
-
Slow Hydrolysis: Some ATPases are capable of slowly hydrolyzing this compound.[7]
-
Alternative Analogs: Other non-hydrolyzable analogs like ATPγS (Adenosine 5'-O-[3-thio]triphosphate) or transition-state analogs like ADP-AlFx can be used to trap different states (e.g., pre-hydrolysis or transition states for hydrolysis). The choice of analog can be protein-dependent and may require empirical testing. For instance, studies on the AAA+ ATPase p97 successfully used ATPγS to resolve three distinct coexisting functional states.[5]
Quantitative Data Summary
The following table summarizes quantitative data from several cryo-EM studies of ATPases utilizing this compound or other ATP analogs.
| Protein | Organism | Ligand(s) | PDB / EMDB ID(s) | Resolution (Å) | Key Finding / Conformation Captured |
| ABCB7 | Homo sapiens | This compound, Mg²⁺ | 7VGF / EMD-31967 | 3.3 | Inward-facing open conformation.[5][6][8][9] |
| Rv1217c–1218c | Mycobacterium tuberculosis | This compound, Mg²⁺ | 8K1O / EMD-36797 | 3.1 | Closed NBDs, outward-open conformation proposed for substrate export.[2] |
| p97 (VCP) | Homo sapiens | ATPγS | 5FTM / EMD-3298 | 3.2 | A conformational state showing upward displacement of the N-terminal domain when ATPγS is bound to both D1 and D2 domains.[5][10] |
| p97 (VCP) | Homo sapiens | ATPγS | 5FTN / EMD-3299 | 3.3 | A distinct, coexisting functional state trapped with ATPγS.[1] |
| BfpD (T4P ATPase) | Escherichia coli | ADP, this compound | 6N5M | 3.0 | Hexameric ring with 6-fold symmetry, suggesting a concerted hydrolysis model.[11] |
| Thorase (AAA+ ATPase) | Mus musculus | This compound | N/A | N/A | Supported limited formation of helical filaments compared to ATPγS.[12][13][14][15] |
Experimental Protocols
Below are generalized and specific protocols for the preparation and analysis of this compound-bound ATPase samples for cryo-EM.
General Protocol: Sample Preparation with this compound for Cryo-EM
This protocol outlines the key steps from purified protein to a vitrified grid ready for imaging.
-
Protein Purification:
-
Express and purify the ATPase of interest to >95% homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
-
The final size-exclusion chromatography step should be performed in a buffer suitable for cryo-EM (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 1 mM DTT). For membrane proteins, include a suitable detergent (e.g., GDN, DDM) at a concentration just above its critical micelle concentration.
-
-
Nucleotide Exchange and Incubation:
-
Concentrate the purified protein to a working concentration (typically 0.5 - 5 mg/mL).
-
Add this compound to a final concentration of 2-5 mM. Ensure MgCl₂ is also present in at least an equimolar concentration to the nucleotide, as Mg²⁺ is a critical cofactor for nucleotide binding.
-
Incubate the protein-nucleotide mixture. Incubation times can vary, but a common starting point is 30-60 minutes on ice or at 4°C to ensure complete binding and conformational stabilization.
-
-
Cryo-EM Grid Preparation (Vitrification):
-
Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3) for 30-60 seconds to render the surface hydrophilic.
-
Using a vitrification robot (e.g., FEI Vitrobot), apply 3-4 µL of the protein-AMP-PNP sample to the glow-discharged grid in a chamber maintained at 4°C and 100% humidity.
-
Blot the grid for 3-6 seconds to remove excess liquid, creating a thin aqueous film.
-
Plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen.[16]
-
-
Cryo-EM Data Acquisition:
-
Transfer the vitrified grids to a Titan Krios or equivalent transmission electron microscope operating at 300 kV.
-
Use automated data collection software (e.g., EPU, SerialEM) to acquire a large dataset of micrographs on a direct electron detector (e.g., Gatan K2/K3).
-
Typical parameters include a pixel size of ~1.0 Å/pixel, a total dose of 50-70 e⁻/Ų, and fractionating the exposure into 40-60 movie frames.
-
-
Image Processing and 3D Reconstruction:
-
Perform movie frame alignment and dose-weighting to correct for beam-induced motion (e.g., using MotionCor2).
-
Estimate the contrast transfer function (CTF) for each micrograph (e.g., using CTFFIND4).[17]
-
Pick particles automatically using a template-free method (e.g., Laplacian-of-Gaussian) or template-based picking.
-
Perform several rounds of 2D classification to remove poor particles and select well-defined classes.
-
Generate an ab initio 3D model and perform 3D classification to sort out conformational heterogeneity.
-
Select the best particle subset for 3D refinement to generate a high-resolution map.
-
Example Protocol: Time-Resolved Analysis of V/A-ATPase
While this specific study used ATP to observe intermediates, the time-resolved methodology can be adapted for this compound to study the kinetics of conformational trapping.
-
Objective: To capture short-lived intermediates during the activation process.
-
Methodology:
-
Prepare the nucleotide-free V/A-ATPase in a reaction buffer (e.g., 50 mM Tris-Cl, pH 8.0).[3]
-
Initiate the reaction by mixing the enzyme with the buffer containing this compound and Mg²⁺.
-
After a specific incubation time (e.g., 5 seconds, 30 seconds, 60 seconds), apply a small volume of the reaction mixture to a glow-discharged grid.[3][16]
-
Immediately blot and plunge-freeze the grid in liquid ethane to trap the conformational state present at that time point.[3][16]
-
By preparing grids at different time points, one can collect datasets that represent different stages of the nucleotide-binding and conformational change process, providing a pseudo-temporal resolution of the event.[16]
-
Visualizations: Workflows and Pathways
Experimental Workflow for Cryo-EM of ATPases with this compound
Caption: General experimental workflow for ATPase structural studies using this compound and cryo-EM.
Conformational Cycle of an ABC Transporter
Caption: The transport cycle of an ABC transporter showing where this compound traps the complex.
References
- 1. EMDB-3299: Cryo-EM structure of human p97 bound to ATPgS (Conformation III) - Yorodumi [pdbj.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2.3 Å resolution cryo-EM structure of human p97 and mechanism of allosteric inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM structure of this compound-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inter-ring rotations of AAA ATPase p97 revealed by electron cryomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. 7vgf - cryo-EM structure of this compound bound human ABCB7 - Summary - Protein Data Bank Japan [pdbj.org]
- 10. EMDB-3298: Cryo-EM structure of human p97 bound to ATPgS (Conformation II) - Yorodumi [pdbj.org]
- 11. Cryo-EM Structure of the Type IV Pilus Extension ATPase from Enteropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryo-EM structures of a mycobacterial ABC transporter that mediates rifampicin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cryo-EM Structure of AAA + ATPase Thorase Reveals Novel Helical Filament Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Cryo-EM analysis of V/A-ATPase intermediates reveals the transition of the ground-state structure to steady-state structures by sequential ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification and cryoelectron microscopy structure determination of human V-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing AMP-PNP in the Study of Protein Conformational Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Protein Dynamics with AMP-PNP
Adenosine-5'-(β,γ-imido)triphosphate (this compound) is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) that has become an indispensable tool in structural biology and biochemistry.[1][2] By substituting the β-γ bridging oxygen atom of ATP with an imido group (-NH-), this compound can bind to the nucleotide-binding sites of ATP-dependent proteins without being hydrolyzed.[3] This unique property allows researchers to "trap" and stabilize proteins in a pre-hydrolysis, ATP-bound-like conformational state.[3][4] The ability to capture this transient state is critical for elucidating the intricate mechanisms of enzymes such as motor proteins, kinases, and ABC transporters, and for understanding how their conformational changes are coupled to ATP binding and hydrolysis. These insights are paramount in basic research and for the structure-based design of novel therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound in conjunction with X-ray crystallography, cryo-electron microscopy (cryo-EM), and fluorescence spectroscopy to investigate protein conformational changes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in structural and functional studies.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies. It is important to note that binding affinities and structural resolutions are highly dependent on the specific protein and experimental conditions.
Table 1: Binding Affinities of this compound to Various Proteins
| Protein | Organism/System | Technique | Dissociation Constant (Kd) | Reference |
| (Na+ + K+)-dependent ATPase | Canine Kidney | Centrifugation Assay | 4.2 µM (-MgCl2), 2.2 µM (+50 µM MgCl2) | [5] |
| AMP-activated protein kinase (AMPK) | N/A | Fluorescence Competition | 2.1 µM (high affinity site), ~290 µM (low affinity site) | [6] |
| Insulin Receptor Kinase Domain | Homo sapiens | X-ray Crystallography | N/A (complex structure) | [7] |
Table 2: Structural Studies of Protein-AMP-PNP Complexes
| Protein | Method | Resolution | PDB/EMDB ID | Reference |
| Human mitochondrial ABCB7 | Cryo-EM | 3.3 Å | EMD-32321, PDB: 7V2A | [4] |
| Actin filaments | Cryo-EM | 3.1 Å | EMD-7936 | [8] |
| Sav1866 (ABC transporter) | X-ray Crystallography | 3.0 Å | PDB: 2ONJ | [9] |
| Insulin Receptor Kinase Domain | X-ray Crystallography | 2.1 Å | PDB: 1IR3 | [7] |
| Vaccinia-related kinase 1 (VRK1) | X-ray Crystallography | N/A | PDB: 6AC9 | [10] |
Experimental Protocols
X-ray Crystallography: Co-crystallization with this compound
This protocol provides a general framework for the co-crystallization of a target protein with this compound. Optimization of specific concentrations, incubation times, and crystallization conditions is essential for each protein.
Materials:
-
Purified protein of interest (5-20 mg/mL, >95% purity)
-
This compound, lithium or sodium salt
-
Magnesium chloride (MgCl₂) solution (1 M stock)
-
Protein storage buffer
-
Crystallization screens
-
Crystallization plates (e.g., sitting-drop or hanging-drop)
Procedure:
-
Preparation of Protein-AMP-PNP Complex: a. To your purified protein solution, add MgCl₂ to a final concentration that is in slight excess of the this compound concentration (e.g., 2-5 mM). Many ATP-binding proteins require magnesium for nucleotide coordination. b. Add this compound to the protein solution to a final concentration that is in molar excess of the protein. A 10- to 100-fold molar excess is a common starting point. c. Incubate the mixture on ice for at least 30 minutes to allow for complex formation. For some proteins, a longer incubation time may be necessary.
-
Crystallization Screening: a. Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[1] b. In each well of the crystallization plate, mix the protein-AMP-PNP complex solution with the reservoir solution from a crystallization screen in a 1:1, 1:2, or 2:1 ratio. The drop size typically ranges from 100 nL to 2 µL. c. Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).
-
Optimization of Crystal Growth: a. Monitor the crystallization plates regularly for the appearance of crystals. b. If initial hits are found, optimize crystal growth by systematically varying the precipitant concentration, pH, and salt concentration around the initial hit condition.
-
X-ray Diffraction Data Collection and Processing: a. Harvest and cryo-protect crystals by briefly soaking them in a solution containing the reservoir components and a cryo-protectant (e.g., glycerol, ethylene (B1197577) glycol). b. Mount the cryo-cooled crystal on a goniometer in an X-ray beamline and collect diffraction data. c. Process the diffraction data to determine the space group, unit cell dimensions, and reflection intensities. d. Solve the crystal structure using molecular replacement or other phasing methods and refine the atomic model.
Troubleshooting:
-
Protein Precipitation: If the protein precipitates upon addition of this compound and MgCl₂, try adding the components at a lower protein concentration and then re-concentrating the complex.[1][11] Dialysis to remove excess unbound ligand before concentration can also be beneficial.
-
Low Ligand Occupancy: If the electron density for this compound is weak, increase the molar excess of this compound during complex formation or consider using the soaking method.[1]
Cryo-Electron Microscopy (Cryo-EM)
This protocol outlines the general steps for preparing a protein-AMP-PNP complex for single-particle cryo-EM analysis.
Materials:
-
Purified protein of interest (0.5-5 mg/mL)
-
This compound
-
MgCl₂ solution (1 M stock)
-
Cryo-EM grids (e.g., C-flat™, Quantifoil®)
-
Vitrification device (e.g., Vitrobot™, Leica EM GP)
-
Liquid ethane (B1197151) and liquid nitrogen
Procedure:
-
Complex Formation: a. Prepare the protein-AMP-PNP complex as described in the X-ray crystallography protocol (Step 1). Ensure the final buffer composition is suitable for cryo-EM (low salt concentrations are often preferred).
-
Grid Preparation and Vitrification: a. Glow-discharge the cryo-EM grids to make the carbon surface hydrophilic. b. Apply 3-4 µL of the protein-AMP-PNP complex solution to the grid. c. Blot the grid to remove excess liquid, creating a thin film of the solution. The blotting time is a critical parameter to optimize. d. Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen using a vitrification device.[12]
-
Cryo-EM Data Collection: a. Transfer the vitrified grids to a cryo-transmission electron microscope. b. Screen the grids to assess ice thickness and particle distribution. c. Collect a large dataset of micrographs of the frozen-hydrated particles.
-
Image Processing and 3D Reconstruction: a. Perform motion correction on the raw movie frames. b. Pick individual particles from the micrographs. c. Perform 2D classification to select for high-quality particles and remove contaminants. d. Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the protein-AMP-PNP complex.
Fluorescence Spectroscopy
This protocol describes a general method for monitoring this compound-induced conformational changes using intrinsic tryptophan fluorescence.
Materials:
-
Purified protein containing at least one tryptophan residue.
-
This compound
-
MgCl₂ solution
-
Protein buffer
-
Fluorometer
Procedure:
-
Sample Preparation: a. Prepare a solution of the purified protein in a suitable buffer. The protein concentration will depend on the sensitivity of the fluorometer and the quantum yield of the tryptophan fluorescence. b. Prepare stock solutions of this compound and MgCl₂ in the same buffer.
-
Fluorescence Measurements: a. Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues. b. Record the fluorescence emission spectrum of the apo-protein (without ligand) from approximately 305 nm to 450 nm.[13] c. Add MgCl₂ to the protein sample to the desired final concentration and record the emission spectrum. d. Titrate the protein-MgCl₂ solution with increasing concentrations of this compound, recording the emission spectrum after each addition and allowing the sample to equilibrate.
-
Data Analysis: a. Monitor changes in the fluorescence intensity and the wavelength of maximum emission (λ_max_). A blue shift (shift to shorter wavelengths) in λ_max_ typically indicates that the tryptophan residue has moved to a more hydrophobic environment, which can be indicative of a conformational change.[14] A red shift suggests movement to a more polar environment. b. Plot the change in fluorescence intensity or λ_max_ as a function of the this compound concentration. This data can be used to determine the dissociation constant (Kd) for this compound binding.
Considerations:
-
Ensure that the buffer components do not have significant fluorescence in the measurement range.
-
If the protein does not have intrinsic tryptophan fluorescence, consider using extrinsic fluorescent probes that can be covalently attached to the protein.
By employing these detailed protocols, researchers can effectively utilize this compound to stabilize and characterize the transient conformational states of ATP-dependent proteins, thereby gaining deeper insights into their function and paving the way for novel therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 3. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structure of this compound-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deconvoluting AMP-activated protein kinase (AMPK) adenine nucleotide binding and sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EMDB-7936: Cryo-EM structure of AMPPNP-actin filaments - Yorodumi [pdbj.org]
- 9. ABC transporters: The power to change - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for AMP-PNP Competition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine triphosphate (ATP)-dependent enzymes, such as kinases and ATPases, are crucial regulators of numerous cellular processes, making them a significant class of therapeutic targets.[1] Developing inhibitors for these enzymes often involves targeting the highly conserved ATP binding pocket. Competition assays are a fundamental tool in drug discovery to identify and characterize compounds that bind to the active site of an enzyme by competing with a known ligand.[2][3]
This application note provides a detailed guide to the experimental design of competition assays using Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP). This compound is a non-hydrolyzable analog of ATP, meaning it can bind to the ATP-binding site of an enzyme but is resistant to the enzymatic cleavage of the terminal phosphate (B84403) group.[4] This property makes it an excellent tool to act as a stable competitive inhibitor in assays to study ATP-dependent processes.[5][6] These protocols are designed to assist researchers in accurately determining the binding affinity and mechanism of action of potential inhibitors.
Principle of the this compound Competition Assay
The core principle of the this compound competition assay is to measure the displacement of a labeled probe from the enzyme's ATP-binding site by an unlabeled competitor.[2] The probe is typically a radiolabeled or fluorescently tagged ATP analog that produces a detectable signal when bound to the enzyme.
In the assay, the enzyme is incubated with a fixed concentration of the labeled probe in the presence of varying concentrations of an unlabeled competitor (either this compound as a control or a test compound). If the unlabeled compound binds to the same site as the probe, it will compete for binding and displace the probe, leading to a decrease in the detectable signal. The extent of this decrease is proportional to the concentration and affinity of the competitor.
Below is a diagram illustrating the competitive binding principle.
Caption: Competitive binding of labeled ATP and this compound to an enzyme.
Experimental Workflow
A typical experimental workflow for an this compound competition assay involves several key stages, from preparation to data analysis.
Caption: General workflow for an this compound competition assay.
Experimental Protocols
Here we provide two detailed protocols for performing this compound competition assays using either a radiometric or a fluorescence-based detection method.
Protocol 1: Radiometric Filter Binding Assay
This protocol is a sensitive and direct method for measuring the binding of a radiolabeled ATP analog, such as [γ-³³P]ATP, to a kinase.
Materials:
-
Purified kinase
-
Peptide or protein substrate for the kinase
-
[γ-³³P]ATP
-
This compound
-
Test compounds
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 75 mM orthophosphoric acid)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a dilution series of this compound or the test compound in the kinase reaction buffer.
-
In a microplate, add the following to each well:
-
Kinase reaction buffer
-
Enzyme and substrate mixture
-
-
Add the diluted this compound or test compound to the appropriate wells. Include a control with no competitor.
-
Initiate the reaction by adding [γ-³³P]ATP to each well. The final ATP concentration should be close to the Kₘ of the enzyme for ATP.
-
Incubate the plate at the optimal temperature for the kinase for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 1% orthophosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the phosphocellulose paper and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
Protocol 2: Fluorescence-Based Competition Assay
This protocol utilizes a fluorescent ATP analog, such as TNP-ATP, and measures changes in fluorescence polarization or intensity upon binding.[7]
Materials:
-
Purified enzyme
-
Fluorescent ATP analog (e.g., TNP-ATP)
-
This compound
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Black, low-volume microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a dilution series of this compound or the test compound in the assay buffer.
-
In a black microplate, add the assay buffer and the purified enzyme to each well.
-
Add the diluted this compound or test compound to the appropriate wells. Include a control with no competitor.
-
Add the fluorescent ATP analog to each well. The final concentration should be at or below its Kₔ for the enzyme to ensure a sensitive response.
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30 minutes), protected from light.
-
Measure the fluorescence polarization or intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
Data Presentation and Analysis
The raw data from the competition assay should be processed to determine the inhibitory potency of the test compounds.
Data Analysis Steps:
-
Background Subtraction: Subtract the signal from control wells containing no enzyme.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Signal_with_competitor - Signal_background) / (Signal_no_competitor - Signal_background))
-
Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the competitor concentration.
-
Determine IC₅₀: Fit the dose-response curve to a sigmoidal dose-response model to determine the IC₅₀ value, which is the concentration of the competitor that causes 50% inhibition of probe binding.
Table 1: Sample Data for this compound Competition Assay
| [this compound] (µM) | Log [this compound] | Signal (Counts Per Minute) | % Inhibition |
| 0 | - | 15000 | 0 |
| 0.01 | -2 | 14500 | 3.3 |
| 0.1 | -1 | 12000 | 20.0 |
| 1 | 0 | 7500 | 50.0 |
| 10 | 1 | 3000 | 80.0 |
| 100 | 2 | 1500 | 90.0 |
Table 2: Summary of Results
| Compound | IC₅₀ (µM) |
| This compound | 1.0 |
| Test Compound A | 0.5 |
| Test Compound B | 15.2 |
Conclusion
This compound competition assays are a robust and reliable method for identifying and characterizing ATP-competitive inhibitors of kinases and ATPases. By using a non-hydrolyzable ATP analog, these assays provide a stable system to study the binding interactions at the enzyme's active site. The protocols and data analysis guidelines presented here offer a comprehensive framework for researchers to design and execute these assays effectively, ultimately accelerating the drug discovery process.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. benchchem.com [benchchem.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound I CAS#: 25612-73-1 I non-hydrolysable ATP analogue I InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of AMP-PNP in Studying DNA Helicase Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA helicases are essential molecular motors that unwind double-stranded DNA (dsDNA) to provide single-stranded DNA (ssDNA) templates for replication, repair, and recombination.[1][2][3] This unwinding process is an active mechanism fueled by the hydrolysis of adenosine (B11128) triphosphate (ATP).[2][4] To dissect the intricate steps of the helicase catalytic cycle, researchers widely employ non-hydrolyzable ATP analogs. Adenylyl-imidodiphosphate (AMP-PNP) is a prominent example of such an analog. It competitively binds to the ATP-binding pocket of helicases, effectively locking the enzyme in an ATP-bound conformational state without proceeding to hydrolysis.[4][5][6] This "trapped" state is invaluable for a variety of experimental approaches aimed at elucidating the structural and mechanistic details of helicase function.
These application notes provide a comprehensive guide to utilizing this compound in the study of DNA helicase mechanisms, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate experimental design and execution.
Key Applications of this compound in Helicase Research
-
Structural Biology: this compound is instrumental in stabilizing helicase-DNA complexes for structural determination by X-ray crystallography and cryo-electron microscopy (cryo-EM).[7][8] By preventing ATP hydrolysis, this compound traps the helicase in a specific conformational state, allowing for high-resolution snapshots of the enzyme bound to its DNA substrate.[8]
-
Mechanistic Studies: The use of this compound allows for the uncoupling of ATP binding from its hydrolysis, enabling researchers to investigate the individual steps of the helicase mechanism. This includes studying the conformational changes induced by nucleotide binding, the affinity of the helicase for DNA in the ATP-bound state, and the role of ATP binding in the initiation of unwinding.[9]
-
Helicase Preloading: In many in vitro assays, it is desirable to have the helicase loaded onto the DNA substrate before initiating the unwinding reaction. This compound is an effective tool for this preloading step, as it facilitates the binding of the helicase to the DNA without causing unwinding.[10][11] This is particularly useful for synchronizing a population of helicases for kinetic studies. For instance, while ATPγS was traditionally used for preloading the eukaryotic CMG helicase, it was discovered that CMG could hydrolyze ATPγS and unwind DNA; in contrast, this compound allows for efficient preloading without unwinding.[10][11]
-
Inhibition of Helicase Activity: As a competitive inhibitor of ATP, this compound can be used to block the DNA unwinding activity of helicases.[4][12] This is a crucial control in many experiments to confirm that the observed unwinding is indeed dependent on ATP hydrolysis.
Data Presentation
The following table summarizes quantitative data on the effects of this compound and other ATP analogs on the activity of various DNA helicases, providing a comparative context for experimental design.
| Helicase | Parameter | ATP | This compound | ATPγS | ADP | Observations | Reference(s) |
| Eukaryotic CMG Helicase | DNA Unwinding | Active | No Unwinding | Reduced Unwinding (1- to 1.5-fold slower than ATP) | - | This compound is effective for preloading CMG onto forked DNA without initiating unwinding. | [10][11] |
| E. coli RecQ Helicase | DNA Unwinding | Active | No Detectable Activity | No Detectable Activity | - | Both this compound and ATPγS inhibit RecQ-mediated DNA unwinding. | [12] |
| E. coli RecQ Helicase | ssDNA Binding Affinity | Increases Affinity | Increases Affinity | Increases Affinity | No Change | Non-hydrolyzable analogs increase the affinity of RecQ for ssDNA. | [9] |
| DEAD-box helicase DbpA | RNA Unwinding | Active | Little Unwinding | Little Unwinding | Little Unwinding | Unwinding is strongly dependent on ATP hydrolysis. | [13] |
| UPF1 Helicase | Nucleic Acid Binding Affinity | Reduces Affinity (upon hydrolysis) | Reduces Affinity (less than ATP hydrolysis) | Reduces Affinity | Reduces Affinity | ATP binding, mimicked by this compound, reduces UPF1's affinity for nucleic acids. | [14] |
| E. coli DnaB Helicase | ssDNA Binding Stoichiometry | - | Site size of 20 +/- 3 nucleotides per hexamer | - | - | In the presence of this compound, one DnaB hexamer binds to a 20-mer ssDNA. | [15] |
Experimental Protocols
Protocol 1: Helicase Preloading onto Forked DNA using this compound
This protocol is adapted from studies on the eukaryotic CMG helicase and is designed to load the helicase onto a forked DNA substrate in a synchronized manner without initiating unwinding.[10][11][16]
Materials:
-
Purified helicase (e.g., CMG complex)
-
Forked DNA substrate (radiolabeled or fluorescently labeled for detection)
-
10X Helicase Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM Magnesium Acetate, 500 mM Potassium Glutamate, 10 mM DTT)
-
This compound solution (e.g., 3 mM)
-
ATP solution (e.g., 50 mM)
-
Stop Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS, 0.1% bromophenol blue, 10% glycerol)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the preloading reaction mixture on ice. For a 20 µL reaction:
-
2 µL 10X Helicase Reaction Buffer
-
1 µL Forked DNA substrate (e.g., 20 nM final concentration)
-
2 µL this compound solution (0.3 mM final concentration)
-
X µL Purified Helicase (concentration to be optimized)
-
Y µL Nuclease-free water to a final volume of 18 µL.
-
-
Pre-incubation: Incubate the reaction mixture at the optimal temperature for the helicase (e.g., 30°C) for a predetermined time (e.g., 10 minutes) to allow for helicase loading.
-
Initiation of Unwinding: To start the unwinding reaction, add 2 µL of 50 mM ATP (5 mM final concentration).
-
Time Points: At various time points (e.g., 0, 1, 2, 5, 10 minutes), remove a 20 µL aliquot of the reaction and quench it by adding 5 µL of Stop Buffer.
-
Analysis: Analyze the products by native polyacrylamide gel electrophoresis (PAGE) to separate the dsDNA substrate from the unwound ssDNA product. Visualize the results by autoradiography or fluorescence imaging.
Expected Outcome: Little to no unwound product should be observed during the pre-incubation with this compound. Upon addition of ATP, a burst of unwinding should be observed, indicating synchronized helicase activity.[10]
Protocol 2: Fluorescence Polarization (FP)-based DNA Unwinding Assay to Demonstrate Inhibition by this compound
This continuous, real-time assay, adapted from studies on the RecQ helicase, monitors DNA unwinding by the change in fluorescence polarization of a labeled DNA substrate.[12]
Materials:
-
Purified helicase (e.g., RecQ)
-
Fluorescently labeled partial duplex DNA substrate (e.g., 3'-fluorescein labeled)
-
10X Unwinding Buffer (e.g., 250 mM Tris-HCl pH 8.0, 300 mM NaCl, 30 mM Magnesium Acetate, 1 mM DTT)
-
ATP solution (e.g., 10 mM)
-
This compound solution (e.g., 10 mM)
-
Nuclease-free water
-
Fluorescence polarization plate reader
Procedure:
-
Reaction Setup: In a low-volume, black microplate, prepare the reaction mixtures. For a 100 µL reaction:
-
10 µL 10X Unwinding Buffer
-
1 µL Labeled DNA substrate (e.g., 2 nM final concentration)
-
X µL Purified Helicase (e.g., 30 nM final concentration)
-
Y µL Nuclease-free water to a final volume of 90 µL.
-
-
Baseline Reading: Place the plate in the FP reader and monitor the polarization value until it stabilizes, which indicates the formation of the helicase-DNA complex.
-
Initiation/Inhibition: Initiate the unwinding reaction by adding 10 µL of either 10 mM ATP or 10 mM this compound (final concentration 1 mM).
-
Data Acquisition: Record the fluorescence polarization values at regular intervals (e.g., every 8 seconds) until the signal becomes stable.
-
Analysis: Plot the fluorescence polarization as a function of time. A decrease in polarization indicates DNA unwinding.
Expected Outcome: The addition of ATP should lead to a significant decrease in fluorescence polarization, indicating robust unwinding. In contrast, the addition of this compound should result in no detectable change in polarization, demonstrating the inhibition of helicase activity due to the absence of ATP hydrolysis.[12]
Protocol 3: Malachite Green-based ATPase Activity Assay
This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released during ATP hydrolysis, providing a quantitative measure of helicase ATPase activity.
Materials:
-
Purified helicase
-
ssDNA effector (e.g., M13mp18 ssDNA)
-
10X ATPase Buffer (e.g., 200 mM HEPES pH 7.5, 200 mM Potassium Glutamate, 100 mM MgCl2, 10 mM DTT)
-
ATP solution (e.g., 2.5 mM)
-
This compound solution (as inhibitor)
-
Malachite Green Reagent
-
Phosphate standard solution
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures. For a 30 µL reaction:
-
3 µL 10X ATPase Buffer
-
3 µL ssDNA (e.g., 200 µg/mL final concentration)
-
3 µL ATP (0.25 mM final concentration)
-
X µL Purified Helicase (e.g., 200 nM final concentration)
-
(Optional) Y µL this compound at various concentrations
-
Z µL Nuclease-free water to a final volume of 30 µL.
-
-
Incubation: Incubate the reactions at the optimal temperature for the helicase (e.g., 37°C) for a set time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and detect the released Pi by adding Malachite Green reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 650 nm).
-
Quantification: Determine the amount of Pi released by comparing the absorbance to a standard curve generated with the phosphate standard solution.
Expected Outcome: In the absence of this compound, a significant amount of Pi should be detected, corresponding to the helicase's ATPase activity. The presence of increasing concentrations of this compound should lead to a dose-dependent decrease in the amount of Pi released, confirming its inhibitory effect on ATP hydrolysis.
Visualizations
Caption: Logical workflow for using this compound in DNA helicase studies.
Caption: Experimental workflow for helicase preloading using this compound.
Caption: this compound traps helicases in a pre-hydrolysis state.
References
- 1. DNA helicase DNA unwinding and ATPase assays [profoldin.com]
- 2. Grip it and rip it: Structural mechanisms of DNA helicase substrate binding and unwinding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. brainly.com [brainly.com]
- 5. Solved Question 6 this compound is a non-hydrolyzable analog of | Chegg.com [chegg.com]
- 6. brainly.com [brainly.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural dynamics of DNA unwinding by a replicative helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneously monitoring DNA binding and helicase-catalyzed DNA unwinding by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathway of ATP utilization and duplex rRNA unwinding by the DEAD-box helicase, DbpA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UPF1 mutants with intact ATPase but deficient helicase activities promote efficient nonsense-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interactions of Escherichia coli primary replicative helicase DnaB protein with single-stranded DNA. The nucleic acid does not wrap around the protein hexamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AMP-PNP stability and degradation in solution
Welcome to the technical support center for Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability and handling of this compound in solution. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A: Proper storage is critical for maintaining the potency of this compound.
-
Solid Form: Upon arrival, the lyophilized powder should be stored at –20°C.[1][2] Under these conditions, the product is stable for at least one year.[1][2]
-
Stock Solutions: To prepare a stock solution, reconstitute the powder in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4) to your desired concentration.[1] This solution should be divided into single-use aliquots and stored at -70°C or -80°C.[1][3][4] It is recommended to use these aliquots within 3 months to minimize degradation.[1][2] Some data suggests that approximately 5% hydrolysis can occur after 6 months of storage at -70°C.[3]
-
Thawed Aliquots: Once an aliquot is thawed, it should be used within one week.[1][2] It is crucial to avoid repeated freeze-thaw cycles.[1]
Q2: How does pH affect the stability of this compound in my solutions?
A: this compound is highly sensitive to pH. It is very unstable and rapidly hydrolyzes in acidic conditions (low pH).[3] This degradation process cleaves the P-N-P bond, yielding the corresponding phosphoramidate (B1195095) and inorganic phosphate (B84403).[3] Therefore, it is essential to prepare and use this compound solutions in buffers maintained at a neutral or slightly alkaline pH, typically around 7.0-7.4.[1][2]
Q3: My experiment is running at 37°C. Will my this compound degrade during this time?
A: While this compound is more stable than ATP, prolonged incubation at elevated temperatures can lead to degradation. Studies on the parent molecule, ATP, show that it degrades rapidly at temperatures above 25°C.[5] Although this compound is designed to be more robust, it is best practice to minimize the time your solution is kept at elevated temperatures. For long experiments, consider replenishing the this compound or running control experiments to quantify any potential degradation.
Q4: Can any enzymes in my experimental system hydrolyze this compound?
A: this compound is considered a non-hydrolyzable ATP analog because its β-γ imido linkage is resistant to cleavage by most ATPases.[6] However, this resistance is not absolute.
-
Some enzymes, such as adenylate cyclase, can hydrolyze the α-β phosphate linkage.[3]
-
Certain motor proteins, like the kinesin-related protein ncd, have been shown to hydrolyze this compound, although at a significantly slower rate (around 1% of the ATP hydrolysis rate).[7] Researchers should be aware of this possibility, as slow hydrolysis could be a confounding factor in sensitive, long-term assays.[7]
Q5: What are the primary degradation products of this compound?
A: The main degradation pathway for this compound, especially under acidic conditions, is the hydrolysis of the β-γ imido bond. This results in the formation of a phosphoramidate and inorganic phosphate.[3]
Q6: Does the presence of magnesium ions (Mg²⁺) impact this compound stability?
A: Magnesium is typically included in experiments because Mg²⁺-ATP is the true physiological substrate for most enzymes. Similarly, Mg²⁺ is crucial for the proper binding of this compound to many ATP-binding sites.[8][9] In a protein's binding pocket, the coordination of a Mg²⁺ ion can facilitate the deprotonation of the imide nitrogen in this compound.[10] This event makes the analog's chemical properties more closely mimic the natural ATP-Mg²⁺ complex.[10] There is no evidence to suggest that Mg²⁺ significantly decreases the stability of this compound in a buffered solution; its presence is generally required for biological activity.
Troubleshooting Guide
Issue: Inconsistent or unexpected results in an ATPase inhibition assay.
If you are observing lower-than-expected inhibition or results that vary between experiments, your this compound may have degraded. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting flowchart for this compound degradation issues.
Quantitative Data Summary
The following table summarizes the key stability parameters for this compound based on product datasheets and literature.
| Parameter | Condition | Recommended Guideline | Citation(s) |
| Storage (Solid/Powder) | -20°C | Stable for at least 1 year. | [1][2] |
| Storage (Stock Solution) | -70°C / -80°C in single-use aliquots | Use within 3 months for optimal performance. | [1][2][3] |
| Solution Stability | Thawed Aliquot (on ice) | Use within 1 week; avoid refreezing. | [1][2] |
| pH Sensitivity | Acidic (low pH) | Highly unstable; leads to rapid hydrolysis. Avoid. | [3] |
| pH Optimum | Neutral / Slightly Alkaline (pH 7.0 - 7.4) | Recommended for preparing all working solutions. | [1][2] |
| Hydrolysis Rate | Stored at -70°C | Approx. 5% hydrolysis may be observed after 6 months. | [3] |
Experimental Protocols
Protocol: Assessing this compound Integrity via High-Performance Liquid Chromatography (HPLC)
This protocol provides a method to quantify the percentage of intact this compound in a solution, which is useful for verifying the quality of a new batch or testing for degradation after an experiment.
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM)
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 7.0
-
Mobile Phase B: 100% Acetonitrile
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
-
0.22 µm syringe filters
2. Sample Preparation:
-
Control Sample: Dilute the freshly prepared this compound stock solution to a final concentration of 100 µM in your experimental buffer (e.g., HEPES, pH 7.4). Filter through a 0.22 µm syringe filter. This will serve as your T=0 reference.
-
Test Sample: Subject an aliquot of the this compound stock solution to the experimental conditions you wish to test (e.g., incubate at 37°C for 4 hours in your experimental buffer). After incubation, dilute to 100 µM and filter.
3. HPLC Method:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 259 nm.[3]
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 80% A, 20% B
-
15-20 min: Hold at 80% A, 20% B
-
20-25 min: Return to 95% A, 5% B (re-equilibration)
-
4. Data Analysis:
-
Run the control and test samples on the HPLC.
-
Identify the peak corresponding to intact this compound in the control sample chromatogram.
-
Integrate the area of the this compound peak for both the control (Area_control) and test (Area_test) samples.
-
Calculate the percentage of remaining intact this compound using the formula: % Intact this compound = (Area_test / Area_control) * 100
-
The appearance of new, earlier-eluting peaks in the test sample may correspond to degradation products like AMP or ADP analogs.
References
- 1. hypermol.com [hypermol.com]
- 2. This compound 100mM, pH 7.4 - Hypermol [hypermol.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Adenylyl-imidodiphosphate this compound [sigmaaldrich.com]
- 7. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of the ATP analogue AMPPNP on the structure of crossbridges in vertebrate skeletal muscles: X-ray diffraction and mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deprotonated imidodiphosphate in AMPPNP-containing protein structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AMP-PNP Hydrolysis in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the complexities of using this non-hydrolyzable ATP analog in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biochemical assays?
Adenosine 5′-(β,γ-imido)triphosphate (this compound) is a synthetic analog of adenosine 5'-triphosphate (ATP) where the bridging oxygen atom between the β and γ phosphates is replaced by an imido (-NH-) group. This substitution makes the terminal phosphate (B84403) bond highly resistant to cleavage by most ATPases and kinases.[1] Consequently, this compound is widely used to:
-
Trap enzymes in an ATP-bound, pre-hydrolysis state for structural and mechanistic studies.[2]
-
Act as a competitive inhibitor in kinetic assays to determine the binding affinity of ATP-dependent enzymes.[3]
-
Stabilize protein-ligand complexes for techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).
Q2: Is this compound completely non-hydrolyzable?
While highly resistant to cleavage, this compound is not entirely immune to hydrolysis under certain conditions. Spontaneous, non-enzymatic hydrolysis can occur, particularly in acidic solutions. Furthermore, some enzymes, such as certain kinesin motor domains, have been shown to hydrolyze this compound, albeit at a significantly slower rate than ATP (e.g., approximately 1% of the ATP turnover rate for the ncd motor domain).[4] This slow hydrolysis can be a critical factor in long-duration experiments.
Q3: How should I store this compound to ensure its stability?
Proper storage is crucial to maintain the integrity of your this compound stocks. Follow these guidelines for optimal stability:
-
Solid Form: Store the lyophilized powder at –20°C.[5] It is stable for at least one year under these conditions.[5]
-
Stock Solutions: Prepare stock solutions (e.g., 10 mg/mL or 100 mM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).[6] These should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -70°C or -80°C for up to 3-6 months.[3] Thawed aliquots should be used within a week.[5]
Q4: My experiment is giving unexpected results. Could my this compound have degraded?
Yes, this compound degradation is a common cause of unexpected experimental outcomes. Hydrolysis of this compound to AMP-PNH₂ (adenosine 5'-(β,γ-imido)diphosphate) or other breakdown products can lead to a loss of inhibitory effect or the presence of contaminating nucleotides that may interact with your protein of interest.
Troubleshooting Guides
Issue 1: Suspected this compound Hydrolysis
Symptoms:
-
Reduced or no inhibition of ATPase/kinase activity compared to previous experiments.
-
Inconsistent results between different aliquots or batches of this compound.
-
Observation of unexpected enzymatic activity or conformational states.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected this compound hydrolysis.
Detailed Steps:
-
Verify Storage: Double-check that your this compound aliquots have been stored correctly at -70°C or -80°C and have not been subjected to multiple freeze-thaw cycles.[3]
-
Prepare Fresh Solution: If there is any doubt about the quality of your current stock, prepare a fresh solution from the lyophilized powder.[6]
-
Quality Control (QC):
-
HPLC Analysis (Recommended): The most definitive way to check for degradation is through High-Performance Liquid Chromatography (HPLC). Anion-exchange HPLC can separate this compound from its potential breakdown products like AMP and inorganic phosphate. A pure sample should show a single major peak at the expected retention time.
-
Functional Assay: As a simpler alternative, perform a control experiment with a well-characterized enzyme that is known to be inhibited by this compound. If you do not observe the expected level of inhibition, your this compound has likely degraded.
-
Issue 2: No Binding or Inhibition Observed
Symptoms:
-
In a kinase or ATPase assay, the addition of this compound does not inhibit the reaction.
-
In a binding assay (e.g., fluorescence polarization, surface plasmon resonance), this compound does not show any significant binding to the target protein.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of binding or inhibition.
Detailed Steps:
-
Confirm this compound Integrity: First, rule out the possibility of this compound degradation by following the troubleshooting workflow for hydrolysis.
-
Verify Protein Activity: Ensure your protein is active. Run a positive control experiment with ATP to confirm that the enzyme is functional.
-
Check for Divalent Cations: Most ATP-binding proteins require a divalent cation, typically Mg²⁺, for nucleotide coordination. Ensure that MgCl₂ is present in your buffer at a concentration at least equal to the this compound concentration.
-
Verify Buffer pH: this compound is unstable in acidic conditions. Ensure your buffer pH is stable and within the neutral to slightly alkaline range (typically pH 7.0-8.0) where most nucleotide-binding proteins are active.
-
Consider Alternative Analogs: Some proteins may exhibit different binding affinities or induce different conformational states with various ATP analogs. If this compound is not working, consider trying other non-hydrolyzable analogs like AMP-PCP or the slowly-hydrolyzable ATPγS.
Data Presentation
Table 1: Stability and Hydrolysis of this compound
| Condition | Observation | Half-life | Reference(s) |
| pH | Very unstable in acidic solutions; rapidly hydrolyzes. | Not specified | |
| Stable in solutions between pH 6.8 and 7.4. | Not specified | [7] | |
| Temperature | Stock solutions are stored at -70°C to -80°C for long-term stability. | ~3-6 months for stock solutions | [3] |
| At 37°C in the absence of enzyme. | ~7.4 days | [8] | |
| Enzymatic Activity | Slowly hydrolyzed by some enzymes, e.g., kinesin motor domain ncd. | Rate is ~1% of ATP turnover | [4] |
| In the presence of 100 µM p97-ND1L ATPase at 37°C. | ~2.4 days | [8] | |
| Storage (Aqueous) | ~5% hydrolysis observed after 6 months at -70°C. | Not applicable |
Table 2: Comparative Binding Affinities of ATP Analogs
| Protein | Analog | Kᵢ / Kₔ (µM) | Assay Method | Reference(s) |
| (Na⁺ + K⁺)-dependent ATPase | This compound | 2.2 (with MgCl₂) | Centrifugation | [9] |
| p97-ND1L | ATPγS | 0.0367 | Not Specified | [8] |
| p97-ND1L | ADP | 0.132 | Not Specified | [8] |
| p97-ND1L | ATP | 0.131 | Not Specified | [8] |
| Kinesin (one-headed) | This compound | ~52.6 | TIRF Microscopy | [9] |
Experimental Protocols
Protocol 1: Malachite Green-Based ATPase Assay to Determine this compound Inhibition
This protocol describes a colorimetric endpoint assay to measure the release of inorganic phosphate (Pᵢ) from ATP hydrolysis and determine the inhibitory effect of this compound.
Materials:
-
Purified ATPase enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
ATP solution (high purity)
-
This compound solution
-
Malachite Green Reagent
-
Phosphate Standard solution
-
96-well microplate
-
Plate reader (absorbance at ~620-640 nm)
Workflow:
Caption: Workflow for a Malachite Green ATPase inhibition assay.
Procedure:
-
Prepare Phosphate Standard Curve: Prepare a series of dilutions of the Phosphate Standard in the Assay Buffer to generate a standard curve (e.g., 0 to 50 µM Pᵢ).
-
Set up Reactions: In a 96-well plate, set up the following reactions in triplicate:
-
No Enzyme Control: Assay Buffer + ATP
-
Positive Control (100% activity): Assay Buffer + Enzyme + ATP
-
Inhibition Samples: Assay Buffer + Enzyme + varying concentrations of this compound + ATP
-
-
Pre-incubation: Add the enzyme and this compound (for inhibition samples) to the wells. Incubate for 5-10 minutes at room temperature to allow the inhibitor to bind.
-
Initiate Reaction: Start the reaction by adding a fixed concentration of ATP to all wells. The final ATP concentration should ideally be at or near the Kₘ for the enzyme.
-
Incubation: Incubate the plate at the enzyme's optimal temperature for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop and Develop: Terminate the reaction by adding the Malachite Green reagent to all wells. This reagent will form a colored complex with the free phosphate released during the reaction.[2]
-
Read Absorbance: After a 15-20 minute incubation at room temperature for color development, measure the absorbance at ~630 nm.[2]
-
Data Analysis:
-
Subtract the absorbance of the "No Enzyme Control" from all other readings.
-
Use the phosphate standard curve to calculate the concentration of Pᵢ released in each well.
-
Calculate the percent inhibition for each this compound concentration relative to the "Positive Control".
-
Protocol 2: Single-Molecule Motility Assay with Kinesin and this compound
This protocol is adapted for observing the effect of this compound on the processive movement of single kinesin motor molecules along microtubules using Total Internal Reflection Fluorescence (TIRF) microscopy.
Materials:
-
Fluorescently labeled microtubules
-
Purified kinesin motor protein (e.g., labeled with a quantum dot)
-
Flow chamber (microscope slide and coverslip)
-
Motility Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 2 mM MgCl₂, 10 µM Taxol)
-
ATP and this compound solutions
-
Oxygen scavenger system (glucose oxidase, catalase, glucose)
-
TIRF microscope
Procedure:
-
Prepare Flow Chamber: Assemble a flow chamber and introduce fluorescently labeled microtubules, allowing them to adhere to the surface.
-
Introduce Kinesin with this compound: To observe stalled motors, introduce a solution containing the kinesin motor protein and a low concentration of this compound (e.g., 1-10 µM) in Motility Buffer with an oxygen scavenger system. Incubate for 5-15 minutes to allow the kinesin to bind tightly to the microtubules in an ATP-like state.[10]
-
Image Stalled Motors: Using the TIRF microscope, locate the microtubules and identify the fluorescently labeled kinesin molecules bound to them.
-
Initiate Movement: To observe the transition from a stalled to a moving state, exchange the solution in the flow chamber with one containing a high concentration of ATP (e.g., 1-4 mM) in Motility Buffer.[10]
-
Record Data: Record the movement of the single kinesin molecules along the microtubules. The movement will often appear as "runs" (periods of processive movement) interspersed with "pauses" (when this compound is bound).
-
Data Analysis: Analyze the recorded videos to determine parameters such as run length, velocity, and pause duration as a function of ATP and this compound concentrations.
Signaling Pathway Diagrams
AMP-Activated Protein Kinase (AMPK) Signaling
AMPK is a crucial cellular energy sensor activated by a high AMP:ATP ratio, which signals low energy status. Once active, AMPK phosphorylates downstream targets to inhibit anabolic (energy-consuming) pathways and activate catabolic (energy-producing) pathways to restore energy homeostasis.
Caption: AMPK signaling pathway as a cellular energy sensor.
G-Protein Coupled Receptor (GPCR) Signaling via Adenylyl Cyclase
GPCRs are a large family of transmembrane receptors that activate intracellular signaling pathways upon binding to extracellular ligands. One major pathway involves the activation of a G-protein, which in turn modulates the activity of adenylyl cyclase, an enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP. Using this compound can help dissect the role of ATP binding versus hydrolysis in this process.
Caption: GPCR signaling pathway via adenylyl cyclase.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound I CAS#: 25612-73-1 I non-hydrolysable ATP analogue I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 100mM, pH 7.4 - Hypermol [hypermol.com]
- 5. AMPK - a nutrient and energy sensor that maintains energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemistry - Do the pH and other ions affect the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]
- 7. academic.oup.com [academic.oup.com]
- 8. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of the AMP-activated protein kinase in the regulation of energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Experiments with AMP-PNP
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the non-hydrolyzable ATP analog, Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common artifacts and specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is a structural analog of adenosine triphosphate (ATP) where the oxygen atom connecting the β and γ phosphates is replaced by an imido (-NH-) group.[1][2] This modification makes the terminal phosphate (B84403) bond resistant to cleavage by most ATPases and kinases.[3] It is widely used to "trap" enzymes in an ATP-bound, pre-hydrolysis state, which is invaluable for structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), as well as for studying enzyme kinetics and protein-substrate interactions.[1][4][5]
Q2: How does this compound differ from other non-hydrolyzable ATP analogs like AMP-PCP and ATPγS?
A2: The choice of a non-hydrolyzable ATP analog can significantly impact experimental outcomes.[4] While both this compound and AMP-PCP are considered true competitive inhibitors that lock enzymes in a pre-hydrolysis state, the key difference is the bridging atom between the β and γ phosphates (an imido group in this compound and a methylene (B1212753) group in AMP-PCP).[1][3] This subtle difference can lead to distinct protein conformations.[1][4] In contrast, ATPγS is slowly hydrolyzed by many enzymes and is often used to study thiophosphorylation.[3][6]
Comparison of Common Non-Hydrolyzable ATP Analogs
| ATP Analog | Key Characteristics for Experiments |
| This compound | Generally stable, but can undergo slow hydrolysis by some enzymes. Often effectively mimics the ATP-bound state.[1][7] |
| AMP-PCP | Highly resistant to hydrolysis. May induce a unique conformational state that might not always be favorable for crystallization.[7] |
| ATPγS | Slowly hydrolyzed. Can be used to study thiophosphorylation and trap post-hydrolysis states.[3][8] |
Troubleshooting Guides
Issue 1: Incomplete or No Inhibition Observed
Symptom: Your ATP-dependent enzyme remains active despite the presence of this compound.
Possible Causes and Solutions:
-
Insufficient this compound Concentration: The concentration of this compound may be too low to effectively compete with residual ATP in your sample.
-
Solution: Perform a titration experiment to determine the optimal inhibitory concentration (IC50) of this compound for your specific enzyme.[9]
-
-
Enzyme Insensitivity or Resistance: The target enzyme may have a low affinity for this compound or may not be inhibited by it at all. For instance, this compound does not inhibit the ATP-dependent scanning of the mRNA leader sequence in eukaryotic translation initiation.[10][11]
-
Slow Hydrolysis of this compound: Contrary to its "non-hydrolyzable" designation, some enzymes, such as the kinesin-related protein ncd, can slowly hydrolyze this compound.[12] This can be a significant artifact in experiments with long incubation times.
-
Solution: Monitor for the production of ADP or inorganic phosphate over time using techniques like ³¹P NMR spectroscopy or phosphate assays.[12] If hydrolysis is detected, consider using a more resistant analog like AMP-PCP or shortening the experimental duration.
-
Issue 2: Artifacts in Structural Biology Experiments (Crystallography and Cryo-EM)
Symptom: You are encountering issues such as protein precipitation, low ligand occupancy, or ambiguous electron density maps when using this compound for structural studies.
Possible Causes and Solutions:
-
Protein Precipitation upon Ligand Addition: The addition of this compound and Mg²⁺ can sometimes lead to protein aggregation or precipitation.[6][7]
-
No Crystals or Poor-Quality Crystals: This is a common challenge in crystallography.
-
Low Occupancy of this compound in the Crystal Structure: Weak electron density for this compound may indicate low binding affinity or only partial occupancy in the crystal.[6]
-
Ambiguous Cryo-EM Maps: Interpreting cryo-EM maps can be challenging, especially at medium to low resolutions.[13][14][15]
Issue 3: Unexpected Conformational States or Enzyme Behavior
Symptom: Your experimental results suggest that this compound is not behaving as a simple ATP mimic.
Possible Causes and Solutions:
-
Induction of a Non-Native Conformation: this compound can induce subtly different conformational states compared to ATP or other analogs.[1][4] For example, in studies of Ca²⁺-ATPase, slight differences in the position of the gamma-phosphate were observed between this compound and AMP-PCP bound structures.[4][17]
-
Solution: Compare results obtained with different ATP analogs (e.g., AMP-PCP, ATPγS) to understand the conformational landscape of your protein. Biophysical techniques like NMR can provide insights into the protein dynamics in the presence of different nucleotides.[16]
-
-
Deprotonation of the Imide Group: The imide group of this compound can become deprotonated within certain protein active sites, a chemical difference from ATP that could alter its interaction with the protein.[18]
-
Solution: While difficult to directly control, be aware of this possibility when interpreting high-resolution structural data and consider its potential impact on the enzyme's active site chemistry.
-
-
Contamination with ATP or ADP: Commercially available this compound can contain trace amounts of ATP or ADP, which can lead to artifacts if your enzyme is highly sensitive to these nucleotides.[19]
-
Solution: In sensitive assays, it may be necessary to further purify the this compound or include an ATP-scavenging system, such as hexokinase and glucose, to eliminate contaminating ATP.[19]
-
Experimental Protocols & Methodologies
Determining the Inhibitory Potency (Ki) of this compound
This protocol describes a general fluorescence-based assay to determine the inhibitory constant (Ki) of this compound.
-
Assay Setup:
-
Use a fluorescent ATP analog, such as TNP-ATP, which shows increased fluorescence upon binding to the enzyme's active site.[3]
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the enzyme, a fixed concentration of TNP-ATP (typically around its dissociation constant, Kd), and the varying concentrations of this compound in a suitable buffer.[3]
-
-
Measurement:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity in each well using a plate reader.
-
-
Data Analysis:
-
As the concentration of this compound increases, it will displace the fluorescent ATP analog, causing a decrease in fluorescence.
-
Plot the fluorescence signal against the this compound concentration and fit the data to a competitive binding model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe.[3]
-
Co-crystallization with this compound
This protocol outlines the general steps for co-crystallizing a protein with this compound.
-
Protein Preparation: Purify the protein to >95% homogeneity. The final buffer should be one in which the protein is stable at high concentrations (e.g., 5-10 mg/mL).[7]
-
Complex Formation:
-
Just before setting up crystallization trials, add a molar excess of this compound (e.g., 1-5 mM final concentration) to the protein solution.[1]
-
Also, include a similar concentration of MgCl₂, as magnesium is often required for nucleotide binding.[1]
-
Incubate the mixture on ice to allow for complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[6]
-
Mix the protein-AMP-PNP complex solution with various reservoir solutions from commercial crystallization screens.
-
Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).
-
-
Optimization: Monitor the plates for crystal growth and optimize the conditions that produce crystals.
Visualizations
Caption: Troubleshooting workflow for incomplete enzyme inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hypermol.com [hypermol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solved Question 20 (6 points) Why is a nonhydrolyzable ATP | Chegg.com [chegg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. protein.bio.msu.ru [protein.bio.msu.ru]
- 11. Nonhydrolyzable ATP analog 5'-adenylyl-imidodiphosphate (this compound) does not inhibit ATP-dependent scanning of leader sequence of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New method for interpreting cryo-EM maps makes it easier to determine protein structures - Purdue University News [purdue.edu]
- 14. Interpreting the cryo-EM map - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Structures of the Ca2+-ATPase complexes with ATP, AMPPCP and AMPPNP. An FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deprotonated imidodiphosphate in AMPPNP-containing protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discrimination of ATP, ADP, and AMPPNP by chaperonin GroEL: hexokinase treatment revealed the exclusive role of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AMP-PNP Stability in Experimental Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with AMP-PNP instability, particularly in acidic buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biochemical assays?
A1: this compound, or Adenylyl-imidodiphosphate, is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP). In this compound, a nitrogen atom (in an imido group) replaces the oxygen atom linking the β and γ phosphates of ATP. This substitution makes the molecule resistant to cleavage by many ATPases and kinases.[1][2] It is widely used to study ATP-dependent processes by "trapping" enzymes in an ATP-bound state, which allows for the investigation of enzyme kinetics, protein-substrate interactions, and conformational changes without the complication of ATP hydrolysis.[3]
Q2: I'm observing inconsistent results in my enzyme kinetics experiments using this compound in an acidic buffer. What could be the cause?
A2: A likely cause for inconsistent results when using this compound in acidic conditions is the inherent instability of the molecule at low pH. This compound is known to be very unstable in acidic solutions and can rapidly hydrolyze to its corresponding phosphoramidate (B1195095) and inorganic phosphate (B84403).[4] This degradation reduces the effective concentration of intact this compound over time, leading to variability in your experimental outcomes.
Q3: What is the optimal pH for working with this compound?
A3: The recommended pH for working with this compound to ensure its stability is approximately 7.4.[3][5] Solutions are most stable in the pH range of 6.8 to 7.4.[4] Deviating significantly from this, especially towards acidic pH, will accelerate its hydrolysis.
Q4: How should I prepare and store my this compound stock solutions to maximize stability?
A4: To maximize stability, this compound stock solutions should be prepared in a buffer at or near pH 7.4. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term storage (up to 3 months), at -70°C.[5] Some sources indicate that at -70°C, approximately 5% hydrolysis may be observed after 6 months.[4]
Troubleshooting Guide: Addressing this compound Instability
This guide provides a systematic approach to troubleshooting issues arising from this compound instability in your experiments.
Problem: My experimental results are not reproducible when using this compound in an acidic buffer.
-
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for this compound instability.
-
Step 1: Verify the Integrity of Your this compound Stock
-
Action: Before troubleshooting your assay, confirm the quality of your this compound stock. If possible, analyze an aliquot using techniques like HPLC or ³¹P NMR to check for the presence of hydrolysis products (AMP and inorganic phosphate).
-
Rationale: Degradation of your stock solution, even before it's added to your acidic assay buffer, will lead to inaccurate concentrations and unreliable results.
-
-
Step 2: Evaluate and Optimize Your Buffer System
-
Action: If your experiment requires an acidic pH, choose a buffer that is appropriate for that range and has minimal known interference with your enzyme of interest.
-
Recommended Buffers for Acidic pH:
-
Citrate Buffer: Effective in the pH range of 3.0 to 6.2.
-
Acetate Buffer: Suitable for a pH range of 3.6 to 5.6.
-
-
Rationale: The choice of buffer can influence the stability of reagents and the activity of your enzyme. While phosphate buffers are common, they may not be ideal for all enzymes, especially if phosphate is a product of the reaction being studied.
-
-
Step 3: Minimize Incubation Times in Acidic Buffers
-
Action: Redesign your experimental protocol to minimize the time this compound is exposed to the acidic buffer. Prepare your final reaction mixtures containing this compound immediately before starting your measurements.
-
Rationale: Since the hydrolysis of this compound is time-dependent, reducing the incubation period at low pH will decrease the extent of degradation.
-
-
Step 4: Consider Temperature Effects
-
Action: If your experimental design allows, perform your assays at a lower temperature.
-
Rationale: The rate of hydrolysis is dependent on temperature.[6] Lowering the temperature can slow down the degradation of this compound in your acidic buffer.
-
Quantitative Data on ATP Analog Stability
| ATP Analog | Half-life (in the absence of enzyme) | Half-life (in the presence of 100 µM p97-ND1L) |
| This compound | 7.4 days | 2.4 days |
| ATPγS | Not specified, but significantly less stable than this compound | Not specified, but significantly less stable than this compound |
| Table adapted from a study on p97-ND1L ATPase, which showed that even in the presence of an enzyme, this compound is considerably more stable than ATPγS.[7] |
Alternatives to this compound for Acidic Conditions
If this compound instability remains a significant issue, consider using other non-hydrolyzable ATP analogs. However, it is important to note that their stability in acidic conditions may also be limited and should be empirically validated.
| Analog | Modification | Key Features |
| AMP-PCP | Methylene bridge between β and γ phosphates | The P-C-P bond is highly resistant to hydrolysis, making it a true competitive inhibitor.[1] |
| ATPγS | Sulfur atom replaces a non-bridging oxygen on the γ-phosphate | More resistant to hydrolysis than ATP, but can be slowly hydrolyzed by some enzymes.[1] |
| Note: The suitability of these analogs is enzyme-dependent, and they may not perfectly mimic the pre-hydrolytic state for all proteins.[8] |
-
Signaling Pathway Illustrating the Role of Non-Hydrolyzable ATP Analogs:
Caption: Mechanism of enzyme inhibition by this compound.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Your Experimental Buffer
This protocol allows you to empirically determine the stability of this compound under your specific acidic buffer conditions.
-
Preparation of Solutions:
-
Prepare your acidic buffer at the desired pH and concentration.
-
Prepare a fresh, concentrated stock solution of this compound in a neutral buffer (e.g., 50 mM HEPES, pH 7.4).
-
-
Incubation:
-
Dilute the this compound stock solution into your acidic buffer to the final working concentration you use in your experiments.
-
Create several aliquots of this solution.
-
Incubate the aliquots at the temperature you use for your experiments.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take one aliquot and stop the degradation by neutralizing the pH with a small volume of a basic buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Immediately freeze the samples at -80°C until analysis.
-
-
Quantification of Degradation:
-
Analyze the samples using a suitable method to quantify the amount of intact this compound versus its degradation products. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this.
-
HPLC Method Outline:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of a low-pH buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often employed.
-
Detection: UV absorbance at 259 nm.
-
-
By comparing the peak area of intact this compound at different time points, you can calculate the rate of hydrolysis in your specific buffer.
-
Protocol 2: Kinase Inhibition Assay Using a Non-Hydrolyzable Analog
This protocol provides a general method to determine the inhibitory potency of an ATP analog like this compound.
-
Materials:
-
Purified kinase
-
Specific peptide or protein substrate
-
This compound
-
[γ-³²P]ATP or a fluorescent ATP tracer
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 7.5 M guanidine (B92328) hydrochloride or EDTA)
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no analog.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or the fluorescent tracer).
-
Incubate at the optimal temperature for the kinase for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Quantify the amount of phosphorylated substrate.
-
Plot the kinase activity against the concentration of this compound to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[9]
-
-
Workflow for Kinase Inhibition Assay:
Caption: General workflow for a kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound 100mM, pH 7.4 - Hypermol [hypermol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hypermol.com [hypermol.com]
- 6. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Quality Control Testing for AMP-PNP Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for assessing the purity of Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: Adenosine-5'-[(β,γ)-imido]triphosphate (this compound) is a non-hydrolyzable analog of ATP. It is widely used in biochemical research to study ATP-dependent enzymes, such as kinases and ATPases, by binding to the ATP-binding site without being broken down.[1][2] The purity of this compound is critical because common impurities, such as ATP or ADP, can interfere with these experiments, leading to inaccurate results. For instance, contaminating ATP can be hydrolyzed by the enzyme under study, while ADP can act as a product inhibitor, confounding kinetic analyses.
Q2: What are the common impurities found in this compound preparations?
A2: The most common impurities in this compound preparations are:
-
Adenosine diphosphate (B83284) (ADP): Can arise from the degradation of this compound or be a byproduct of its synthesis.
-
Adenosine monophosphate (AMP): A further degradation product.
-
Inorganic phosphate (B84403) (Pi): Can be present from hydrolysis.
-
ATP: May be present as a contaminant from the manufacturing process.
-
Phosphoramidate and inorganic phosphate: These are products of this compound hydrolysis under acidic conditions.[3]
Q3: How should I properly store and handle this compound to maintain its purity?
A3: Proper storage and handling are crucial for maintaining the purity of this compound.
-
Storage Temperature: Store lyophilized this compound at -20°C for long-term stability.[2][3][4]
-
Stock Solutions: Prepare stock solutions in a buffer at a neutral pH (around 7.4) to minimize hydrolysis.[1] this compound is very unstable in acidic conditions.[3] Solubilized this compound can be aliquoted and stored at -70°C for up to 3 months.[1][2]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to degradation. It is recommended to prepare single-use aliquots of your stock solution.[2]
Q4: What analytical methods are recommended for testing this compound purity?
A4: The most common and recommended methods for assessing this compound purity are:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for quantifying this compound and separating it from its potential impurities.[1][4]
-
Enzymatic Assays: These are highly sensitive for detecting specific, biologically active impurities, such as ATP. Luciferase-based assays are particularly effective for this purpose.
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: This technique can identify and quantify all phosphorus-containing species in the sample, providing a comprehensive purity profile.
-
Mass Spectrometry (MS): Can be used to identify impurities by determining their precise mass.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound purity.
| Issue | Potential Cause | Recommended Solution |
| No peaks or very small peaks | Injection failure or no sample loaded. | Ensure the autosampler is functioning correctly and that the vial contains the sample. Manually inject a standard to check the system. |
| Incorrect detector wavelength. | Set the UV detector to 259 nm, the λmax for adenosine compounds.[3] | |
| Broad or split peaks | Column contamination or degradation. | Flush the column with a strong solvent, or replace the column if it's old or has been used extensively. |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is between 6.0 and 7.5 for optimal peak shape on a C18 column. | |
| Peak tailing | Interaction with active sites on the column. | Use a high-purity silica (B1680970) column. Ensure the mobile phase contains an appropriate buffer concentration (e.g., 50-100 mM phosphate buffer) to minimize secondary interactions. |
| Unexpected peaks | Sample degradation. | Prepare fresh samples and store them properly. This compound is unstable in acidic conditions.[3] |
| Contamination of the mobile phase or system. | Prepare fresh mobile phase and flush the HPLC system thoroughly. | |
| Shifting retention times | Change in mobile phase composition. | Prepare fresh mobile phase. If using a gradient, ensure the pump is mixing the solvents correctly. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Reversed-Phase HPLC
This protocol provides a method for the separation and quantification of this compound and its common impurities, ATP, ADP, and AMP.
1. Materials and Reagents:
-
This compound sample
-
ATP, ADP, and AMP standards
-
Mobile Phase A: 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 6.0
-
Mobile Phase B: 100% Methanol
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. HPLC Parameters:
| Parameter | Setting |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 100 mM KH₂PO₄, pH 6.0 |
| Mobile Phase B | 100% Methanol |
| Gradient | 0-2 min: 100% A; 2-15 min: 0-30% B; 15-20 min: 30% B; 20-22 min: 30-0% B; 22-30 min: 100% A |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 259 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
3. Procedure:
-
Prepare a 1 mg/mL stock solution of the this compound sample in water or a neutral buffer.
-
Prepare 1 mg/mL stock solutions of ATP, ADP, and AMP standards.
-
Filter all samples and mobile phases through a 0.22 µm filter before use.
-
Equilibrate the column with 100% Mobile Phase A for at least 30 minutes.
-
Inject the standards individually to determine their retention times.
-
Inject the this compound sample.
-
Analyze the resulting chromatogram to identify and quantify this compound and any impurities by comparing retention times and peak areas to the standards.
4. Expected Results:
The retention time of nucleotides on a C18 column is influenced by their polarity; more polar compounds elute earlier. Therefore, the expected elution order is ATP, ADP, this compound, and then AMP.
| Compound | Expected Retention Time (min) |
| ATP | ~5.2 |
| ADP | ~6.5 |
| This compound | ~8.0 |
| AMP | ~10.5 |
Note: These are estimated retention times and may vary depending on the specific HPLC system and column used.
Protocol 2: Detection of ATP Contamination in this compound using a Luciferase-Based Assay
This protocol outlines a highly sensitive method to detect trace amounts of ATP in an this compound sample.
1. Principle:
The firefly luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The amount of light emitted is directly proportional to the concentration of ATP.
2. Materials and Reagents:
-
This compound sample
-
ATP standard of known concentration
-
Luciferase/luciferin reagent (commercially available kits)
-
Assay buffer (as provided in the kit or a suitable buffer like Tris-HCl or HEPES at pH 7.4)
-
Opaque 96-well plates
-
Luminometer
3. Procedure:
-
Prepare a standard curve of ATP ranging from nanomolar to micromolar concentrations in the assay buffer.
-
Prepare a solution of the this compound sample at the desired concentration in the assay buffer.
-
In an opaque 96-well plate, add 50 µL of each ATP standard, the this compound sample, and a buffer blank to separate wells.
-
Prepare the luciferase/luciferin reagent according to the manufacturer's instructions.
-
Add 50 µL of the luciferase/luciferin reagent to each well.
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence of each well using a luminometer.
4. Data Analysis:
-
Subtract the luminescence reading of the buffer blank from all other readings.
-
Plot the luminescence readings of the ATP standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of contaminating ATP in the this compound sample.
Visualizations
Figure 1: Experimental workflow for this compound purity testing by HPLC.
Figure 2: Logical troubleshooting workflow for HPLC analysis of this compound.
Figure 3: Principle of the luciferase-based assay for ATP detection.
References
Technical Support Center: AMP-PNP in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) in long-term experiments.
Troubleshooting Guides
Issue: Inconsistent or unexpected results in long-term experiments.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1. Prepare Fresh Solutions: For experiments spanning several hours or days, it is recommended to prepare fresh this compound solutions to minimize the impact of any potential degradation. 2. Proper Storage: Store stock solutions at -20°C or below. For long-term storage, aliquoting and storing at -70°C or -80°C is advised.[1] Avoid repeated freeze-thaw cycles. 3. pH and Temperature Control: Be aware that both acidic and alkaline conditions, as well as elevated temperatures, can accelerate the hydrolysis of phosphoanhydride bonds. Maintain a neutral pH and keep solutions on ice or at 4°C whenever possible during experimental setup.[2] |
| Slow Enzymatic Hydrolysis | 1. Verify Enzyme Specificity: Some ATPases and kinases can slowly hydrolyze this compound.[3] If possible, perform a control experiment to measure the rate of hydrolysis by your specific enzyme. 2. Consider Alternatives: For enzymes with significant hydrolytic activity towards this compound, consider using other non-hydrolyzable analogs like AMP-PCP, keeping in mind that they may induce different protein conformations.[2] 3. Increase Concentration: If slow hydrolysis is depleting the effective concentration of this compound over time, a higher initial concentration may be necessary. However, be cautious of potential off-target effects at higher concentrations. |
| Protein Aggregation or Instability | 1. Optimize Buffer Conditions: Ensure that the buffer composition, including pH and ionic strength, is optimal for your protein's stability in the presence of this compound. 2. Magnesium Concentration: The concentration of Mg²⁺ is crucial for nucleotide binding and the stability of the protein-nucleotide complex.[4][5] Titrate the Mg²⁺ concentration to find the optimal level for your experiment. 3. Control Experiments: Run controls without this compound and with ATP to determine if the aggregation is specific to the analog. In some cases, this compound has been shown to prevent protein aggregation.[6] |
| No Observable Effect (Lack of Inhibition) | 1. Confirm Protein Activity: Ensure your protein is active and that the lack of effect is not due to an inactive enzyme. 2. Check this compound Integrity: Use techniques like HPLC to confirm the purity and integrity of your this compound stock. 3. Sufficient Concentration: The concentration of this compound may be too low to effectively compete with any residual ATP in the sample or to bind with sufficient occupancy. Consider performing a concentration-response experiment. 4. Conformational Incompatibility: The imido group (-NH-) in this compound can result in a slightly different conformation compared to ATP-bound states.[1] Some proteins may not adopt the expected inhibited conformation with this compound. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in long-term experiments?
A1: this compound, or Adenosine 5′-(β,γ-imido)triphosphate, is a non-hydrolyzable analog of ATP.[1] In this compound, an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates, making it resistant to cleavage by many enzymes that hydrolyze ATP. This property allows researchers to "trap" ATP-dependent enzymes in a stable, ATP-bound-like state, which is particularly useful for long-term experiments such as structural studies (cryo-EM, X-ray crystallography), single-molecule assays, and studying the effects of a sustained "ATP-bound" state in cellular or biochemical systems.[1][7]
Q2: How stable is this compound in solution over extended periods?
A2: While this compound is designed to be resistant to enzymatic hydrolysis, its chemical stability is influenced by factors like pH and temperature.[2] For long-term experiments, it is crucial to maintain optimal storage and experimental conditions. One study assessed the stability of this compound at 37°C and found its half-life to be approximately 7.4 days in the absence of an enzyme. However, in the presence of the AAA+ ATPase p97, the half-life decreased to 2.4 days, indicating some enzyme-catalyzed hydrolysis.[2]
Q3: Can this compound be hydrolyzed by enzymes?
A3: Yes, although it is considered non-hydrolyzable, some enzymes, such as the motor protein ncd (a kinesin-related protein), have been shown to hydrolyze this compound, albeit at a very slow rate (approximately 1% of the ATP turnover rate in one study).[3] It is important to be aware of this possibility and, if necessary, to test for hydrolysis with the specific enzyme being studied.
Q4: What is the importance of magnesium ions (Mg²⁺) when using this compound?
A4: Most ATP-binding proteins require a divalent cation, typically Mg²⁺, for the proper coordination of the nucleotide in the active site.[8] The presence of Mg²⁺ is crucial for the stability of the protein-AMP-PNP complex and for mimicking the physiological ATP-bound state.[4][5] The optimal concentration of Mg²⁺ should be determined for each specific experimental system, as both insufficient and excessive concentrations can impact results.
Q5: How does this compound compare to other non-hydrolyzable ATP analogs like ATPγS and AMP-PCP for long-term studies?
A5: The choice of ATP analog depends on the specific application.
-
This compound vs. ATPγS: this compound is generally considered more stable and less prone to hydrolysis than ATPγS.[2] However, ATPγS may have a higher binding affinity for some enzymes.[2]
-
This compound vs. AMP-PCP: The key difference is the bridging group between the β and γ phosphates (-NH- in this compound, -CH2- in AMP-PCP). This can lead to subtle differences in the conformation of the bound nucleotide and, consequently, the protein. For some proteins, this compound may be more effective at stabilizing a pre-hydrolysis state, while for others, AMP-PCP might be preferred.[2] Empirical testing is often necessary to determine the best analog for a particular system.
Data Presentation
Table 1: Stability of this compound and ATPγS at 37°C
| Compound | Condition | Half-life (days) |
| This compound | No Enzyme | 7.4 |
| + p97-ND1L (100 µM) | 2.4 | |
| ATPγS | No Enzyme | 2.9 |
| + p97-ND1L (100 µM) | 1.2 |
Data adapted from a study on the AAA+ ATPase p97.[2]
Experimental Protocols
Protocol 1: General Workflow for Cryo-Electron Microscopy (Cryo-EM) with this compound
-
Protein Purification: Purify the protein of interest to high homogeneity.
-
Complex Formation: Incubate the purified protein with a molar excess of this compound and MgCl₂ on ice. A typical concentration for this compound is 1-5 mM.[1] The incubation time should be sufficient to ensure binding.
-
Grid Preparation: Apply the protein-AMP-PNP complex to cryo-EM grids.
-
Plunge-Freezing: Rapidly plunge the grids into liquid ethane (B1197151) cooled by liquid nitrogen to vitrify the sample.[1]
-
Data Collection and Processing: Collect cryo-EM data and process the images to reconstruct the 3D structure.
Protocol 2: Single-Molecule Motility Assay with Kinesin and this compound
-
Flow Cell Preparation:
-
Coat the inside of a flow cell with kinesin motor proteins.
-
Block non-specific binding sites with a protein like casein.
-
-
Microtubule Introduction:
-
Introduce fluorescently labeled microtubules into the flow cell and allow them to bind to the kinesin-coated surface.
-
Wash out unbound microtubules.
-
-
Initiating Motility:
-
Flow in a motility buffer containing ATP to observe the normal movement of microtubules.
-
-
Introducing this compound:
-
To study the inhibitory effect, perfuse the chamber with a buffer containing both ATP and the desired concentration of this compound.[9]
-
Observe the changes in microtubule motility, such as pausing or reduced velocity.
-
-
Data Acquisition: Record the movement of microtubules using a TIRF (Total Internal Reflection Fluorescence) microscope and analyze the data to determine parameters like run length and velocity.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97 | MDPI [mdpi.com]
- 3. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Magnesium Ion Binding on the Adenosine Diphosphate Structure and Dynamics, Investigated by 31P NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining AMP-PNP Concentration in Cell-Free Assays
This guide provides troubleshooting advice and frequently asked questions for researchers using AMP-PNP (Adenylyl-imidodiphosphate), a non-hydrolyzable ATP analog, in cell-free assays. Proper concentration and experimental design are critical for accurately studying ATP-dependent processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a cell-free assay?
A1: this compound is a synthetic, non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP).[1][2] In this compound, an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates, making the terminal phosphate (B84403) bond resistant to cleavage by most ATPases and kinases.[3] This allows researchers to "trap" ATP-dependent enzymes in their ATP-bound conformational state, facilitating the study of binding events, conformational changes, and enzymatic mechanisms without ATP hydrolysis.[3][4] It often acts as a competitive inhibitor of ATP-dependent enzymes.[5][6]
Q2: I'm not seeing the expected effect (e.g., inhibition of my enzyme). Is my this compound concentration too low?
A2: This is a common issue. The optimal concentration of this compound is highly dependent on the specific enzyme and experimental conditions. If you are not observing the expected effect, it's possible the concentration is too low to effectively compete with residual ATP in your cell-free extract or to achieve saturation of the ATP-binding site.
Troubleshooting Steps:
-
Increase Concentration: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from µM to mM range).
-
Verify ATP Depletion: If your assay is sensitive to ATP, ensure your cell-free extract has been adequately treated to deplete endogenous ATP.
-
Check Mg²⁺ Concentration: Most ATP-binding proteins require a divalent cation, typically Mg²⁺, for nucleotide coordination.[3] Ensure Mg²⁺ is present in your buffer at a concentration at least equal to the this compound concentration.
Q3: Can this compound be hydrolyzed by my enzyme? I'm seeing unexpected results that suggest ATP-like activity.
A3: While designed to be non-hydrolyzable, some highly active ATPases may be capable of slowly hydrolyzing this compound.[3] This is a rare event but should be considered if you observe unexpected product formation or downstream signaling.
Troubleshooting Steps:
-
Use a Control: Run a parallel reaction with a known non-hydrolyzable analog like AMP-PCP to see if the effect persists.
-
Assay for Hydrolysis: Use a malachite green assay or a radioactive phosphate release assay to directly measure any potential hydrolysis of this compound by your enzyme preparation.
Q4: My results with this compound differ from those with other ATP analogs (e.g., ATP-γ-S or AMP-PCP). Why?
A4: Different ATP analogs can stabilize distinct conformational states of a protein.[7] The subtle structural differences between the analogs can lead to variations in how they interact with the ATP-binding pocket.[7] For example, AMP-PCP is more rigid, while this compound may have more conformational flexibility, potentially leading to different functional outcomes.[7]
Troubleshooting Guide
This section provides a structured approach to common problems encountered when optimizing this compound concentration.
Problem 1: No Observable Effect of this compound
This is often due to suboptimal concentration or issues with the reagents.
| Possible Cause | Recommended Solution |
| Insufficient this compound Concentration | Perform a titration experiment. A common starting point is 5-10 times the known Kd for ATP. If the Kd is unknown, a range of 1-5 mM is often used.[3] |
| Presence of Endogenous ATP | Deplete ATP from the cell-free extract using an ATP-scavenging enzyme system (e.g., apyrase) prior to the experiment. |
| Missing Divalent Cations | Ensure your buffer contains Mg²⁺ (or another appropriate divalent cation) at a concentration equal to or slightly higher than the this compound concentration.[3] |
| Degraded this compound Stock | Prepare fresh this compound solutions. Stock solutions can be aliquoted and stored at -70°C for up to 3 months to minimize degradation from freeze-thaw cycles.[1][2] this compound is unstable in acidic conditions.[2] |
| Inaccessible ATP-Binding Site | The protein's current conformation may be hiding the binding site. A change in buffer conditions (pH, ionic strength) may be necessary.[7] |
Problem 2: High Background or Inconsistent Results
This can be caused by contamination, aggregation, or instability.
| Possible Cause | Recommended Solution |
| RNase Contamination | If using a coupled transcription-translation system, ensure your DNA template preparation is free of RNases. Use of an RNase inhibitor is recommended.[8] |
| Protein Aggregation | High concentrations of this compound or the "trapped" enzyme state may induce aggregation. Try reducing the incubation temperature (e.g., to 25-30°C) or adding a mild non-ionic detergent.[9] |
| Reaction Component Instability | Cell-free extracts can lose activity over time. Ensure all components are stored correctly and minimize freeze-thaw cycles.[8] |
Quantitative Data Summary
The optimal concentration of this compound is highly empirical and varies significantly between different biological systems. The following table provides a summary of concentrations used in various published studies to serve as a starting point for your experiments.
| Enzyme/System | This compound Concentration | Observed Effect | Reference |
| Sea Urchin Sperm Dynein | 2-4 mM | Complete relaxation of rigor waves | [5] |
| Sea Urchin Sperm Dynein | ~8.1 mM (Ki) | Competitive inhibition of beat frequency | [5] |
| Kinesin | 0.5 mM ATP + varied this compound | Inhibition of motor movement | [10] |
| ATP-sensitive K⁺ channels | 1 µM - 1 mM | Concentration-dependent channel blockage | [11] |
| General Starting Range (if Kd is unknown) | 1 - 5 mM | To ensure enzyme saturation | [3] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To determine the effective concentration range of this compound for inhibiting an ATP-dependent enzyme in a cell-free assay.
Methodology:
-
Prepare Reagents:
-
Set up Reactions:
-
In a multi-well plate, set up a series of reactions. Each well should contain the complete assay mix.
-
Create a serial dilution of this compound to test a wide range of final concentrations (e.g., 0 µM, 1 µM, 10 µM, 100 µM, 1 mM, 5 mM, 10 mM).
-
Include a positive control (with ATP at its optimal concentration) and a negative control (no ATP or this compound).
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for your assay (e.g., 30°C or 37°C) for a predetermined time.
-
-
Data Acquisition:
-
Measure the output of your assay (e.g., fluorescence, luminescence, radioactivity) to determine the level of enzyme activity.
-
-
Analysis:
-
Plot the enzyme activity as a function of this compound concentration. This will allow you to determine the IC₅₀ (the concentration at which 50% of the enzyme activity is inhibited).
-
Protocol 2: Verifying this compound Integrity and Binding Capability
Objective: To confirm that the this compound stock is active and capable of binding to a known ATP-binding protein.
Methodology:
-
Select a Control Protein: Use a commercially available, well-characterized ATPase or kinase as a positive control (e.g., Myosin, Hsp90).
-
Perform a Binding Assay:
-
A simple method is a competition assay. Incubate the control protein with a fluorescently labeled ATP analog in the presence of increasing concentrations of your this compound stock.
-
A decrease in the fluorescent signal indicates that your this compound is successfully competing for the binding site.
-
-
Perform a Functional Assay:
-
Run a standard activity assay for the control protein using its optimal ATP concentration.
-
In a parallel set of reactions, add a concentration of your this compound stock that is known to be inhibitory for that enzyme.
-
A significant reduction in activity confirms the integrity of your this compound.
-
Visualizations
Signaling Pathway: Mechanism of this compound Action
Caption: Mechanism of this compound as a non-hydrolyzable ATP analog.
Experimental Workflow: Optimizing this compound Concentration
Caption: Workflow for determining optimal this compound concentration.
Logical Diagram: Troubleshooting Unexpected Results
Caption: Troubleshooting flowchart for unexpected this compound results.
References
- 1. hypermol.com [hypermol.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound 100mM, pH 7.4 - Hypermol [hypermol.com]
- 5. Effects of adenylyl imidodiphosphate, a nonhydrolyzable adenosine triphosphate analog, on reactivated and rigor wave sea urchin sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. neb.com [neb.com]
- 9. Cell-Free Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Challenges in AMP-PNP Crystallography
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing AMP-PNP in protein crystallography. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound crystallography experiments in a question-and-answer format.
Issue 1: Protein Precipitation or Aggregation upon this compound Addition
-
Question: My protein precipitates or aggregates immediately after adding this compound and Mg²⁺. What can I do?
-
Answer: This is a common issue that can often be resolved by optimizing the complex formation conditions. High concentrations of protein, this compound, or Mg²⁺ can lead to aggregation.
-
Initial Steps:
-
Check and Optimize pH: Ensure the pH of your protein buffer and the this compound/Mg²⁺ solution are compatible and within the optimal stability range for your protein.
-
Vary Component Concentrations: Systematically vary the concentrations of the protein, this compound, and Mg²⁺. A common starting point is a 1:10:10 molar ratio of protein:this compound:Mg²⁺, but the optimal ratio can vary significantly.
-
Lower Protein Concentration: Try adding this compound and Mg²⁺ to a more dilute protein solution and then re-concentrating the complex.
-
Dialysis: Consider dialysis to remove excess unbound ligand before proceeding to concentration.
-
-
Issue 2: No Crystals or Poor-Quality Crystals (e.g., small, needle-like, or clustered)
-
Question: I've set up my crystallization trials with the protein-AMP-PNP complex, but I'm not getting any crystals, or the crystals are of poor quality. What are my next steps?
-
Answer: Obtaining high-quality crystals is often an iterative process of screening and optimization.
-
Troubleshooting Steps:
-
Verify Protein Quality: Ensure your protein is highly pure (>95%) and monodisperse. Aggregates or impurities can inhibit crystallization.
-
Confirm Complex Formation: Use techniques like isothermal titration calorimetry (ITC) or native gel electrophoresis to confirm that this compound is binding to your protein in the presence of Mg²⁺.
-
Broaden Crystallization Screens: Systematically screen a wide range of crystallization conditions using commercially available or custom screens that cover different precipitants, pH ranges, and salts.
-
Optimize "Hit" Conditions: If you obtain microcrystals or promising precipitates, perform optimization screens around these initial conditions by systematically varying the precipitant concentration, pH, and salt concentration.
-
Consider Different Protein Constructs: If wild-type protein fails to crystallize, consider using different constructs, such as truncations or point mutations, which may be more amenable to crystallization.
-
Try Alternative ATP Analogs: Some proteins may not form well-ordered crystals with this compound. Consider trying other non-hydrolyzable analogs like AMP-PCP or ATPγS.
-
-
Issue 3: Low Occupancy of this compound in the Crystal Structure
-
Question: I have solved the structure, but the electron density for this compound is weak or absent, suggesting low occupancy. How can I improve this?
-
Answer: Low occupancy indicates that not all protein molecules in the crystal have this compound bound. This can be addressed by adjusting the ligand concentration during complex formation or soaking.
-
For Co-crystallization: Increase the molar excess of this compound during the initial complex formation step. Ratios of up to 1:20 (protein:this compound) can be explored.
-
For Soaking: Increase the concentration of this compound in the soaking solution. Concentrations are often in the millimolar range. Also, consider extending the soaking time, from minutes to several hours, while carefully monitoring for any crystal degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein crystallography?
A1: Adenosine (B11128) 5'-(β,γ-imido)triphosphate (this compound) is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this compound, an imido group (-NH-) replaces the oxygen atom that links the β and γ phosphates of ATP. This modification makes the molecule resistant to cleavage by ATPases. By using this compound, researchers can "trap" an ATP-binding protein in its pre-hydrolysis, ATP-bound conformational state, which is often transient and difficult to capture with ATP itself. This stable protein-AMP-PNP complex is more amenable to crystallization and subsequent structure determination.[1]
Q2: Should I use co-crystallization or soaking to obtain my protein-AMP-PNP complex structure?
A2: Both co-crystallization and soaking are viable methods, and the optimal choice depends on the specific protein.
-
Co-crystallization: The protein, this compound, and Mg²⁺ are mixed prior to setting up crystallization trials. This is often the preferred method as it ensures the formation of a stable complex in solution, which may be a prerequisite for the protein to adopt a crystallizable conformation.[2]
-
Soaking: Pre-existing crystals of the apo-protein are transferred into a solution containing this compound and Mg²⁺. This method can be successful if the crystal lattice has solvent channels large enough for the ligand to diffuse through and access the binding site without disrupting the crystal packing.
Q3: How stable is this compound in solution? Can it be hydrolyzed?
A3: this compound is generally stable; however, it can undergo slow hydrolysis over extended periods, especially in the presence of certain highly active ATPases.[2][3] It is crucial to use freshly prepared solutions and, if possible, to verify the integrity of the nucleotide in the final crystal structure.
Q4: What is the role of Mg²⁺ in this compound crystallography?
A4: Magnesium ions are essential cofactors for the vast majority of ATP-binding proteins. Mg²⁺ coordinates with the phosphate (B84403) groups of ATP (and its analogs like this compound), stabilizing the nucleotide in the active site and facilitating its proper binding and orientation. Therefore, Mg²⁺ should almost always be included in both co-crystallization and soaking experiments with this compound.
Data Presentation
The following tables summarize typical experimental parameters for successful this compound crystallography across different protein families. Note that these are starting points, and optimization is often necessary for each specific target.
Table 1: Co-crystallization Conditions for Protein-AMP-PNP Complexes
| Protein Family | Example Protein | Protein Conc. (mg/mL) | This compound Conc. (mM) | Mg²⁺ Conc. (mM) | Molar Ratio (Protein:this compound) | Incubation Time | Diffraction Resolution (Å) |
| Kinases | Vaccinia-related kinase 1 (VRK1) | 10-15 | 1-5 | 5-10 | 1:5 - 1:10 | 30 min on ice | 2.07[2] |
| AMP-activated protein kinase (AMPK) | 5-10 | 1-2 | 2-5 | 1:10 | 1 hr at 4°C | 2.5 - 3.5[4] | |
| Helicases | Human Pif1 helicase | 10-20 | 2 | 5 | 1:10 | 30 min on ice | 1.13[5] |
| Geobacillus stearothermophilus PcrA | 8-12 | 1 | 2 | 1:5 | 1 hr at 4°C | 2.50[6] | |
| ABC Transporters | Thermotoga maritima TM287/288 | 10 | 2 | 5 | 1:10 | 1 hr at RT | 2.60[7] |
| Human ABCB7 | 8-12 | 1 | 2 | 1:5 | 30 min on ice | 3.30[8] | |
| GTPases | Human Cdc42Hs (with GMPPNP) | 15-20 | 1 | 5 | 1:5 | 1 hr at 4°C | 2.70[9] |
| Other ATPases | Pseudomonas sp. Phosphoglycerate Kinase | 10 | 2.1 | 5 | Not specified | Prior to crystallization | High resolution[10] |
Table 2: Soaking Conditions for Introducing this compound into Protein Crystals
| Parameter | Typical Range | Notes |
| This compound Concentration | 1 - 20 mM | Higher concentrations may be needed for weakly binding ligands.[2] |
| Mg²⁺ Concentration | 2 - 25 mM | Should be equal to or in slight excess of the this compound concentration. |
| Soaking Time | Minutes to several hours | Optimal time must be determined empirically; prolonged soaking can damage crystals.[5] |
| Cryoprotectant | Varies (e.g., 20-30% glycerol, ethylene (B1197577) glycol) | This compound and Mg²⁺ should be included in the cryoprotectant solution. |
Experimental Protocols
Protocol 1: Co-crystallization of a Protein with this compound
-
Protein Preparation: Purify the protein to >95% homogeneity. The final buffer should be one in which the protein is stable at high concentrations (typically 5-20 mg/mL).
-
Ligand Stock Solutions: Prepare a 100 mM stock solution of this compound in a neutral pH buffer. Prepare a 1 M stock solution of MgCl₂.
-
Complex Formation:
-
On ice, add MgCl₂ to the purified protein solution to a final concentration of 2-10 mM.
-
Slowly add the this compound stock solution to the protein-Mg²⁺ mixture to achieve the desired molar excess (e.g., 5- to 10-fold).
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Mix the protein-AMP-PNP complex solution with the reservoir solution from a crystallization screen in various ratios (e.g., 1:1, 1:2, 2:1).
-
Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.
-
-
Crystal Harvesting and Cryo-protection:
-
Harvest suitable crystals using a cryo-loop.
-
Briefly soak the crystal in a cryoprotectant solution containing the reservoir solution supplemented with a cryo-agent (e.g., glycerol) and the same concentrations of this compound and MgCl₂ used for crystallization.
-
Flash-cool the crystal in liquid nitrogen.
-
Protocol 2: Soaking this compound into Apo-Protein Crystals
-
Apo-Crystal Growth: Grow crystals of the apo-protein to a suitable size.
-
Soaking Solution Preparation: Prepare a "soaking solution" consisting of the reservoir solution from the crystal growth condition, supplemented with this compound (e.g., 1-10 mM) and a similar or slightly higher concentration of MgCl₂.
-
Crystal Soaking:
-
Carefully transfer an apo-crystal into a drop of the soaking solution.
-
Incubate the crystal for a period ranging from minutes to hours. The optimal time should be determined empirically by observing the crystal for any signs of cracking or dissolution.
-
-
Cryo-protection and Data Collection:
-
Transfer the soaked crystal to a cryoprotectant solution that also contains this compound and MgCl₂.
-
Flash-cool the crystal in liquid nitrogen and proceed with X-ray data collection.
-
Mandatory Visualizations
Caption: Experimental workflow for co-crystallization with this compound.
Caption: Troubleshooting logic for crystallization failure.
Caption: Role of this compound in studying Ras signaling pathways.
References
- 1. Structural and functional studies on nucleotide binding to AMP-activated protein kinase - UCL Discovery [discovery.ucl.ac.uk]
- 2. Crystal structure of human vaccinia-related kinase 1 in complex with this compound, a non-hydrolyzable ATP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural diversity of ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of ABC transporters: handle with care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of a small G protein in complex with the GTPase-activating protein rhoGAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
AMP-PNP vs. ATPγS: A Researcher's Guide to Non-Hydrolyzable ATP Analogs in Kinase Studies
For researchers, scientists, and drug development professionals engaged in the study of kinases, the choice of appropriate tools to probe their function is paramount. Adenosine-5'-triphosphate (ATP), the universal phosphate (B84403) donor, is rapidly hydrolyzed by kinases, making it challenging to study the intricacies of ATP binding, kinase conformation, and substrate phosphorylation. To overcome this, non-hydrolyzable ATP analogs are indispensable. This guide provides a comprehensive comparison of two widely used analogs, Adenylyl-imidodiphosphate (AMP-PNP) and Adenosine 5'-O-(3-thiotriphosphate) (ATPγS), to aid in the selection of the optimal tool for specific research questions.
This comparison will delve into their mechanisms of action, primary applications, and provide supporting experimental data and detailed protocols.
At a Glance: Key Differences and Applications
| Feature | This compound (Adenylyl-imidodiphosphate) | ATPγS (Adenosine 5'-O-(3-thiotriphosphate)) |
| Mechanism of Action | Competitive inhibitor; binds to the ATP pocket but is resistant to hydrolysis due to a P-N-P bond, trapping the kinase in a pre-hydrolysis, ATP-bound state.[1][2] | Slow substrate; the γ-thiophosphate can be transferred to a substrate, albeit at a much slower rate than the phosphate from ATP.[1][2] The resulting thiophosphorylated substrate is resistant to phosphatases.[2] |
| Primary Application | Structural biology (X-ray crystallography, cryo-EM) to determine the structure of a kinase in its ATP-bound conformation.[1][2] Studying conformational changes upon nucleotide binding. | Kinase activity assays and substrate identification.[1][2] The thiophosphate serves as a handle for detection and enrichment of kinase substrates.[2] |
| Nature of Interaction | Acts as a true competitive inhibitor.[1] | Functions as a slow substrate, not a true inhibitor.[1] |
| Binding Affinity Illustration (recA Protein) | Kd > ATP | Kd < ATP |
Delving Deeper: Mechanism of Action
The fundamental difference between this compound and ATPγS lies in the modification of the triphosphate chain, which dictates their interaction with the kinase active site.
This compound is a true non-hydrolyzable analog where the bridging oxygen between the β- and γ-phosphates is replaced by an imido group (-NH-). This P-N-P bond is highly resistant to enzymatic cleavage by kinases.[1][2] Consequently, this compound binds to the kinase's ATP-binding pocket and locks the enzyme in a conformation that mimics the ATP-bound state prior to phosphate transfer. This "frozen" state is ideal for structural elucidation.[1][2]
ATPγS , in contrast, has a sulfur atom substituting one of the non-bridging oxygen atoms on the γ-phosphate.[1] While this thiophosphate bond is more resistant to hydrolysis than the phosphate bond in ATP, many kinases can still catalyze its transfer to a substrate, albeit at a significantly reduced rate.[1][2] The key advantage is that the resulting thiophosphorylated substrate is resistant to the action of phosphatases, allowing for its accumulation and subsequent detection.[2]
Experimental Applications and Protocols
The distinct mechanisms of this compound and ATPγS lend themselves to different experimental applications in kinase research.
Structural Studies with this compound
This compound is the analog of choice for determining the three-dimensional structure of kinases in their active, ATP-bound conformation.
Detailed Protocol: X-ray Crystallography of a Kinase-AMP-PNP Complex
This protocol provides a general framework. Specific concentrations and conditions will need to be optimized for each kinase.
-
Protein Purification: Purify the kinase of interest to homogeneity.
-
Complex Formation:
-
Concentrate the purified kinase to a suitable concentration for crystallization (e.g., 5-10 mg/mL).
-
Incubate the kinase with a molar excess of this compound (e.g., 1-5 mM) and MgCl₂ (e.g., 2-10 mM) on ice for at least 30 minutes to ensure binding.
-
-
Crystallization Screening:
-
Set up crystallization trials using various methods such as vapor diffusion (hanging or sitting drop).
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives).
-
-
Crystal Optimization and Data Collection:
-
Optimize initial crystal hits to obtain diffraction-quality crystals.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the kinase-AMP-PNP complex.
-
Kinase Activity and Substrate Identification with ATPγS
ATPγS is an invaluable tool for identifying direct kinase substrates and for developing non-radioactive kinase assays.
Detailed Protocol: Non-Radioactive Kinase Assay for Substrate Identification
This protocol outlines the general steps for identifying kinase substrates using ATPγS followed by mass spectrometry.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the purified kinase, the putative substrate (this can be a purified protein, a protein complex, or a cell lysate), and a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Initiate the reaction by adding ATPγS to a final concentration of 50-100 µM.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for 30-60 minutes.
-
Stop the reaction by adding EDTA to a final concentration of 20-50 mM.
-
-
Alkylation of the Thiophosphate:
-
Add p-nitrobenzyl mesylate (PNBM) to the reaction mixture to a final concentration of 1-2.5 mM to alkylate the thiophosphate group. This creates a specific epitope for an anti-thiophosphate ester antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Protein Digestion:
-
Denature the proteins in the reaction mixture (e.g., by adding urea (B33335) to 8 M).
-
Reduce and alkylate the cysteine residues.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Enrichment of Thiophosphopeptides:
-
Use an antibody specific for the alkylated thiophosphate ester to immunoprecipitate the modified peptides.
-
Alternatively, use specialized resins that covalently capture thiol-containing peptides.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequence of the peptides and pinpoint the site of thiophosphorylation.
-
Signaling Pathway Illustration
Both this compound and ATPγS can be used to study various aspects of kinase-mediated signaling pathways. The following diagram illustrates a generic kinase cascade.
In the context of this pathway, this compound could be used to trap any of the kinases in their ATP-bound state for structural analysis. ATPγS could be employed in an in vitro assay to identify the direct substrates of Kinase 1 or Kinase 2 from a complex protein mixture.
Conclusion
The choice between this compound and ATPγS is dictated by the specific experimental goal. For researchers aiming to understand the structural basis of kinase function and inhibitor binding, this compound is the superior tool for its ability to lock the kinase in a pre-hydrolysis state. For those focused on elucidating kinase activity, identifying novel substrates, and developing non-radioactive assays, the unique properties of ATPγS as a slow substrate make it the ideal choice. A thorough understanding of the distinct biochemical properties of these analogs is crucial for designing robust experiments and accurately interpreting the resulting data in the dynamic field of kinase research.
References
A Head-to-Head Comparison of AMP-PNP and AMP-PCP for Structural Biology
A definitive guide for researchers, scientists, and drug development professionals on the selection and application of non-hydrolyzable ATP analogs in structural studies.
In the pursuit of understanding the intricate mechanisms of ATP-dependent enzymes, non-hydrolyzable ATP analogs are indispensable tools. By mimicking the pre-hydrolysis state of ATP, these molecules effectively "trap" enzymes in a specific conformation, enabling detailed structural elucidation by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM). Among the most widely used analogs are Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) and Adenosine 5′-(β,γ-methylenetriphosphate) (AMP-PCP). While both serve a similar purpose, subtle structural differences between them can have significant impacts on experimental outcomes. This guide provides an objective, data-driven comparison to aid in the rational selection of the appropriate analog for your research needs.
At a Glance: Key Structural and Functional Differences
The primary distinction between this compound and AMP-PCP lies in the atom bridging the β and γ phosphates.[1] In this compound, this is an imido group (-NH-), whereas in AMP-PCP, it is a methylene (B1212753) group (-CH2-).[1] This seemingly minor alteration affects the bond angle and electronic properties of the triphosphate chain mimic, which can lead to differences in binding affinity, stability, and the conformational state induced in the target protein.[1][2] While this compound, with its N-H group, can act as a hydrogen bond donor, potentially offering a closer mimic of ATP in some contexts, AMP-PCP may exhibit greater resistance to hydrolysis in certain enzymatic pockets.[1]
Quantitative Comparison: Binding Affinities and Hydrolysis Rates
The choice between this compound and AMP-PCP can be guided by their biochemical properties in the context of a specific protein. The following table summarizes available quantitative data from various studies. It is crucial to note that these values are highly dependent on the protein and the experimental conditions under which they were measured, and therefore may not be directly comparable.
| Nucleotide | Protein | Technique | Dissociation Constant (Kd) | Hydrolysis Rate | Reference(s) |
| This compound | (Na+ + K+)-dependent ATPase | Centrifugation | 2.2 µM (with 50 µM MgCl2), 4.2 µM (without MgCl2) | - | [1] |
| recA protein | Cross-linking Inhibition | Weaker binding than ATP | - | [1] | |
| ncd motor domain | - | - | ~0.00004 s⁻¹ (1% of ATP turnover) | [1] | |
| BmrA | - | - | Rapidly hydrolyzed | [1] | |
| p97 ATPase | NMR | Stabilizes pre-hydrolysis state | - | [2][3] | |
| AMP-PCP | recA protein | Cross-linking Inhibition | Much weaker binding than this compound | - | [1] |
| BmrA | - | - | Rapidly hydrolyzed | [1] | |
| p97 ATPase | NMR | Induces a mixture of conformations | More resistant to hydrolysis than this compound in some initial trials | [2][4] |
Experimental Protocols: A Guide to Implementation
The successful application of this compound and AMP-PCP in structural studies relies on meticulous experimental design. Below are detailed methodologies for their use in X-ray crystallography and cryo-EM.
X-ray Crystallography: Co-crystallization with this compound or AMP-PCP
This protocol provides a general framework for obtaining protein-analog complex crystals.
Materials:
-
Purified protein of interest (>95% purity)
-
This compound or AMP-PCP sodium salt
-
Magnesium chloride (MgCl2)
-
Crystallization screening kits
-
Appropriate buffers and precipitants
-
Cryoprotectant solution
-
X-ray diffraction equipment
Methodology:
-
Protein and Ligand Preparation:
-
Complex Formation:
-
Just prior to setting up crystallization trials, add a molar excess of the chosen analog to the protein solution (e.g., 1-5 mM final concentration).[1]
-
Include MgCl2 at a similar concentration, as it is often essential for nucleotide binding.[1]
-
Incubate the mixture on ice for at least 30 minutes to facilitate complex formation.[5]
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[6]
-
In each well, mix the protein-analog complex solution with the reservoir solution from a crystallization screen in various ratios (e.g., 1:1, 1:2, 2:1).[6]
-
Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C), monitoring for crystal growth.[6]
-
-
Crystal Harvesting and Cryo-protection:
-
Once suitable crystals are obtained, they are carefully looped and briefly soaked in a cryoprotectant solution to prevent ice damage during flash-cooling.[1] The cryoprotectant should be prepared in a solution similar to the mother liquor.
-
Flash-cool the crystals in liquid nitrogen for storage and subsequent data collection.[1]
-
Cryo-Electron Microscopy: Sample Preparation for Single-Particle Analysis
This protocol outlines the general steps for preparing a vitrified sample of a protein-analog complex for cryo-EM analysis.
Materials:
-
Purified protein of interest at a concentration suitable for cryo-EM (typically 0.1–5 mg/mL).
-
This compound or AMP-PCP stock solution.
-
Magnesium chloride (MgCl2).
-
Cryo-EM grids (e.g., holey carbon grids).[1]
-
Plunge-freezing apparatus (e.g., Vitrobot).[1]
-
Liquid ethane (B1197151) and liquid nitrogen.[1]
Methodology:
-
Complex Formation:
-
Incubate the purified protein with a molar excess of this compound or AMP-PCP and MgCl2 on ice for a time sufficient to ensure binding.[1]
-
-
Grid Preparation:
-
Vitrification:
-
Data Collection:
-
The vitrified grids are then loaded into a transmission electron microscope for data collection.
-
Visualizing the Process: Diagrams and Workflows
To further clarify the roles of these analogs and their application in structural biology, the following diagrams illustrate key concepts and workflows.
ATP hydrolysis cycle and the trapping mechanism of non-hydrolyzable analogs.
Workflow for structural studies using ATP analogs.
Conclusion: Making an Informed Choice
Both this compound and AMP-PCP are powerful tools for the structural biologist's toolkit. The choice between them is not always clear-cut and may require empirical validation for each new system.[1] As evidenced by studies on the p97 ATPase, one analog may be superior in stabilizing a homogenous, native-like pre-hydrolysis state.[2][3] Therefore, when embarking on structural studies of a novel ATP-dependent protein, it is often advisable to screen both analogs to determine which yields the most stable and structurally informative complex. By carefully considering the available data and employing rigorous experimental design, researchers can successfully leverage these invaluable reagents to unlock the secrets of biological molecular machines.
References
Validating Protein-AMP-PNP Interaction: A Comparative Guide to Mutagenesis and Alternative Approaches
For researchers, scientists, and drug development professionals, confirming the direct interaction between a protein and the non-hydrolyzable ATP analog, AMP-PNP, is a critical step in elucidating biological mechanisms and validating drug targets. Site-directed mutagenesis has traditionally been a cornerstone for such validation, providing a direct link between specific amino acid residues and ligand binding. This guide offers an objective comparison of mutagenesis with alternative biophysical techniques, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate validation strategy.
The Central Role of Site-Directed Mutagenesis
Site-directed mutagenesis allows for the precise alteration of a protein's amino acid sequence.[1][2] By targeting residues within a putative this compound binding site, researchers can assess the impact of these changes on binding affinity. A significant reduction or complete abolishment of this compound binding upon mutation provides strong evidence for a direct interaction and highlights the functional importance of the mutated residue.
Case Study: Unraveling Nucleotide Sensing in AMP-activated Protein Kinase (AMPK)
A study on AMP-activated protein kinase (AMPK), a key cellular energy sensor, provides an excellent example of using mutagenesis to dissect nucleotide binding. AMPK's regulatory gamma-subunit contains three nucleotide-binding sites (CBS1, CBS3, and CBS4) that competitively bind AMP, ADP, and ATP.[3] To understand the contribution of each site, researchers created mutant AMPK complexes where specific binding sites were inactivated.
Quantitative competition assays were then performed to determine the concentration of unlabeled AMP or ATP required to displace a fluorescently labeled ADP analog (deac-ADP). The results, summarized in the table below, reveal how mutations in specific binding sites alter the nucleotide-binding properties of the remaining sites.
Quantitative Analysis of Nucleotide Binding to Wild-Type and Mutant AMPK
| AMPK Complex | Functional Binding Sites | Ligand | IC50 (µM) |
| Wild-Type | CBS1, CBS3, CBS4 | AMP | 3.8 |
| ATP | 14.8 | ||
| cbs1/cbs3 mutant | CBS4 | AMP | 1.9 |
| ATP | >100 (unreliable) |
Data adapted from a study on AMP-activated protein kinase.[3] The IC50 values represent the concentration of the ligand required to displace 50% of the bound fluorescent ADP analog.
The data demonstrates that eliminating the CBS1 and CBS3 sites significantly impacts the ability of ATP to compete for binding, while the affinity for AMP at the remaining CBS4 site is largely retained.[3] This type of quantitative analysis is crucial for understanding the specific roles of different domains in nucleotide binding.
Alternative and Complementary Validation Techniques
While powerful, site-directed mutagenesis is not without its limitations. Mutations can sometimes lead to unintended structural perturbations, affecting the overall stability and function of the protein. Therefore, complementing mutagenesis studies with alternative biophysical methods is highly recommended to provide a more comprehensive picture of the protein-ligand interaction.
A comparison of common techniques is presented below:
| Method | Principle | Key Advantages | Key Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[4][5] | Provides a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy) in a single experiment.[4] It is a label-free, in-solution technique. | Requires relatively large amounts of pure protein and can be sensitive to buffer conditions. May not be suitable for very weak or very strong interactions.[5] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand flows over an immobilized protein.[5][6] | Provides real-time kinetic data (association and dissociation rates) and high sensitivity, requiring small sample volumes.[5] | Requires immobilization of one binding partner, which may affect its conformation and activity. Non-specific binding to the sensor surface can be an issue.[5] |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger protein.[7][8] | A homogeneous, in-solution technique that is well-suited for high-throughput screening. It is highly sensitive and requires small sample volumes. | Requires labeling of the ligand, which may interfere with binding. The size difference between the protein and the ligand must be significant. |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Monitors the exchange of backbone amide hydrogens with deuterium (B1214612) in the solvent. Ligand binding can protect regions of the protein from exchange.[3] | Provides information on the location of the binding site and ligand-induced conformational changes. | Does not directly measure binding affinity but rather the change in protein dynamics upon binding. |
Experimental Protocols
Site-Directed Mutagenesis (PCR-based)
This protocol describes a common PCR-based method for introducing point mutations.
-
Primer Design : Design two complementary oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification : Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers. Use a low amount of template plasmid (5-50 ng) to minimize the carryover of the wild-type plasmid.
-
Template Digestion : Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to specifically cleave the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant DNA.
-
Transformation : Transform the DpnI-treated DNA into competent E. coli cells.
-
Screening and Sequencing : Isolate plasmid DNA from the resulting colonies and screen for the desired mutation by DNA sequencing.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation : Prepare the purified protein and this compound in the same, precisely matched buffer to minimize heats of dilution. The protein concentration should be chosen such that the 'c' value (c = Ka * [Protein] * n) is between 10 and 1000 for optimal data fitting.
-
Instrument Setup : Set the experimental temperature and other parameters on the ITC instrument.
-
Titration : Load the protein solution into the sample cell and the this compound solution into the injection syringe. Perform a series of small injections of this compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis : Integrate the heat changes associated with each injection and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Fluorescence Polarization (FP) Assay (Competitive Binding)
-
Probe Selection : A fluorescently labeled this compound analog is required.
-
Assay Development : Determine the optimal concentration of the fluorescent probe and the protein to be used in the assay. This is typically a concentration of protein that gives a significant and stable polarization signal.
-
Competition Assay : In a multi-well plate, add the protein, the fluorescent probe, and a serial dilution of the unlabeled this compound (the competitor).
-
Measurement : After an incubation period to reach equilibrium, measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis : Plot the fluorescence polarization values against the concentration of the unlabeled this compound. Fit the data to a competitive binding equation to determine the IC50, from which the Ki (and thus Kd) can be calculated.
Visualizing the Workflow and Biological Context
To better understand the process of validating a protein-AMP-PNP interaction and its biological relevance, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.
References
- 1. Exploring conformational equilibria of a heterodimeric ABC transporter | eLife [elifesciences.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Deconvoluting AMP-activated protein kinase (AMPK) adenine nucleotide binding and sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry and surface plasmon resonance methods to probe protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 6. xantec.com [xantec.com]
- 7. Mutations in the linker domain of NBD2 of SUR inhibit transduction but not nucleotide binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Researcher's Guide to Cross-Validation of AMP-PNP with Alternative ATP Analogs
In the study of cellular energetics and signaling, Adenosine Triphosphate (ATP) is the primary energy currency. However, its rapid hydrolysis often complicates the experimental investigation of ATP-dependent enzymes like kinases and ATPases.[1][2] To circumvent this, researchers utilize non-hydrolyzable ATP analogs, which bind to the enzyme's active site like ATP but resist cleavage of the terminal phosphate (B84403) group, effectively pausing the enzymatic cycle.[1][2]
This guide provides an objective comparison of Adenylyl-imidodiphosphate (AMP-PNP) with other prevalent ATP analogs, including Adenosine 5'-γ-thiotriphosphate (ATPγS), Adenylyl-methylenediphosphonate (AMP-PCP), and ADP-Aluminium Fluoride (B91410) (ADP-AlFx). The comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in designing and interpreting their experiments.
Comparative Analysis of Non-Hydrolyzable ATP Analogs
The utility of an ATP analog is defined by its specific chemical modification, which dictates its interaction with enzymes. These modifications typically involve substituting the bridging or non-bridging oxygen atoms in the triphosphate chain.[1][2]
-
Adenylyl-imidodiphosphate (this compound): In this compound, a nitrogen atom (imido group) replaces the bridging oxygen between the β- and γ-phosphates.[2] This P-N bond is highly resistant to enzymatic cleavage, establishing this compound as a true competitive inhibitor.[1][2] It effectively locks enzymes in a pre-hydrolysis, ATP-bound state, making it ideal for structural biology studies using X-ray crystallography or cryo-EM.[1][2]
-
Adenosine 5'-γ-thiotriphosphate (ATPγS): This analog features a sulfur atom replacing a non-bridging oxygen on the γ-phosphate.[1][2] While more resistant to hydrolysis than ATP, it is not entirely non-hydrolyzable and is considered a "slow substrate" for many kinases.[2][3] Enzymes can transfer the thiophosphate group to a substrate, and the resulting thiophosphorylated product is highly resistant to phosphatases.[2] This unique property makes ATPγS invaluable for identifying kinase substrates.[2]
-
Adenylyl-methylenediphosphonate (AMP-PCP): Similar to this compound, AMP-PCP replaces the bridging oxygen between the β- and γ-phosphates, but with a carbon atom (methylene group).[2][4] The resulting P-C-P bond is also highly resistant to hydrolysis, making AMP-PCP another effective competitive inhibitor used to stabilize ATP-bound states for structural and functional analyses.[2][4]
-
ADP-Aluminium Fluoride (ADP-AlFx): This is not a single molecule but a complex formed from ADP, aluminum, and fluoride ions.[5] It mimics the pentavalent transition state of the γ-phosphate during hydrolysis.[3][5] This makes ADP-AlFx a powerful tool for trapping enzymes in a conformation that represents the transition state of the catalytic cycle.[3][5]
The choice of analog significantly impacts experimental outcomes. The following tables summarize the qualitative and quantitative differences between these key ATP analogs.
Table 1: Qualitative Comparison of ATP Analogs
| Feature | This compound | ATPγS | AMP-PCP | ADP-AlFx |
| Modification | Nitrogen replaces the β-γ bridging oxygen[2] | Sulfur replaces a non-bridging γ-phosphate oxygen[2] | Carbon replaces the β-γ bridging oxygen[2] | Complex of ADP and Aluminium Fluoride[5] |
| Mechanism of Action | Competitive Inhibitor[1][2] | Slow Substrate / Inhibitor[2] | Competitive Inhibitor[2] | Transition-State Analog[3][5] |
| Mimicked State | Pre-hydrolysis ATP-bound state[2][3] | Pre-hydrolysis ATP-bound state[3] | Pre-hydrolysis ATP-bound state[6] | Pentavalent transition state of hydrolysis[3][5] |
| Primary Applications | Structural biology (X-ray, cryo-EM), enzyme conformational studies, inhibiting ATPase activity[1][2] | Identifying kinase substrates, non-radioactive kinase assays, studying thiophosphorylation[2] | Similar to this compound; stabilizing ATP-bound states for structural and functional studies[2] | Trapping transition states, mechanistic studies of ATPases[3][7] |
| Hydrolysis | Highly resistant, considered non-hydrolyzable[2] | Slowly hydrolyzed by many enzymes[2][3][8] | Highly resistant to hydrolysis[2][3] | Not applicable (mimics transition state) |
Table 2: Quantitative Comparison of ATP Analog Binding and Kinetics with Specific Enzymes
Binding affinity and inhibitory potency are highly dependent on the specific enzyme. The data below illustrates typical values for selected enzymes.
| Enzyme | Analog | Parameter | Value | Reference Context |
| eIF4A (RNA Helicase) | ATPγS | KM | 66 ± 9 µM | Hydrolysis activity in the presence of poly(U) RNA.[9] |
| eIF4A (RNA Helicase) | ATP | KM | 58 ± 11 µM | Comparative hydrolysis activity.[9] |
| eIF4A (RNA Helicase) | ATPγS | kcat | 1.01 ± 0.04 min-1 | Steady-state hydrolysis rate.[9] |
| eIF4A (RNA Helicase) | ATP | kcat | 0.97 ± 0.06 min-1 | Comparative steady-state hydrolysis rate.[9] |
| ClpA (AAA+ ATPase) | ATPγS | Kd | 10 ± 1 µM | Binding affinity determined from single-turnover translocation experiments.[8] |
| p97 (AAA+ ATPase) | ATPγS | Half-life (in presence of p97) | 0.6 days | Stability assessed by monitoring peak intensities via NMR at 37 °C.[3] |
| p97 (AAA+ ATPase) | This compound | Half-life (in presence of p97) | 2.4 days | Comparative stability assessment via NMR at 37 °C.[3] |
Mandatory Visualizations
Experimental Protocols
To ensure the validity and reproducibility of findings, detailed methodologies are essential.
Competitive Inhibition Assay for Kᵢ Determination
This protocol outlines a general method to determine the inhibitory potency (Kᵢ) of a non-hydrolyzable ATP analog like this compound or AMP-PCP against a protein kinase using a fluorescent ATP probe.[1]
Objective: To quantify the binding affinity of a competitive inhibitor (this compound, AMP-PCP) by measuring its ability to displace a fluorescent ATP analog from the kinase active site.
Materials:
-
Purified kinase of interest
-
Fluorescent ATP analog (e.g., TNP-ATP)
-
Non-hydrolyzable ATP analog (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents: Create a series of dilutions of the non-hydrolyzable analog (e.g., from 1 nM to 1 mM) in the assay buffer. Prepare a working solution of the kinase and a fixed concentration of the fluorescent ATP analog (typically at its Kd).
-
Assay Setup: In a microplate, add the kinase, the fixed concentration of fluorescent ATP analog, and the varying concentrations of the non-hydrolyzable analog to each well.[1] Include control wells with no competing analog.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe (e.g., for TNP-ATP, Ex: 410 nm, Em: 500-600 nm).[1]
-
Data Analysis: As the concentration of the competing analog increases, it will displace the fluorescent probe, leading to a decrease in fluorescence.[1] Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Km), where [S] is the concentration of the fluorescent probe and Km is its binding affinity.
Non-Radioactive Kinase Assay using ATPγS
This protocol uses the unique property of ATPγS as a slow substrate to identify and quantify kinase activity by labeling substrates with a thiophosphate group.
Objective: To measure kinase activity by detecting the stable thiophosphorylation of a substrate.
Materials:
-
Purified kinase and its substrate
-
ATPγS
-
PNBM (p-Nitrobenzylmesylate) for alkylation
-
Thiophosphate-specific antibody
-
Assay buffer
-
ELISA or Western blot detection system
Procedure:
-
Kinase Reaction: Prepare a reaction mixture containing the kinase, substrate, and ATPγS in the assay buffer. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific time period (e.g., 60 minutes).
-
Stop Reaction & Alkylation: Stop the reaction by adding EDTA. To attach a chemical handle for antibody detection, alkylate the thiophosphate group by adding PNBM and incubating for 1-2 hours at room temperature. This step covalently attaches a tag that the specific antibody can recognize.
-
Detection (ELISA method):
-
Coat a microplate with the substrate.
-
Add the completed and alkylated kinase reaction mixture to the wells and incubate.
-
Wash the plate to remove unbound components.
-
Add the primary thiophosphate-specific antibody and incubate.
-
Wash, then add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash, then add the appropriate substrate for the enzyme (e.g., TMB for HRP) and measure the absorbance.
-
-
Data Analysis: The signal intensity (e.g., absorbance) is directly proportional to the amount of thiophosphorylated substrate, and thus to the kinase activity.
Coupled ATPase Assay
This protocol measures ATPase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically. It can be used to assess the inhibitory effects of analogs like this compound.
Objective: To determine the rate of ATP hydrolysis by a given enzyme and measure the inhibitory effect of an ATP analog.
Materials:
-
ATPase enzyme (e.g., a motor protein)
-
ATP and the analog to be tested (e.g., this compound)
-
Coupling enzyme system: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay Buffer
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette, prepare a reaction mixture containing the assay buffer, MgCl₂, KCl, PEP, NADH, PK, and LDH.
-
Enzyme Addition: Add the ATPase enzyme to the mixture. If testing an inhibitor, add the ATP analog at the desired concentration and pre-incubate.
-
Initiate Reaction: Initiate the reaction by adding ATP.
-
Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD⁺, which is coupled to the regeneration of ADP to ATP by PK, leads to this absorbance decrease.[6]
-
Data Analysis: The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.[6] Calculate this rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). Compare the rates in the presence and absence of the non-hydrolyzable analog to determine its inhibitory effect.
Conclusion
The selection of an appropriate ATP analog is critical and must be tailored to the specific experimental question. This compound and AMP-PCP are true competitive inhibitors, ideal for trapping enzymes in a pre-hydrolysis state for structural analysis or binding studies.[2] In contrast, ATPγS acts as a slow substrate, making it uniquely suited for creating stable, thiophosphorylated products, which is invaluable for identifying kinase substrates and performing non-radioactive kinase assays.[2] Finally, transition-state analogs like ADP-AlFx provide a snapshot of the enzyme during the catalytic act of hydrolysis itself. By understanding their distinct properties and applying the appropriate experimental protocols, researchers can effectively dissect the mechanisms of the vast and critical family of ATP-dependent enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATPγS Competes with ATP for Binding at Domain 1 but not Domain 2 during ClpA Catalyzed Polypeptide Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine 5′-O-(3-thio)triphosphate (ATPγS) is a substrate for the nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation factor eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AMP-PNP and ATP Binding Affinity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of nucleotide binding to proteins is paramount. This guide provides an objective comparison of the binding affinity of Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog, and its natural counterpart, Adenosine Triphosphate (ATP). Supported by experimental data, this document delves into quantitative binding parameters, detailed experimental methodologies, and the functional implications of their differential binding in key signaling pathways.
Unraveling the Binding Dynamics: this compound vs. ATP
This compound is a widely utilized tool in biochemistry and molecular biology to study ATP-dependent processes. Its key feature is the substitution of the β-γ bridging oxygen atom of ATP with an imido group (-NH-), rendering it resistant to hydrolysis by most ATPases. This characteristic allows researchers to trap enzymes in an ATP-bound-like state, facilitating structural and functional studies. While an invaluable mimic, the binding affinity of this compound can differ significantly from that of ATP, a critical consideration for experimental design and data interpretation.
Generally, this compound acts as a competitive inhibitor for most ATP-dependent enzymes. The binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50), provides a quantitative measure of this interaction. A lower value indicates a higher binding affinity.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of this compound and ATP for a selection of proteins, as determined by various experimental techniques. It is important to note that direct comparisons can be challenging due to variations in experimental conditions such as buffer composition, temperature, and the presence of co-factors like Mg²⁺ across different studies.
| Protein | Organism/System | Method | Ligand | Binding Constant (Kd, Ki, or Km) | Reference |
| (Na⁺ + K⁺)-ATPase | Canine Kidney | Centrifugation | This compound | Kd: 4.2 µM (- Mg²⁺), 2.2 µM (+ 50 µM Mg²⁺) | [1] |
| ATP | Km: ~1 µM (high-affinity site) | [1] | |||
| Adenylate Kinase (Adk) | E. coli | NMR Titration | ATP | Kd: 51 µM | [2] |
| GTP | Kd: 109 µM | [2] | |||
| Ca²⁺-ATPase (SERCA1a) | Sarcoplasmic Reticulum | FTIR | This compound | Similar binding to ATP | [3] |
| ATP | - | [3] | |||
| Chaperonin GroEL | E. coli | Functional Assays | This compound | Supports some functions, but not all | [4] |
| ATP | Essential for full function | [4] | |||
| Kinesin Motor Protein | - | Single-molecule assays | This compound | Induces a strongly bound state | |
| ATP | Drives processive movement | [5] | |||
| Myosin | - | - | This compound | Induces a state analogous to the ATP-bound state | |
| ATP | Fuels the powerstroke cycle | ||||
| P-type ATPase (H⁺-ATPase) | Maize Root | Enzyme Kinetics | This compound | Potent inhibitor | [1] |
| ATP | - | [1] | |||
| Thermophilic FₒF₁-ATP Synthase | Bacillus sp. | Enzyme Assay | This compound | Inhibits ATP synthesis | [6] |
| ATP | Substrate for synthesis | [6] |
Note: The values presented are for comparative purposes and may not be directly interchangeable due to differing experimental conditions.
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinities is crucial for a meaningful comparison. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most robust and widely used label-free techniques for this purpose.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (e.g., this compound or ATP) to a macromolecule (e.g., a protein). This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[7][8][9][10][11]
Detailed Methodology:
-
Sample Preparation:
-
The protein and ligand solutions must be in identical, well-matched buffers to minimize heats of dilution.[10] Dialysis of both samples against the same buffer reservoir is highly recommended.
-
Accurately determine the concentrations of the protein and ligand.
-
Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.[9]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe with the experimental buffer.
-
Load the protein solution into the sample cell (typically 200-300 µL for standard volume ITC).
-
Load the ligand solution into the injection syringe (typically 40-50 µL). The ligand concentration should ideally be 10-20 times that of the protein concentration.[9]
-
-
Data Acquisition:
-
Set the experimental temperature and stirring speed.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
The instrument measures the heat absorbed or released after each injection.
-
-
Data Analysis:
-
The raw data is a series of peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a sensitive optical technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.[12][13][14][15][16] This allows for the determination of both the equilibrium binding affinity (Kd) and the kinetic rate constants (association rate, ka, and dissociation rate, kd).
Detailed Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a sensor chip appropriate for the protein of interest (e.g., a CM5 chip for amine coupling).
-
Activate the sensor surface (e.g., using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for amine coupling).
-
Inject the protein (ligand) over the activated surface to achieve the desired immobilization level. The protein should be in a low ionic strength buffer with a pH below its isoelectric point to promote pre-concentration.
-
Deactivate any remaining active groups on the surface with an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the small molecule (analyte, e.g., this compound or ATP) in a suitable running buffer. The buffer should be filtered and degassed.
-
Inject the analyte solutions sequentially, from the lowest to the highest concentration, over the immobilized protein surface. A "zero concentration" (buffer only) injection is used for baseline subtraction.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to generate sensorgrams.
-
-
Data Analysis:
-
The sensorgrams show the association of the analyte during injection and its dissociation after the injection ends.
-
Fit the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka (Kd = kd/ka).
-
Visualization of Experimental Workflows and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict a typical experimental workflow for determining binding affinity and the role of this compound in studying key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Structures of the Ca2+-ATPase complexes with ATP, AMPPCP and AMPPNP. An FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discrimination of ATP, ADP, and AMPPNP by chaperonin GroEL: hexokinase treatment revealed the exclusive role of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
Validating the Inhibitory Effect of AMP-PNP on Aurora Kinase A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of the non-hydrolyzable ATP analog, Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), on the novel enzyme target, Aurora Kinase A. The performance of this compound is objectively compared with other known kinase inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to Aurora Kinase A
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a crucial role in the regulation of mitotic events.[1][2] It is primarily involved in centrosome maturation and separation, as well as the assembly and stability of the mitotic spindle.[2] Dysregulation and overexpression of AURKA are frequently observed in various human cancers, making it a compelling target for the development of novel anticancer therapeutics.[3] The signaling pathway of AURKA is complex, involving activation by phosphorylation and interaction with cofactors like TPX2, and it influences downstream pathways that control cell proliferation and survival.[4]
Comparative Analysis of Aurora Kinase A Inhibitors
For a quantitative comparison, we present the biochemical potencies of established Aurora Kinase A inhibitors.
Table 1: Comparison of Biochemical Potency of Aurora Kinase A Inhibitors
| Inhibitor | Type | Aurora Kinase A IC50 (nM) | Aurora Kinase B IC50 (nM) | Aurora Kinase C IC50 (nM) | Reference(s) |
|---|---|---|---|---|---|
| Alisertib (MLN8237) | Selective Aurora A Inhibitor | 1.2 | 396.5 | - | [5][6] |
| Danusertib (PHA-739358) | Pan-Aurora Kinase Inhibitor | 13 | 79 | 61 | [5][7] |
| AMG 900 | Pan-Aurora Kinase Inhibitor | 5 | 4 | 1 | [5] |
| Staurosporine | Broad-Spectrum Kinase Inhibitor | ~15-20 (variable) | ~5-10 (variable) | - |[8] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
To validate the inhibitory effect of a compound like this compound on Aurora Kinase A, a series of biochemical and cell-based assays are recommended. Below are detailed protocols for key experiments.
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantitatively measures the enzymatic activity of Aurora Kinase A by detecting the amount of ADP produced.
Materials:
-
Recombinant human Aurora Kinase A enzyme
-
Kemptide (LRRASLG), a generic kinase substrate
-
ATP
-
This compound and other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound and other inhibitors in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted inhibitor solution.
-
Enzyme Addition: Add 10 µL of diluted Aurora Kinase A (e.g., 5 ng/µL) to each well containing the inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a substrate/ATP mixture (e.g., 100 µM Kemptide and 10 µM ATP).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase to ATP and then generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA is used to verify the direct binding of an inhibitor to Aurora Kinase A in a cellular context.
Materials:
-
Human cancer cell line with high Aurora Kinase A expression (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound and other test inhibitors
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of the inhibitor (e.g., 10 µM this compound) or vehicle (DMSO) for 1-2 hours.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 37°C.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction and determine the protein concentration.
-
Western Blotting: Analyze equal amounts of the soluble protein from each sample by SDS-PAGE and Western blotting using an antibody specific for Aurora Kinase A.
-
Data Analysis: Quantify the band intensities for Aurora Kinase A at each temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[9]
Immunofluorescence Assay for Mitotic Spindle Defects
This assay visualizes the cellular phenotype resulting from Aurora Kinase A inhibition, specifically defects in mitotic spindle formation.
Materials:
-
Human cancer cell line (e.g., HeLa) cultured on glass coverslips
-
This compound and other test inhibitors
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for microtubules) and anti-γ-tublin (for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the inhibitors for a specified time (e.g., 16-24 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin and γ-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Analyze mitotic cells for spindle abnormalities, such as monopolar or multipolar spindles, and disorganized microtubule arrays.[10][11]
Visualizations
Caption: Simplified Aurora Kinase A signaling pathway during the G2/M transition.
Caption: General experimental workflow for validating an Aurora Kinase A inhibitor.
Caption: Competitive inhibition mechanism of this compound on Aurora Kinase A.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. Aurora-A expressing tumour cells are deficient for homology-directed DNA double strand-break repair and sensitive to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
Assessing the Specificity of AMP-PNP for a Target Protein: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate interactions between proteins and nucleotides is paramount. Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP, serves as an invaluable tool for dissecting the mechanisms of ATP-dependent enzymes. Its resistance to cleavage allows for the stabilization of enzyme-substrate complexes, providing a window into transient states of catalysis. This guide offers a comprehensive comparison of this compound's performance against other common ATP analogs, supported by experimental data and detailed protocols to aid in the assessment of its specificity for a target protein.
Biochemical Properties and Mechanism of Action
This compound is a competitive inhibitor of most ATP-dependent enzymes.[1][2] In this compound, a nitrogen atom replaces the bridging oxygen between the β- and γ-phosphates, forming a phosphoroimidate bond. This bond is highly resistant to enzymatic hydrolysis, effectively locking the enzyme in a pre-hydrolysis, ATP-bound state.[3] This property makes this compound particularly useful for structural biology studies, such as X-ray crystallography, aimed at capturing the conformation of an enzyme when bound to ATP.
In contrast, another widely used analog, Adenosine 5'-γ-thiotriphosphate (ATPγS), has a sulfur atom substituting a non-bridging oxygen on the γ-phosphate. This modification makes the terminal phosphate (B84403) bond more resistant to hydrolysis than ATP, but many kinases and ATPases can still slowly transfer the thiophosphate group to a substrate.[3] This makes ATPγS a slow substrate rather than a true inhibitor, a critical distinction when designing experiments to probe enzyme function.
Data Presentation: A Comparative Look at Binding Affinities
The specificity of this compound for a target protein is quantitatively defined by its binding affinity (Kd) and its inhibition constant (Ki). These values can vary significantly depending on the protein family (e.g., kinases, ATPases, GTPases) and the specific enzyme. Below are tables summarizing available data for this compound and its common alternative, ATPγS.
Table 1: Binding Affinities (Kd) of this compound and ATPγS for Selected ATPases
| ATPase | Organism | Ligand | Kd (µM) | Experimental Method |
| (Na+ + K+)-dependent ATPase | Canine Kidney | This compound | 4.2 (in absence of MgCl2), 2.2 (in 50 µM MgCl2) | Centrifugation Assay |
| Uncoating ATPase (Hsc70) | Bovine Brain | This compound | ~100-1000 | Not specified[4] |
| ClpA | E. coli | ATPγS | 10 ± 1 | Not specified[5] |
Note: The binding affinity of this compound to (Na+ + K+)-dependent ATPase is influenced by the concentration of MgCl2.[6]
Table 2: Inhibition Constants (Ki) of this compound for Selected Kinases
| Kinase | Ligand | Ki (mM) | Comments |
| Sea Urchin Sperm Flagella | This compound | ~8.1 | Competitive inhibitor of beat frequency.[7] |
Experimental Protocols
To assess the specificity of this compound for a target protein, a variety of biophysical and biochemical assays can be employed. Below are detailed protocols for key experiments.
This assay determines the inhibition constant (Ki) of this compound by measuring its ability to displace a fluorescent ATP analog from the target protein.
Materials:
-
Purified target protein (e.g., a protein kinase)
-
Fluorescent ATP analog (e.g., TNP-ATP or MANT-ATP)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Determine the optimal concentration of the fluorescent ATP analog: Perform a saturation binding experiment by titrating the fluorescent analog against a fixed concentration of the target protein to determine its Kd. For the competition assay, use a concentration of the fluorescent analog at or below its Kd.
-
Prepare a series of this compound dilutions: Create a serial dilution of this compound in the assay buffer.
-
Set up the assay plate: In a microplate, add the target protein, the fixed concentration of the fluorescent ATP analog, and the varying concentrations of this compound. Include controls with no protein (background) and no this compound (maximum signal).
-
Incubate: Allow the plate to incubate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure fluorescence: Read the fluorescence intensity or fluorescence polarization on a microplate reader.
-
Data Analysis: Plot the fluorescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Fluorescent Ligand]/Kd of Fluorescent Ligand).[3]
ITC directly measures the heat released or absorbed during the binding of this compound to the target protein, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified target protein
-
This compound
-
Dialysis buffer (ensure the protein and ligand are in identical buffer to minimize heats of dilution)
-
Isothermal titration calorimeter
Procedure:
-
Prepare samples: Dialyze the purified protein against the chosen assay buffer. Dissolve this compound in the same dialysis buffer. Determine accurate concentrations of both protein and ligand.
-
Load the ITC: Load the target protein into the sample cell and this compound into the injection syringe. Typical concentrations are 10-50 µM for the protein and 100-500 µM for the ligand.
-
Perform the titration: Set up the ITC instrument with the desired temperature and injection parameters. A typical experiment consists of a series of small injections (e.g., 2-5 µL) of this compound into the protein solution.
-
Control experiment: Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
TPP assesses the binding of this compound to a target protein in a cellular context by measuring changes in the protein's thermal stability upon ligand binding.
Materials:
-
Cultured cells or cell lysate
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Equipment for heat treatment (e.g., PCR cycler with a gradient function)
-
Equipment for protein quantification (e.g., BCA assay)
-
Mass spectrometer and reagents for sample preparation (e.g., trypsin, tandem mass tags)
Procedure:
-
Cell treatment: Treat cultured cells or cell lysate with this compound or a vehicle control.
-
Heat treatment: Aliquot the treated samples and heat them to a range of different temperatures (e.g., 37°C to 67°C in 2-3°C increments).
-
Protein extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Sample preparation for mass spectrometry: Quantify the protein concentration in the soluble fractions. Digest the proteins into peptides (e.g., with trypsin), label the peptides with tandem mass tags for multiplexed analysis, and combine the samples.
-
LC-MS/MS analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry to identify and quantify the proteins in each sample.
-
Data Analysis: For each protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of this compound indicates that the ligand binds to and stabilizes the protein.
Mandatory Visualizations
Caption: A generic signaling pathway illustrating the competitive inhibition of a target kinase by this compound.
Caption: Experimental workflow for assessing the specificity of this compound for a target protein.
Caption: Logical comparison of this compound and ATPγS based on their mechanism and applications.
References
- 1. KLIFS - the structural kinase database [klifs.net]
- 2. benchchem.com [benchchem.com]
- 3. Na,K-dependent adenosine triphosphate phosphohydrolase: activation of the phosphatase reaction by ATP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATPγS Competes with ATP for Binding at Domain 1 but not Domain 2 during ClpA Catalyzed Polypeptide Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
Unveiling Molecular Choreography: A Comparative Guide to Validating AMP-PNP-Induced Conformational States with FRET
For researchers, scientists, and drug development professionals, understanding the precise conformational changes proteins undergo upon binding to ligands is paramount. Non-hydrolyzable ATP analogs, such as adenylyl-imidodiphosphate (AMP-PNP), are invaluable tools for trapping and studying specific functional states. Among the techniques available to validate these induced conformations, Förster Resonance Energy Transfer (FRET) offers a unique window into the dynamic world of protein structures. This guide provides a comprehensive comparison of FRET with other biophysical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
FRET as a Spectroscopic Ruler for Protein Dynamics
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the two fluorophores, making it a powerful tool for measuring intramolecular distances and detecting conformational changes in real-time. When a protein undergoes a conformational change upon binding to this compound, the distance between two strategically placed fluorophores can change, leading to a measurable change in FRET efficiency. This allows researchers to quantify the extent and kinetics of these structural transitions.
Comparison of FRET with Alternative Techniques
While FRET is a powerful technique, it is not the only method available for studying protein conformations. Other techniques such as Cryo-Electron Microscopy (Cryo-EM), Pulsed Electron-Electron Double Resonance (PELDOR or DEER), and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable structural information. The choice of technique depends on the specific research question, the nature of the protein system, and the available resources.
| Feature | Förster Resonance Energy Transfer (FRET) | Cryo-Electron Microscopy (Cryo-EM) | PELDOR/DEER (EPR) |
| Principle | Non-radiative energy transfer between two fluorophores. | 3D reconstruction from images of vitrified particles. | Measures the dipolar interaction between two electron spin labels. |
| Information Obtained | Dynamic distance changes between two labeled sites (1-10 nm). | High-resolution static 3D structure of the protein. | Distance distributions between two spin labels (1.5-8 nm). |
| Temporal Resolution | High (milliseconds to seconds), suitable for kinetics. | Low (provides a snapshot of a stable state). | Low (provides a snapshot of a frozen state). |
| Sample Requirements | Labeled protein in solution or on a surface. | Purified, concentrated protein that can be vitrified. | Spin-labeled protein in frozen solution. |
| Strengths | Real-time dynamics, high sensitivity, can be used in vivo. | Near-atomic resolution of large complexes, no labeling required. | Provides distance distributions, less sensitive to label orientation. |
| Limitations | Requires site-specific labeling, distance range is limited. | Requires large, stable complexes, computationally intensive. | Requires specialized equipment, measurements at cryogenic temperatures. |
Quantitative Data from FRET Studies with this compound
Numerous studies have successfully employed FRET to quantify the conformational changes induced by this compound binding in a variety of protein systems. The following table summarizes key findings from a selection of these studies.
| Protein | Nucleotide State | FRET Efficiency (E) | Calculated Distance (Å) | Reference |
| Hsp90 | Nucleotide-free | ~0.35 | ~58 | |
| This compound | ~0.75 | ~41 | ||
| Archaeal A1AO-ATP synthase | Nucleotide-free | High FRET (P ~0.4-0.75) | - | |
| This compound | High FRET (P ~0.4-0.75) | - | ||
| Kinesin (KIF1A) | ADP | - | Undocked neck linker | |
| This compound | - | Docked neck linker |
Note: FRET efficiency and calculated distances are highly dependent on the specific labeling sites and the Förster radius (R0) of the dye pair used.
Detailed Experimental Protocol: Single-Molecule FRET (smFRET) for Validating this compound-Induced Conformations
This generalized protocol outlines the key steps for a typical smFRET experiment to investigate this compound-induced conformational changes in a protein.
Protein Engineering and Labeling
-
Site-Directed Mutagenesis: Introduce two cysteine residues at strategic locations in the protein sequence. The locations should be chosen based on available structural information to maximize the expected distance change upon this compound binding.
-
Protein Expression and Purification: Express the cysteine-mutant protein in a suitable expression system (e.g., E. coli) and purify it to homogeneity.
-
Fluorophore Labeling: Label the purified protein with a donor and an acceptor fluorophore pair (e.g., Cy3 and Cy5) that are maleimide-activated to specifically react with the cysteine residues. Remove excess, unbound dyes by size-exclusion chromatography.
Sample Preparation and Immobilization
-
Surface Passivation: Prepare a quartz microscope slide with a passivated surface (e.g., PEG coating) to prevent non-specific protein adsorption.
-
Biotinylation and Immobilization: Biotinylate the labeled protein and immobilize it on the passivated slide surface via biotin-streptavidin interaction. This allows for long-term observation of individual molecules.
smFRET Data Acquisition
-
Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope equipped with lasers for exciting the donor and acceptor fluorophores and a sensitive detector (e.g., EMCCD camera) to simultaneously record the emission from both fluorophores.
-
Data Collection: Acquire time-series of fluorescence intensity from individual molecules in the presence and absence of this compound.
Data Analysis
-
Intensity Trace Extraction: Extract the fluorescence intensity time traces for the donor and acceptor from the recorded movies.
-
FRET Efficiency Calculation: Calculate the FRET efficiency (E) for each time point using the formula: E = I_A / (I_D + I_A), where I_D and I_A are the background-corrected intensities of the donor and acceptor, respectively.
-
Histogram Generation: Create FRET efficiency histograms from multiple molecules to visualize the distribution of conformational states.
-
Kinetic Analysis: Analyze the transitions between different FRET states to determine the kinetics of the conformational changes.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for a FRET-based validation of an this compound-induced conformational state and a simplified signaling pathway.
Conclusion
FRET, particularly at the single-molecule level, provides a powerful and dynamic approach to validate and characterize the conformational states of proteins induced by non-hydrolyzable ATP analogs like this compound. By offering real-time kinetic information and the ability to observe heterogeneous populations, FRET complements the static, high-resolution snapshots provided by techniques like cryo-EM. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to design robust experiments that unravel the intricate molecular mechanisms governing protein function.
The Influence of Buffer Systems on AMP-PNP: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing the non-hydrolyzable ATP analog AMP-PNP, the choice of buffer system can be a critical, yet often overlooked, variable. This guide provides an objective comparison of the effects of different buffer systems on experiments involving this compound, supported by collated experimental data from studies on key ATP-dependent enzymes.
Adenosine 5′-(β,γ-imido)triphosphate (this compound) is an indispensable tool for studying the kinetics, structure, and function of ATPases. By binding to the nucleotide-binding pocket without being hydrolyzed, it effectively traps enzymes in an ATP-bound-like state. However, the biochemical environment, particularly the buffer system, can significantly influence the interaction between this compound and the target protein. This can manifest as alterations in binding affinity, enzymatic activity, and protein stability. This guide focuses on the indirect comparison of commonly used buffer systems—PIPES, HEPES, and Tris—based on data from studies on motor proteins like kinesin and ion pumps such as Ca2+-ATPase.
Quantitative Comparison of this compound Effects in Different Buffers
The following tables summarize quantitative data from various studies, categorized by the buffer system employed. It is important to note that these are not direct comparative studies; variations in experimental conditions other than the buffer system (e.g., pH, temperature, ionic strength) may also contribute to the observed differences.
Kinesin Motor Proteins
Kinesins are microtubule-based motor proteins that play crucial roles in intracellular transport. Their activity is tightly coupled to ATP hydrolysis.
| Buffer System | Protein | Parameter | Value | Experimental Conditions | Reference |
| PIPES | Kinesin-1 | Unbinding Force (single-headed) | ~5 pN | 80 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM this compound | [1] |
| PIPES | Kinesin-1 | Run Length | 0.90 ± 0.03 µm | 80 mM PIPES (pH 6.9), 4 mM MgCl₂, 1 mM EGTA, 1 mM ATP | [2] |
| HEPES | Kinesin-1 | Pause Entry Rate | Increases with this compound concentration | 20 mM HEPES-KOH (pH 7.2), 5 mM Mg(OAc)₂, 0.1 mM EGTA, 0.1 mM EDTA, 50 mM K-acetate | [3] |
| HEPES | Kinesin-3 | - | - | Lysis buffer: 20 mM HEPES (pH 7.5), 200 mM NaCl, 4 mM MgCl₂ | [4] |
| Tris | Kinesin (general) | ATPase Inhibition | This compound acts as a competitive inhibitor | Not specified | [3] |
Ca2+-ATPase
Ca2+-ATPase is a P-type ATPase responsible for pumping calcium ions across cellular membranes, a process fundamental to muscle contraction and cellular signaling.
| Buffer System | Protein | Parameter | Value | Experimental Conditions | Reference |
| Tris-maleate | Sarcoplasmic Reticulum Ca2+-ATPase | ATP Synthesis | - | 50 mM Tris-maleate buffer | [5] |
| Bis-Tris | Human DNA Topoisomerase II beta | Crystal Structure | 1.9 Å resolution with this compound | 0.1 M Bis-Tris (pH 5.5), 0.2 M (NH₄)₂SO₄, 25% PEG 3350 | [6] |
| HEPES | Sarcoplasmic Reticulum Ca2+-ATPase | Conformational State | Differences observed between AMPPCP and ADP.AlFx complexes at varying Ca2+ concentrations | Not specified for a direct this compound buffer comparison | [7] |
Key Considerations for Buffer Selection
The choice of buffer can have significant implications for the experimental outcome:
-
Tris Buffer : Tris [(hydroxymethyl)aminomethane] is a common buffer with a pKa of around 8.1 at 25°C. Its primary amine group can be reactive and has been shown to chelate metal ions, which can be problematic for metalloenzymes.[8][9] Furthermore, the pH of Tris buffers is notably temperature-dependent.[10]
-
HEPES Buffer : HEPES [4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid] is a zwitterionic buffer with a pKa of approximately 7.5 at 25°C. It is generally considered more inert than Tris and has a lower tendency to interact with metal ions, making it a suitable choice for studies of metal-dependent enzymes.[8][10] Its pH is also less sensitive to temperature changes.[11]
-
PIPES Buffer : PIPES [piperazine-N,N′-bis(2-ethanesulfonic acid)] is another "Good's" buffer with a pKa of 6.8 at 25°C. It is often used in studies of cytoskeletal proteins like tubulin and kinesin.[1][2][12]
A direct comparative study on a Mn2+-dependent dioxygenase found that both the metal ion dissociation constant (Kd) and the kinetic parameters (kcat and Km) varied significantly between HEPES, Tris-HCl, and sodium phosphate (B84403) buffers.[13][14] While not involving this compound, this highlights the profound impact buffer selection can have on enzyme behavior.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison tables.
Protocol 1: Single-Molecule Kinesin Motility Assay in PIPES Buffer
This protocol is adapted from studies investigating the mechanical properties of kinesin.[1][2]
-
Microtubule Preparation : Polymerize tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂) with 1 mM GTP at 37°C. Stabilize the microtubules with taxol.
-
Flow Cell Preparation : Create a flow cell using a glass slide and coverslip. Coat the inside surface with an anti-tubulin antibody to immobilize the microtubules.
-
Kinesin-Bead Complex Preparation : Incubate kinesin motors with anti-His-coated polystyrene beads in an incubation buffer (e.g., 80 mM PIPES pH 6.9, 4 mM MgCl₂, 1 mM EGTA, 0.5 mg/mL BSA, 2 mM DTT, 0.01 mM MgATP, 10 µM Taxol).
-
Motility Assay : Introduce the kinesin-bead complexes into the flow cell containing immobilized microtubules in a motility buffer (e.g., 80 mM PIPES pH 6.9, 4 mM MgCl₂, 1 mM EGTA, 1 mM this compound, and an oxygen-scavenging system).
-
Data Acquisition : Use an optical trap to capture and apply force to the beads, measuring the unbinding force as the kinesin detaches from the microtubule. Alternatively, observe the movement of fluorescently labeled microtubules over a lawn of surface-adhered kinesin motors.
Protocol 2: Pre-Steady-State Kinetics of Kinesin in HEPES Buffer
This protocol is based on studies of the kinetic mechanism of kinesin's ATPase cycle.[3][15]
-
Protein and Reagent Preparation : Prepare kinesin and microtubules in an ATPase buffer (e.g., 20 mM HEPES·KOH (pH 7.2), 5 mM magnesium acetate, 0.1 mM EGTA, 0.1 mM EDTA, 50 mM potassium acetate, and 1 mM DTT).
-
Stopped-Flow Experiment : Use a stopped-flow apparatus to rapidly mix a solution of pre-formed microtubule-kinesin complexes with a solution of this compound (or ATP).
-
Signal Detection : Monitor the reaction by observing changes in a spectroscopic signal, such as light scattering (to measure dissociation) or fluorescence of a reporter group (to measure nucleotide binding or product release).
-
Data Analysis : Fit the resulting kinetic transients to appropriate exponential functions to determine the rate constants for the observed processes.
Visualizing the Impact: Signaling Pathways and Workflows
To provide a clearer conceptual framework, the following diagrams illustrate the ATPase cycle and a general experimental workflow.
Caption: The ATPase cycle of a motor protein and the inhibitory action of this compound.
Caption: A generalized workflow for studying this compound effects on protein function.
Conclusion
While direct, systematic comparisons of this compound's effects in different buffer systems are lacking in the current literature, the available data strongly suggest that the choice of buffer is a crucial parameter that can influence experimental outcomes. The chemical properties of buffers like Tris, HEPES, and PIPES, particularly their potential to interact with essential cofactors like Mg2+ and their pH stability, can impact the binding and kinetics of this compound with target proteins. Researchers should carefully consider the specific requirements of their experimental system when selecting a buffer and are encouraged to report detailed buffer compositions to facilitate cross-study comparisons. When possible, validating key findings in a secondary buffer system could provide an additional layer of confidence in the observed results.
References
- 1. Kinesin–microtubule binding depends on both nucleotide state and loading direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the pH Sensitivity of Kinesin-Driven Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinesin-3 motors are fine-tuned at the molecular level to endow distinct mechanical outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive structural analysis of the ATPase domain of human DNA topoisomerase II beta bound to AMPPNP, ADP, and the bisdioxopiperazine, ICRF193 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The average conformation at micromolar [Ca2+] of Ca2+-atpase with bound nucleotide differs from that adopted with the transition state analog ADP.AlFx or with AMPPCP under crystallization conditions at millimolar [Ca2+] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Tris Buffer in the Intensity of the Multipoint Covalent Immobilization of Enzymes in Glyoxyl-Agarose Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 11. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. Identification of a strong binding site for kinesin on the microtubule using mutant analysis of tubulin | The EMBO Journal [link.springer.com]
- 13. Assay Development for Metal-Dependent Enzymes-Influence of Reaction Buffers on Activities and Kinetic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinesin's second step - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AMP-PNP: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of ATP widely used in research to study ATP-dependent enzymes. While this compound is a valuable tool, its proper disposal is crucial for maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.
Chemical and Safety Data Overview
According to safety data sheets (SDS), this compound is not classified as a hazardous substance.[1] This classification is the primary determinant for its recommended disposal route. However, it is essential to handle all laboratory chemicals with care and to be aware of their properties.
| Property | Value | Reference |
| Chemical Name | Adenosine 5′-(β,γ-imido)triphosphate tetralithium salt | [1][2] |
| Molecular Formula | C₁₀H₁₃Li₄N₆O₁₂P₃ | [1][2] |
| Molecular Weight | 529.93 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in water up to 50 mM | [2] |
| Storage | Store at -20°C | [2][4] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Primary Disposal Pathway for this compound
Given its non-hazardous nature, the primary and recommended method for the disposal of this compound is through your institution's established procedures for non-hazardous chemical waste. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Step-by-Step Disposal Procedure:
-
Consult Institutional Guidelines: Before proceeding, review your organization's specific protocols for the disposal of non-hazardous chemical waste. These guidelines will provide the definitive procedure for your location.
-
For Small Quantities of Aqueous Solutions: If permitted by your institution, small quantities of this compound dissolved in aqueous buffers may be disposable down the sanitary sewer with copious amounts of water. However, this is highly dependent on local regulations and institutional policies.
-
For Solid this compound Waste:
-
Carefully sweep or collect the solid material, avoiding dust generation.[5]
-
Place the waste in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Dispose of the sealed container in the regular laboratory trash, if permitted by your institution for non-hazardous solids.
-
-
Disposal of Empty Containers:
-
Triple rinse empty this compound containers with a suitable solvent (e.g., water).
-
Dispose of the rinsate in accordance with your institution's guidelines for non-hazardous aqueous waste.
-
After rinsing and air-drying, deface the label and dispose of the container in the regular trash or recycling, as per your facility's procedures.
-
Decontamination and Spill Cleanup
In the event of a spill or for the routine decontamination of laboratory equipment, follow these procedures:
Personnel Protective Equipment (PPE) to be worn:
-
Safety glasses
-
Lab coat
-
Gloves
Spill Cleanup Procedure:
-
For Solid Spills: Carefully sweep or vacuum the material, ensuring to avoid the generation of dust.[5]
-
For Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Decontamination of Surfaces:
-
Wipe the affected area with a suitable laboratory detergent and then with water.
-
For equipment, especially that used with nucleic acids, commercial DNA/RNA decontamination solutions can be effective.
-
-
Waste Disposal: Collect all cleanup materials (absorbent, contaminated gloves, etc.) in a sealed container and dispose of it as non-hazardous solid waste, following your institutional guidelines.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance and is based on the general classification of this compound as a non-hazardous substance. Always prioritize your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations. When in doubt, contact your EHS department for clarification.
References
Safeguarding Your Research: A Guide to Handling AMP-PNP
Researchers and drug development professionals working with Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) must adhere to strict safety protocols to ensure a secure laboratory environment. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of this compound, grounded in established safety data.
Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as a hazardous substance, the potential for combustible dust formation necessitates careful handling. Adherence to standard laboratory safety practices is crucial. The following table summarizes the recommended personal protective equipment:
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the substance. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Generally not required with adequate ventilation | A respirator may be necessary if dust is generated and ventilation is insufficient. |
It is imperative to avoid inhalation, as well as contact with eyes and skin.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of dust and aerosol formation.[1]
First Aid and Emergency Procedures
In the event of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical advice.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
Operational and Disposal Plans
Handling and Storage:
This compound is stable under recommended storage conditions but is sensitive to acidic environments, which can cause rapid hydrolysis.[2] It is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[1] Store the compound in a tightly sealed container in a dry and well-ventilated place.
Spill Management and Disposal:
In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. All disposal practices must be in accordance with local, state, and federal regulations.
The following diagram outlines the standard operating procedure for safely handling this compound:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
